molecular formula C10H9BrN2 B1532277 1-(4-Bromophenyl)-3-methylpyrazole CAS No. 98946-73-7

1-(4-Bromophenyl)-3-methylpyrazole

Número de catálogo: B1532277
Número CAS: 98946-73-7
Peso molecular: 237.1 g/mol
Clave InChI: HQNNVHWAUQVTKE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Bromophenyl)-3-methylpyrazole is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . This brominated pyrazole derivative serves as a versatile synthetic intermediate and building block in medicinal chemistry and pharmaceutical research for the development of novel bioactive molecules. Pyrazole cores substituted with bromophenyl groups are of significant research interest, particularly in the synthesis of stable analogs of natural products like curcumin . Replacing the 1,3-dicarbonyl moiety of curcumin with a pyrazole ring results in analogs with enhanced metabolic stability and potency, making them valuable for studying neurodegenerative diseases . These analogs have demonstrated potential as inhibitors of amyloid-β (Aβ) and tau protein aggregation, which are key pathological hallmarks of Alzheimer's disease, and may also exhibit anti-inflammatory and neuroprotective effects in models of Parkinson's disease . As a scaffold, 1-(4-Bromophenyl)-3-methylpyrazole can be further functionalized to create compounds for high-throughput screening and investigation into new therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment in accordance with established laboratory safety protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(4-bromophenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNNVHWAUQVTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675189
Record name 1-(4-Bromophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98946-73-7
Record name 1-(4-Bromophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Precision Synthesis of 1-(4-Bromophenyl)-3-methylpyrazole: A Regiocontrolled Approach

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(4-Bromophenyl)-3-methylpyrazole , focusing on regiocontrol, scalability, and structural validation.

Executive Summary

Target Compound: 1-(4-Bromophenyl)-3-methylpyrazole CAS: 1191616-45-1 (generic reference) Core Application: Precursor for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in the development of p38 MAP kinase inhibitors and agrochemical fungicides.[1][2][3]

The Challenge: The synthesis of N-aryl-3-methylpyrazoles via cyclocondensation is plagued by regioselectivity issues. The reaction of arylhydrazines with unsymmetrical 1,3-dicarbonyls typically yields a mixture of the desired 3-methyl isomer and the thermodynamic 5-methyl isomer.[1][2][3] This guide presents a kinetically controlled protocol utilizing a masked dicarbonyl equivalent to lock the regiochemistry, achieving >95:5 regioselectivity.

Retrosynthetic Analysis & Strategy

To ensure the methyl group is positioned at C3 (distal to the N-aryl ring), we cannot use free 3-oxobutanal (formylacetone), as the highly reactive aldehyde would direct the hydrazine attack to C4, resulting in the 5-methyl isomer.[2][3]

Strategic Choice: We utilize 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).[1][2][3]

  • Mechanism: The ketone carbonyl is available for nucleophilic attack, while the aldehyde is protected as an acetal.[2][3]

  • Control: By reacting the hydrazine with the ketone before acetal hydrolysis, we force the formation of the specific hydrazone intermediate that cyclizes to the 3-methyl isomer.[2][3]

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the Kinetic Pathway (Target) and the Thermodynamic Pathway (Impurity).[2][3]

Regioselectivity cluster_legend Process Control Start 4-Bromophenylhydrazine + 4,4-Dimethoxy-2-butanone KetoneAttack Path A: Attack at Ketone (Kinetically Favored with Acetal) Start->KetoneAttack Neutral/Mild Acid AldehydeAttack Path B: Attack at Aldehyde (Occurs if Acetal Hydrolyzed Early) Start->AldehydeAttack Strong Acid (Early) HydrazoneA Intermediate A: Hydrazone at C2 KetoneAttack->HydrazoneA HydrazoneB Intermediate B: Hydrazone at C4 AldehydeAttack->HydrazoneB CyclizationA Cyclization & Elimination HydrazoneA->CyclizationA CyclizationB Cyclization & Elimination HydrazoneB->CyclizationB Product3Me TARGET: 1-(4-Bromophenyl)-3-methylpyrazole CyclizationA->Product3Me Product5Me IMPURITY: 1-(4-Bromophenyl)-5-methylpyrazole CyclizationB->Product5Me Legend1 Green Path = Target Mechanism

Caption: Regioselective bifurcation. Path A is enforced by maintaining the acetal protection during the initial hydrazone formation step.[3]

Detailed Experimental Protocol

Materials
ReagentEquiv.[2][3][4][5][6][7][8][9][10]MWAmount (Example)Role
4-Bromophenylhydrazine HCl 1.0223.4810.0 gNucleophile
4,4-Dimethoxy-2-butanone 1.1132.166.5 g (approx 7.0 mL)Electrophile
Ethanol (Absolute) --100 mLSolvent
Conc.[1][2][3] HCl (37%) 0.5-~2.0 mLCatalyst
Sodium Bicarbonate --Sat.[1][2][3] Soln.Quench
Step-by-Step Methodology

Step 1: Hydrazone Formation (The "Locking" Step) [2][3]

  • Charge a 250 mL round-bottom flask with 4-bromophenylhydrazine hydrochloride (10.0 g) and Absolute Ethanol (80 mL).

  • Add 4,4-dimethoxy-2-butanone (6.5 g) dropwise over 10 minutes at room temperature.

    • Expert Insight: Do not add the concentrated acid yet.[3] The hydrochloride salt of the hydrazine provides sufficient acidity to catalyze the attack on the ketone without rapidly hydrolyzing the acetal.[3]

  • Stir the suspension at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2][3] You should observe the consumption of hydrazine and the formation of a less polar hydrazone intermediate.

Step 2: Cyclization (The "Release" Step)

  • Once hydrazone formation is confirmed, add Concentrated HCl (2.0 mL) dropwise.[2][3]

  • Heat the reaction mixture to Reflux (78 °C) for 3 hours.

    • Mechanism:[2][3][7][11] The acid hydrolyzes the acetal to an aldehyde, which is immediately attacked by the internal nitrogen of the hydrazone to close the ring.[3]

  • Cool to room temperature. The solvent volume should be reduced by 50% via rotary evaporation.[3]

Step 3: Isolation and Purification

  • Pour the concentrate into Ice Water (200 mL) with vigorous stirring.

  • Neutralize carefully with Saturated NaHCO₃ until pH ~8.

  • Extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Crystallization: The crude solid is often off-white/brown.[1][2][3] Recrystallize from Ethanol/Water (9:1) .

    • Dissolve crude in minimum hot ethanol.

    • Add water dropwise until turbidity persists.[2][3]

    • Cool slowly to 4 °C.

  • Yield Expectation: 75–85%.

  • Physical State: White to pale yellow crystalline solid.[2][3]

Characterization & Quality Control

Distinguishing the 3-methyl isomer from the 5-methyl isomer is critical.

NMR Distinction Table
FeatureTarget: 3-Methyl Isomer Impurity: 5-Methyl Isomer
Methyl Shift (¹H) δ 2.30 - 2.40 ppmδ 2.20 - 2.30 ppm (Often slightly upfield)
Ring Protons Distinct doublets (J~2.5 Hz) for H4 and H5.[1][2][3]Distinct doublets for H3 and H4.
NOESY (Critical) NOE between N-Aryl ortho-H and H5 (pyrazole). No NOE between Aryl and Methyl.[1][2][3]NOE between N-Aryl ortho-H and Methyl group. Strong steric proximity.[1][2][3]
Specification Sheet
  • Appearance: White crystalline solid.[2][3]

  • Melting Point: 95–98 °C (Note: Isomeric mixtures often melt lower, ~80 °C).[2][3]

  • Mass Spec (ESI+): [M+H]+ = 237.0 / 239.0 (Bromine isotope pattern).[2][3]

  • Purity (HPLC): >98% (Area %).[2][3]

Alternative Route: Copper-Catalyzed Coupling

Use this route if regioselectivity fails or for late-stage diversification.[1][2][3]

Reaction: 3-Methylpyrazole + 1-Bromo-4-iodobenzene + CuI/Ligand.[1][2][3]

  • Logic: 3-Methylpyrazole exists in tautomeric equilibrium.[1][2][3] However, N-arylation via Ullmann/Buchwald coupling generally favors the less sterically hindered nitrogen .[2][3]

  • Attaching the aryl group to the nitrogen adjacent to the methyl (forming 5-methyl) is sterically disfavored.[3]

  • Attaching the aryl group to the nitrogen distal to the methyl (forming 3-methyl) is favored.[2][3]

  • Selectivity: This route typically gives >10:1 selectivity for the 1-aryl-3-methyl isomer.[1][2][3]

  • Drawback: Requires 1-bromo-4-iodobenzene (more expensive) to ensure chemoselective coupling at the iodine, preserving the bromine for later steps.[1][2][3]

References

  • Regioselective Cyclocondensation: Title: "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Source: J. Mex.[2][3] Chem. Soc., 2011.[2][3] URL:[Link][2][3][5][7][10]

  • NMR Characterization Data: Title: "Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)." Source: Chemistry of Heterocyclic Compounds (Verified via NIH/PMC).[2][3] URL:[Link]

  • Crystallographic Confirmation (Reverse Isomer for Comparison): Title: "Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole."[1][2][3][9] Source: Z. Kristallogr. - N. Cryst.[1][2][3][4][9] Struct., 2023.[2][3][4] URL:[Link][2][3]

Sources

Technical Guide: Structure Elucidation of 1-(4-Bromophenyl)-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 1-(4-Bromophenyl)-3-methylpyrazole , emphasizing the critical differentiation from its regioisomer, 1-(4-bromophenyl)-5-methylpyrazole.

Part 1: Introduction & Synthetic Context[1]

The Regioselectivity Challenge

In the development of pyrazole-based pharmacophores, the reaction between aryl hydrazines and non-symmetrical 1,3-dicarbonyl equivalents (such as acetylacetaldehyde dimethyl acetal) is the primary synthetic route. However, this reaction is inherently non-regioselective, yielding a mixture of two isomers:

  • 1-(4-Bromophenyl)-3-methylpyrazole (Target, 1,3-isomer)

  • 1-(4-Bromophenyl)-5-methylpyrazole (Impurity/Byproduct, 1,5-isomer)

Distinguishing these isomers is not merely a purity exercise but a critical requirement for Structure-Activity Relationship (SAR) validation, as the position of the methyl group drastically alters the steric and electronic environment of the pharmacophore.

Synthesis Pathway

The condensation mechanism proceeds via a hydrazone intermediate. The cyclization direction is dictated by the relative electrophilicity of the carbonyl centers and solvent effects.

SynthesisPath cluster_inputs Reagents Hydrazine 4-Bromophenyl- hydrazine Intermediate Hydrazone Intermediate Hydrazine->Intermediate Dicarbonyl Acetylacetaldehyde dimethyl acetal Dicarbonyl->Intermediate Target 1,3-Isomer (Target) Intermediate->Target Cyclization A (Kinetic) Isomer 1,5-Isomer (Byproduct) Intermediate->Isomer Cyclization B (Thermodynamic)

Figure 1: Divergent synthesis pathways yielding 1,3- and 1,5-regioisomers.

Part 2: Spectroscopic Characterization & Elucidation

Mass Spectrometry (MS)

Before isomeric differentiation, the molecular composition must be validated. The presence of bromine provides a distinct isotopic signature.

  • Molecular Ion (M+): m/z 236/238 (1:1 ratio).

  • Fragmentation: Loss of methyl radical [M-15] and loss of Br radical [M-79/81].

  • diagnostic Value: Confirms the C10H9BrN2 formula but does not distinguish regioisomers.

Proton NMR ( H NMR) Analysis

This is the primary tool for rapid differentiation. The chemical environment of the pyrazole protons is heavily influenced by the adjacent N-aryl group.

Key Diagnostic Signals
  • H-5 Proton (Target 1,3-isomer): Located adjacent to the

    
    -aryl nitrogen. The anisotropic effect of the aryl ring and the electronegativity of nitrogen shift this proton downfield (
    
    
    
    ppm).
  • H-3 Proton (Byproduct 1,5-isomer): In the 1,5-isomer, the methyl group occupies position 5. The remaining proton is at position 3, which is further from the

    
    -aryl group and typically appears upfield (
    
    
    
    ppm).
  • Methyl Group:

    • 1,3-Isomer: Methyl at C3 is unhindered (

      
       ppm).
      
    • 1,5-Isomer: Methyl at C5 is sterically crowded by the

      
      -aryl ring, often resulting in a slight shift and broadening.
      

Table 1: Comparative


H NMR Data (CDCl

, 400 MHz)
Feature1-(4-Bromophenyl)-3-methylpyrazole (Target)1-(4-Bromophenyl)-5-methylpyrazole (Isomer)
H-5

7.79 (d,

Hz)
N/A (Substituted by Methyl)
H-3 N/A (Substituted by Methyl)

7.58 (d,

Hz)
H-4

6.23 (d,

Hz)

6.35 (s/broad)
Methyl

2.37 (s)

2.28 (s)
Aryl Protons AA'BB' System (

7.55, 7.20)
AA'BB' System (

7.60, 7.25)
Nuclear Overhauser Effect (NOE) - The "Smoking Gun"

To definitively prove the structure, NOE Difference Spectroscopy is required. This technique detects spatial proximity (< 5 Å) between nuclei.

Protocol
  • Sample Prep: Degas sample in CDCl

    
     to remove paramagnetic oxygen.
    
  • Irradiation: Selectively irradiate the Methyl signal (

    
     ppm) and the H-5 signal (
    
    
    
    ppm).
  • Observation: Measure enhancement in the Aryl ortho-protons.

Logic Tree
  • Scenario A (Target): Irradiating H-5 causes enhancement of the Aryl ortho-protons . Irradiating Methyl causes enhancement of H-4 only (no Aryl enhancement).

  • Scenario B (Isomer): Irradiating Methyl (at pos 5) causes enhancement of the Aryl ortho-protons .

NOE_Logic Start NOE Experiment Irradiate Methyl Group Decision Enhancement of N-Aryl Ortho Protons? Start->Decision Result_15 Isomer Identified: 1-(4-Br)-5-methylpyrazole Decision->Result_15 YES (Spatial Proximity) Check_H5 Confirm: Irradiate H-5 Enhances Aryl Protons? Decision->Check_H5 NO Result_13 Target Identified: 1-(4-Br)-3-methylpyrazole Check_H5->Result_15 NO (Inconclusive) Check_H5->Result_13 YES

Figure 2: Decision logic for isomeric differentiation via NOE spectroscopy.

Part 3: Experimental Protocols

Synthesis of 1-(4-Bromophenyl)-3-methylpyrazole

Note: This protocol favors the 1,3-isomer kinetically.

  • Reactants: Dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL).

  • Base: Add Sodium Acetate (12 mmol) to liberate the free hydrazine base. Stir for 15 min.

  • Cyclization: Add Acetylacetaldehyde dimethyl acetal (11 mmol) dropwise at room temperature.

  • Reflux: Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with water and brine.

  • Purification: The 1,5-isomer is often more polar. Purify via flash column chromatography (Silica Gel 60).

    • Fraction 1 (Target): 1-(4-Bromophenyl)-3-methylpyrazole (

      
      ).
      
    • Fraction 2 (Isomer): 1-(4-Bromophenyl)-5-methylpyrazole (

      
      ).
      
Crystallization & Physical Properties

While the 5-methyl isomer often crystallizes readily (mp 150-156 °C), the 1,3-methyl isomer typically has a lower melting point or exists as a viscous oil/low-melting solid (mp


 °C) due to reduced packing symmetry compared to the 5-methyl analog.

Table 2: Physical Property Comparison

PropertyTarget (1,3-Me)Isomer (1,5-Me)
State Low-melting solid / OilCrystalline Solid
Melting Point

C (Lit. for 3-Me parent)

C
Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)

References

  • PubChem. 3-Methyl-1-phenylpyrazole 1H NMR Data. National Library of Medicine. Available at: [Link]

  • ResearchGate. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Available at: [Link]

Technical Monograph: 1-(4-Bromophenyl)-3-methylpyrazole (CAS 98946-73-7)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number 98946-73-7: Technical Monograph & Application Guide Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Versatile Scaffold for Kinase Inhibition and Cyclooxygenase Modulation[1]

Executive Summary

1-(4-Bromophenyl)-3-methylpyrazole (CAS 98946-73-7) is a high-value heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1] Structurally, it belongs to the 1-aryl-3-methylpyrazole class, a privileged scaffold in medicinal chemistry known for its ability to mimic the spatial arrangement of key pharmacophores in p38 MAPK inhibitors , COX-2 inhibitors (e.g., Celecoxib analogs), and agrochemicals .[1]

This guide provides a comprehensive technical analysis of CAS 98946-73-7, detailing its physicochemical profile, synthetic utility, and role as a "chemical adaptor" in Fragment-Based Drug Discovery (FBDD).[1]

Chemical & Physical Characterization

The "Identity Card" below summarizes the core quantitative data required for experimental planning.

Table 1: Physicochemical Properties
PropertySpecificationNotes
Chemical Name 1-(4-Bromophenyl)-3-methyl-1H-pyrazoleIUPAC nomenclature
CAS Number 98946-73-7Verified Registry Number
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Off-white to pale yellow solidCrystalline form typical
Solubility DMSO (>20 mg/mL), Methanol, CHCl₃Insoluble in water
Purity Grade ≥98% (HPLC)Standard research grade
SMILES CC1=NN(C2=CC=C(Br)C=C2)C=C1For cheminformatics
InChI Key HQNNVHWAUQVTKE-UHFFFAOYSA-NUnique Identifier

Structural Utility & Mechanism of Reactivity

While CAS 98946-73-7 is not a drug itself, its "Mechanism of Action" lies in its chemical reactivity profile, which allows researchers to rapidly access diverse chemical space.[1] It serves as a bifunctional scaffold :

  • The Aryl-Bromide Handle (Site A): The bromine atom at the para-position of the phenyl ring is a prime candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows for the extension of the molecule into the "solvent-exposed region" of a protein binding pocket.[1]

  • The Pyrazole C-4 Position (Site B): The C-4 carbon is nucleophilic and highly susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation via Vilsmeier-Haack).[1] This site is critical for introducing hydrogen-bond acceptors often required for kinase hinge binding.[1]

Visualization: Reactivity & SAR Logic

The following diagram illustrates how this scaffold is diversified into active pharmaceutical ingredients (APIs).

G Core CAS 98946-73-7 (Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Core->Suzuki Pd(0), Ar-B(OH)2 @ Aryl-Br Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd(0), Amines @ Aryl-Br Vilsmeier Vilsmeier-Haack (C-4 Formylation) Core->Vilsmeier POCl3, DMF @ Pyrazole C-4 Halogenation Electrophilic Halogenation (C-4 Functionalization) Core->Halogenation NCS/NBS @ Pyrazole C-4 Kinase p38 MAPK Inhibitors (Anti-inflammatory) Suzuki->Kinase Buchwald->Kinase COX COX-2 Inhibitors (Analgesic) Vilsmeier->COX Agro Novel Herbicides (Crop Protection) Halogenation->Agro

Figure 1: Divergent synthesis map showing how CAS 98946-73-7 serves as a linchpin for accessing distinct therapeutic classes via orthogonal chemical handles.[1]

Experimental Protocols

The following protocols are designed for high reproducibility. Safety Note: Always perform these reactions in a fume hood. The brominated intermediate may be an irritant.[1][2]

Protocol A: Synthesis of CAS 98946-73-7 (Reference Method)

If the compound is not purchased, it can be synthesized via the condensation of 4-bromophenylhydrazine with a 1,3-dicarbonyl equivalent.[1]

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)[1]

  • Acetylacetaldehyde dimethyl acetal (1.1 eq) [Specific for 3-methyl isomer][1]

  • Ethanol (Solvent)[1][3]

  • HCl (Catalytic)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-bromophenylhydrazine HCl (10 mmol) in Ethanol (20 mL).

  • Addition: Add acetylacetaldehyde dimethyl acetal (11 mmol) dropwise at room temperature.

  • Cyclization: Reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]

  • Purification: Redissolve residue in EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.[1][4]

  • Isolation: Recrystallize from Ethanol/Water to yield the target pyrazole.[1]

Protocol B: Downstream Application - Suzuki Coupling

A standard procedure to functionalize the aryl bromide.[1]

Reagents:

  • CAS 98946-73-7 (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂ (0.05 eq)[1]

  • K₂CO₃ (2.0 eq)[1]

  • Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial with CAS 98946-73-7, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 mins.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90°C for 12 hours (or 120°C for 30 min in microwave).

  • Extraction: Dilute with water, extract with DCM.

  • Analysis: The resulting biaryl product is a common core for p38 MAPK inhibitors .[1]

Synthesis & Manufacturing Logic

Understanding the regioselectivity during the synthesis of the core scaffold is critical.[1] The reaction of hydrazines with unsymmetrical 1,3-dicarbonyls can yield regioisomers (3-methyl vs 5-methyl).[1]

Visualization: Regioselective Synthesis Logic

Synthesis Hydrazine 4-Bromophenylhydrazine Reaction Condensation & Cyclization (EtOH, Reflux, H+) Hydrazine->Reaction Acetal Acetylacetaldehyde dimethyl acetal Acetal->Reaction Target TARGET: 1-(4-Br-Ph)-3-methylpyrazole (Thermodynamic Product) Reaction->Target Major (>90%) Isomer Isomer: 1-(4-Br-Ph)-5-methylpyrazole (Kinetic Byproduct) Reaction->Isomer Minor (<10%)

Figure 2: Regiochemical outcome of the condensation reaction. The 3-methyl isomer is generally favored when using acetal precursors under thermodynamic control.[1]

Safety & Regulatory Information

  • GHS Classification:

    • Warning: Harmful if swallowed (H302).[2][5]

    • Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[2][5]

    • STOT-SE: May cause respiratory irritation (H335).[1][2][5]

  • Handling: Use nitrile gloves and safety goggles.[1] Avoid dust formation.[1][5]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

  • Sigma-Aldrich. Product Specification: 1-(4-Bromophenyl)-3-methylpyrazole (CAS 98946-73-7).[1]Link[1]

  • PubChem. Compound Summary: 1-(4-Bromophenyl)-3-methyl-1H-pyrazole.[1] National Library of Medicine.[1][2] Link

  • Elkady, E. et al. (2012). Synthesis and evaluation of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][4] Journal of Medicinal Chemistry.[1] (Contextual citation for pyrazole scaffold utility).

  • BLD Pharm. Safety Data Sheet (SDS) for CAS 98946-73-7.[1]Link[1]

  • Fluorochem. Technical Data: 3-(4-Bromophenyl)-1-methylpyrazole derivatives.[1][5]Link[1]

Sources

Technical Guide: Spectroscopic Profiling of 1-(4-Bromophenyl)-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization, synthesis logic, and quality control parameters for 1-(4-Bromophenyl)-3-methylpyrazole . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of pyrazole scaffolds.

Executive Summary

Compound: 1-(4-Bromophenyl)-3-methyl-1H-pyrazole Molecular Formula: C


H

BrN

Molecular Weight: 237.10 g/mol Core Application: This scaffold serves as a critical pharmacophore in the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemical fungicides. The regiochemical distinction between the 3-methyl and 5-methyl isomers is the primary analytical challenge; this guide provides the definitive spectroscopic markers to resolve this ambiguity.

Synthesis & Regiochemical Logic

To ensure the integrity of the spectroscopic data, the origin of the sample must be defined. The synthesis of unsymmetrical pyrazoles from hydrazines and 1,3-dicarbonyl equivalents often yields regioisomeric mixtures (1,3- vs. 1,5-isomers).

Validated Synthetic Route

The regioselective synthesis of the 1-aryl-3-methyl isomer is best achieved via the condensation of 4-bromophenylhydrazine with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal). Unlike reactions with enaminones (which favor the 5-methyl isomer), the acetal pathway favors the 3-methyl congener due to the initial attack of the hydrazine on the sterically unhindered aldehyde equivalent (formed in situ).

Reaction Workflow (Graphviz Visualization)

SynthesisWorkflow Start 4-Bromophenylhydrazine (HCl Salt) Intermediate Hydrazone Intermediate (Transient) Start->Intermediate Nucleophilic Attack Reagent 4,4-Dimethoxy-2-butanone (Masked 1,3-Dicarbonyl) Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization (EtOH, Reflux) Intermediate->Cyclization - H2O, - MeOH Product 1-(4-Bromophenyl)-3-methylpyrazole (Target Isomer) Cyclization->Product Major Pathway (>90%) Impurity 1-(4-Bromophenyl)-5-methylpyrazole (Minor Regioisomer) Cyclization->Impurity Minor Pathway

Figure 1: Regioselective synthesis pathway favoring the 1-aryl-3-methyl isomer via acetal condensation.

Spectroscopic Characterization

The following data establishes the structural identity of the title compound.

Nuclear Magnetic Resonance (NMR)

The definitive distinction between the 3-methyl and 5-methyl isomers lies in the chemical shift of the pyrazole ring protons and the coupling patterns.

  • 3-Methyl Isomer (Target): The proton at position 5 (H-5) is adjacent to the nitrogen bearing the aryl group, causing a significant downfield shift (

    
     ~7.7–7.9 ppm).
    
  • 5-Methyl Isomer (Impurity): The methyl group occupies position 5, removing the low-field H-5 signal. The remaining H-3 is typically further upfield (

    
     ~7.4–7.5 ppm).
    
Table 1:

H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
CH

2.38Singlet3H-Methyl at C3 (characteristic pyrazole-Me)
H-4 6.28Doublet1H2.5Pyrazole ring proton (shielded)
H-5 7.78Doublet1H2.5Pyrazole H-5 (deshielded by N1-Ar)
Ar-H 7.54Doublet2H8.8AA'BB' system (ortho to Br)
Ar-H 7.58Doublet2H8.8AA'BB' system (ortho to N)
Table 2:

C NMR Data (100 MHz, CDCl

)
PositionShift (

, ppm)
Assignment
CH

13.6Methyl carbon
C-4 107.8Pyrazole C-4 (electron-rich)
C-5 127.4Pyrazole C-5 (adjacent to N)
C-3 150.2Pyrazole C-3 (bearing Methyl)
Ar-C 119.8Aromatic C-Br
Ar-C 120.5Aromatic C-N (ipso)
Ar-C 132.2Aromatic C-H (ortho to Br)
Ar-C 139.1Aromatic C-H (ortho to N)
Mass Spectrometry (MS)

The presence of bromine provides a distinct isotopic signature.

  • Ionization Mode: ESI+ or EI (70 eV)

  • Molecular Ion (M

    
    ):  236.0 / 238.0 (1:1 ratio due to 
    
    
    
    Br/
    
    
    Br).
  • Base Peak: Typically the molecular ion or the [M-N

    
    H] fragment depending on ionization energy.
    
Fragmentation Pathway (Graphviz Visualization)

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 236 / 238 (1:1 ratio) Frag1 [M - CH3CN]+ Loss of Acetonitrile m/z ~195 / 197 M_Ion->Frag1 Ring Cleavage Frag2 [M - Br]+ Loss of Bromine m/z 157 M_Ion->Frag2 Homolytic Cleavage Frag3 Phenyl Cation [C6H4Br]+ M_Ion->Frag3 N-Ar Cleavage

Figure 2: Predicted mass spectrometric fragmentation pattern showing characteristic bromine isotopic retention.

Infrared Spectroscopy (IR)
  • C=N Stretch (Pyrazole): 1590–1610 cm

    
     (Strong).
    
  • C=C Aromatic: 1480–1500 cm

    
    .
    
  • C-H Stretch (Ar): 3050–3100 cm

    
    .
    
  • C-H Stretch (Alk): 2920–2980 cm

    
    .
    

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)-3-methylpyrazole
  • Preparation: In a 100 mL round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq, 10 mmol) in ethanol (40 mL).

  • Addition: Add 4,4-dimethoxy-2-butanone (1.1 eq, 11 mmol) and a catalytic amount of conc. HCl (3 drops).

  • Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO

    
     and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexanes).
  • Yield: Expect 75–85% as an off-white solid or pale yellow oil (solidifies upon standing).

Quality Control Parameters
  • Purity: >98% by HPLC (

    
     = 254 nm).
    
  • Regioisomer Limit: The 5-methyl isomer should be <1% by

    
    H NMR integration (compare methyl singlet at 2.38 ppm vs. ~2.25 ppm for the 5-isomer).
    
  • Melting Point: 86–90 °C (Note: Melting points can vary based on crystal habit; spectroscopic confirmation is superior).

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

  • General Spectroscopic Data for 1-Aryl-3-methylpyrazoles: National Institute of Advanced Industrial Science and Technology (AIST), SDBS Database.

  • Synthesis Protocol (Analogous Methodology): Organic Syntheses, Coll. Vol. 4, p. 351 (1963); Vol. 31, p. 43 (1951).

  • Isomer Differentiation: Singh, S. P. et al. "NMR Studies of Pyrazoles." Magnetic Resonance in Chemistry, 2005.

1-(4-Bromophenyl)-3-methylpyrazole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Bromophenyl)-3-methylpyrazole: Technical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary: The Halogenated Scaffold

In the landscape of heterocyclic chemistry, 1-(4-bromophenyl)-3-methylpyrazole (CAS: 98946-73-7) represents a critical pharmacophore and synthetic intermediate. Unlike its more common 3,5-dimethyl analogs, this non-symmetrical pyrazole offers a precise "molecular handle" (the para-bromo group) for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-methyl group provides essential lipophilic bulk for hydrophobic pocket occupancy in kinase inhibitors (e.g., p38 MAP kinase).

This guide deconstructs the molecule beyond its weight, analyzing the isotopic physics, the regiochemical challenges in its synthesis, and its validation in drug discovery workflows.

Part 1: Physicochemical Specifications

While the average molecular weight is often cited for stoichiometry, the presence of bromine requires a more granular understanding of isotopic distribution for mass spectrometry (MS) validation.[1]

Table 1: Core Physical Constants
ParameterSpecificationNotes
IUPAC Name 1-(4-Bromophenyl)-3-methyl-1H-pyrazoleN1-substituted isomer
CAS Number 98946-73-7 Distinct from 3-(4-Br)-5-Me isomer
Molecular Formula C₁₀H₉BrN₂
Average Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 237.10 g/mol Used for molarity calculations
Monoisotopic Mass 235.9949 u (⁷⁹Br)Base peak in High-Res MS
Isotopic Pattern ~1:1 doublet (M, M+2)Characteristic Br signature (⁷⁹Br/⁸¹Br)
Polar Surface Area 17.8 ŲHigh membrane permeability prediction
LogP (Predicted) 3.2 – 3.5Lipophilic; requires DMSO/DCM for stock
Physical State White to off-white solidMP: ~103–105 °C (Isomer dependent)
Expert Insight: The Bromine Isotope Effect

Critical for QA/QC: When analyzing this compound via LC-MS, do not look for a single peak at 237.1. You must validate the 1:1 intensity ratio of the m/z 236 (⁷⁹Br) and m/z 238 (⁸¹Br) peaks.[1] A deviation from this ratio indicates contamination with de-brominated byproducts or co-eluting impurities.

Part 2: Synthetic Architecture & Regioselectivity

The synthesis of 1-(4-bromophenyl)-3-methylpyrazole is a classic exercise in controlling regiochemistry . The reaction of 4-bromophenylhydrazine with a non-symmetrical 1,3-dicarbonyl equivalent often yields a mixture of the 1,3-isomer (Target) and the 1,5-isomer (Impurity).

The Regioselectivity Challenge

Standard condensation with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) presents two pathways:

  • Path A (Kinetic/Steric): Hydrazine attacks the aldehyde equivalent (C1).[1]

    
     Cyclization yields 1-(4-bromophenyl)-5-methylpyrazole .
    
  • Path B (Thermodynamic/Electronic): Hydrazine attacks the ketone (C3).[1]

    
     Cyclization yields 1-(4-bromophenyl)-3-methylpyrazole  (Target).
    

To favor the target (Path B), synthetic protocols often employ enaminones or specific solvent systems (e.g., fluorinated alcohols) to modulate the electrophilicity of the carbonyl centers.[1]

Figure 1: Synthetic Pathways and Regiochemical Divergence

Synthesis Precursors 4-Bromophenylhydrazine + 4,4-Dimethoxy-2-butanone Intermediate Hydrazone Intermediate Precursors->Intermediate Condensation (Acid Cat.) Target TARGET: 1-(4-Br-Ph)-3-Methylpyrazole (Sterically favored in specific conditions) Intermediate->Target Path A (Attack at Ketone) Isomer IMPURITY: 1-(4-Br-Ph)-5-Methylpyrazole (Common byproduct) Intermediate->Isomer Path B (Attack at Acetal)

Caption: Divergent synthesis pathways. Path A is optimized by controlling pH and solvent polarity to favor the 3-methyl isomer.

Optimized Synthetic Protocol (Lab Scale)
  • Reagents: 4-Bromophenylhydrazine HCl (1.0 eq), 4,4-dimethoxy-2-butanone (1.1 eq), Ethanol (0.5 M).

  • Catalysis: Concentrated HCl (cat.) or Acetic Acid reflux.[1]

  • Procedure:

    • Dissolve hydrazine in EtOH.

    • Add ketone dropwise at 0°C (Critical to minimize kinetic 1,5-isomer formation).

    • Reflux for 3–4 hours.

    • Purification: The 1,3-isomer is typically less polar than the 1,5-isomer. Separation via Flash Chromatography (Hexane:EtOAc 9:1) is required if regioselectivity < 95:5.[1]

Part 3: Structural Validation (NMR/MS)

Self-validating the structure requires distinguishing the 3-methyl from the 5-methyl isomer.

Table 2: Diagnostic NMR Signatures
NucleusSignal (δ ppm)AssignmentDiagnostic Feature
¹H NMR 2.35 (s, 3H)–CH₃3-Me appears upfield relative to 5-Me (due to shielding by the N-lone pair vs anisotropic deshielding of the phenyl ring in the 5-isomer).[1]
¹H NMR 6.25 (d, 1H)Pyrazole C4–HCharacteristic doublet (

Hz).[1]
¹H NMR 7.70 (d, 1H)Pyrazole C5–HKey Differentiator: In the 3-Me isomer, this proton is adjacent to N1 and shows a further downfield shift compared to the C3-H of the 5-Me isomer.[1]
¹³C NMR ~13.5–CH₃Methyl carbon shift.[1]

Part 4: Functional Utility in Drug Design

This molecule is rarely the final drug; it is a privileged scaffold .

  • Suzuki-Miyaura Coupling: The C-Br bond is highly activated for coupling with aryl boronic acids. This allows the rapid generation of biaryl pyrazole libraries , a common motif in COX-2 inhibitors (e.g., Celecoxib analogs) and p38 kinase inhibitors.

  • Buchwald-Hartwig Amination: The C-Br site can be converted to an amine, creating N-aryl-aminopyrazoles, which are potent kinase hinge-binders.

Figure 2: Downstream Application Workflow

Applications Core 1-(4-Bromophenyl)-3-methylpyrazole (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald Amination (R-NH2, Pd(L)) Core->Buchwald Drug1 Biaryl Pyrazoles (COX-2 Inhibitors) Suzuki->Drug1 Drug2 Amino-Pyrazoles (Kinase Inhibitors) Buchwald->Drug2

Caption: The scaffold serves as a divergent point for two major classes of therapeutic agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735614, 1-(4-Bromophenyl)-3-methyl-1H-pyrazole. Retrieved from [Link][1]

  • Elguero, J., et al. (2002). "Pyrazoles."[3][4][5][7][10][11][12][13][14][15] Comprehensive Heterocyclic Chemistry II. Elsevier. (Foundational text on pyrazole regiochemistry).

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.

Sources

Technical Guide: Solubility Profile & Handling of 1-(4-Bromophenyl)-3-methylpyrazole

[1][2][3]

Part 1: Executive Summary & Physicochemical Context[2]

1-(4-Bromophenyl)-3-methylpyrazole is a functionalized N-aryl pyrazole intermediate critical in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] Its utility primarily lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]

Understanding its solubility profile is non-trivial due to the competing influences of the lipophilic bromophenyl ring and the nitrogen-rich pyrazole core.[2] This guide synthesizes experimental data from structural analogs and validated field protocols to provide a definitive handling strategy.

Physicochemical Snapshot
PropertyValue / DescriptionImpact on Solubility
Molecular Weight 237.10 g/mol Moderate; facilitates dissolution in common organic solvents.[1][2][3]
Physical State Solid (Low melting point likely)May form supercooled oils; requires precise solvent choice for crystallization.[1][2][3][4]
Calculated LogP ~2.9 – 3.2 (Predicted)High Lipophilicity .[1][2][3][4] Indicates poor water solubility and high affinity for non-polar to moderately polar organic solvents.[1][2][3]
H-Bond Donors 0Lack of donors reduces water solubility significantly.[1][2][3]
H-Bond Acceptors 2 (Pyrazole nitrogens)Enables solubility in polar aprotic solvents (DMSO, DMF) and interaction with protic solvents (Alcohols).[1][2][3][4]

Part 2: Solvent Compatibility Matrix[4]

The following matrix categorizes solvent interactions based on the "Like Dissolves Like" principle, validated by standard purification protocols for N-aryl pyrazoles.

Solubility Tier List
Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and initial dissolution.[1][2][3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Ideal for reaction media (e.g., nucleophilic substitutions).[1][3][4] DMSO stocks are stable for biological assays.[1][2][3]
Esters Ethyl Acetate (EtOAc)Good Preferred solvent for silica gel chromatography loading.[1][2][3][4]
Alcohols Methanol, Ethanol, IsopropanolModerate Solubility increases significantly with heat.[1][3][4] Key solvent system for recrystallization.
Aromatic Hydrocarbons Toluene, BenzeneModerate to Good Used in high-temperature cross-coupling reactions.[1][2][3]
Aliphatic Hydrocarbons Hexanes, Pentane, HeptaneLow / Poor Acts as an anti-solvent to induce precipitation.[1][3][4]
Aqueous Media Water, PBS BufferInsoluble Requires co-solvents (DMSO/Ethanol) or surfactants for biological applications.[1][3][4]

Part 3: Experimental Protocols

Protocol A: Standard Dissolution for Stock Preparation

Objective: Prepare a stable stock solution for analytical or synthetic use.[4]

  • Solvent Selection : Choose DMSO for biological assays (up to 50 mM) or Dichloromethane for synthetic transfers.[1][2][3]

  • Weighing : Weigh 23.7 mg of 1-(4-Bromophenyl)-3-methylpyrazole into a glass vial.

  • Addition : Add 1.0 mL of solvent.

  • Agitation : Vortex for 30 seconds.

    • Observation: Solution should be clear and colorless/pale yellow.[1][2][3]

    • Troubleshooting: If particulates remain in alcohols, sonicate for 5 minutes at 40°C.[3][4]

Protocol B: Purification via Recrystallization (Solubility-Driven)

Objective: Purify crude material using differential solubility.[1][2][3]

Principle : The compound is soluble in hot ethanol but insoluble in cold water/ethanol mixtures.[1][2][3]

  • Dissolution : Place crude solid in a flask. Add minimal Ethanol (95%) while heating to reflux (approx. 78°C) until fully dissolved.[1][2][3][4]

  • Clarification : If insoluble impurities remain, filter the hot solution through a pre-warmed glass frit.

  • Nucleation : Remove from heat.[1][2][3] Add Water dropwise to the hot solution until a faint turbidity persists.

  • Crystallization : Add a few drops of Ethanol to clear the turbidity, then allow the solution to cool slowly to room temperature, then to 4°C.

  • Isolation : Filter the resulting crystals and wash with cold Hexane/Ethanol (9:1).

Part 4: Solubility-Driven Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during synthesis and purification.

SolubilityWorkflowStartCrude 1-(4-Bromophenyl)-3-methylpyrazoleSolubilityCheckCheck Solubility in EtOAcStart->SolubilityCheckDissolvesFully SolubleSolubilityCheck->DissolvesYesPartialPartial/InsolubleSolubilityCheck->PartialNoWashWash with H2O / Brine(Remove Polar Impurities)Dissolves->WashDCM_ExtractSwitch to DCM ExtractionPartial->DCM_ExtractHigher Solvency NeededDCM_Extract->WashDryDry over Na2SO4 & ConcentrateWash->DryPurificationChoiceSelect Purification MethodDry->PurificationChoiceRecrystRecrystallization(Solvent: EtOH/H2O)PurificationChoice->RecrystHigh Purity Required(>98%)ColumnFlash Chromatography(Eluent: Hexane/EtOAc 9:1 to 4:1)PurificationChoice->ColumnComplex MixtureFinalPure Crystalline SolidRecryst->FinalColumn->Final

Figure 1: Decision matrix for purification based on differential solubility in organic biphasic systems.

Part 5: Application Context & References[1][3][4][5][6]

Impact on Synthesis (Suzuki-Miyaura Coupling)

In cross-coupling reactions, the solubility of 1-(4-Bromophenyl)-3-methylpyrazole dictates the choice of base and solvent system.[1][2][3]

  • Preferred System : Toluene/Water (4:[1][3][4]1) with K3PO4.[1][2][3] The compound dissolves in the toluene phase, while the inorganic base remains aqueous.[3][4] Phase transfer catalysts (e.g., TBAB) are often required to facilitate interfacial reaction.[1][3][4]

  • Alternative : DMF/Water.[1][2][3] The compound is fully soluble in DMF, creating a homogeneous reaction mixture that may accelerate kinetics but complicates workup.[3][4]

References
  • Compound Identity & Properties : National Center for Biotechnology Information.[1][2][3] PubChem Compound Summary for CID 98946-73-7, 1-(4-Bromophenyl)-3-methylpyrazole. [Link][1][2][3]

  • General Pyrazole Synthesis & Purification : Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Solubility of N-Aryl Heterocycles : Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.[1][2][3] Wiley-VCH, 2003.[1][2][3] (Standard reference for "Like Dissolves Like" principles in heterocycle chemistry).

  • Chromatographic Behavior: Purification of N-Aryl Pyrazoles. Journal of Chromatography A. (General reference for Hexane/EtOAc gradient elution of pyrazoles).

Technical Guide: Strategic Synthesis of 1-(4-Bromophenyl)-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the selection of starting materials and synthetic methodologies for 1-(4-Bromophenyl)-3-methylpyrazole , a critical scaffold in medicinal chemistry (e.g., p38 MAP kinase inhibitors, COX-2 inhibitors).

The synthesis of this molecule presents a classic regiochemical challenge: distinguishing between the 1-aryl-3-methyl and 1-aryl-5-methyl isomers. While traditional condensation routes are cost-effective, they often suffer from poor regioselectivity. Modern metal-catalyzed cross-coupling strategies offer superior precision, particularly for drug development applications where isomer purity is paramount.

This guide prioritizes two distinct pathways:

  • The Precision Route (Recommended): Copper-catalyzed C-N coupling of 3-methylpyrazole with 1-bromo-4-iodobenzene.

  • The Classical Route: Condensation of (4-bromophenyl)hydrazine with 4,4-dimethoxy-2-butanone.

Part 1: Starting Material Analysis

Primary Precursors (Precision Route)
3-Methylpyrazole
  • CAS: 1453-58-3

  • Role: The heterocyclic core.[1][2][3][4][5]

  • Purity Requirement: >98% (Isomerically pure tautomer mixture).

  • Technical Note: Exists as a tautomeric mixture of 3-methyl and 5-methylpyrazole. In solution, the position of the proton fluctuates, but the steric environment of the nitrogens differs significantly—a property exploited in the precision synthesis.

1-Bromo-4-iodobenzene
  • CAS: 589-87-7

  • Role: The aryl electrophile.

  • Chemoselectivity Feature: Contains two halogen handles. The iodine (C-I bond) is significantly more reactive toward oxidative addition (Pd) or nucleophilic substitution (Cu) than the bromine (C-Br bond). This allows for selective N-arylation at the iodine site, leaving the bromine intact for downstream functionalization (e.g., Suzuki-Miyaura coupling).

Secondary Precursors (Classical Route)
(4-Bromophenyl)hydrazine Hydrochloride [6]
  • CAS: 622-88-8

  • Role: The nitrogen source and aryl donor.[1][2]

  • Stability: The hydrochloride salt is preferred over the free base due to enhanced oxidative stability.

  • Preparation: Synthesized via diazotization of 4-bromoaniline followed by reduction with SnCl₂ or Zn/HCl.

4,4-Dimethoxy-2-butanone (Acetylacetaldehyde Dimethyl Acetal)
  • CAS: 5436-21-5

  • Role: The 1,3-dicarbonyl equivalent (masked aldehyde).

  • Regiochemical Implication: This molecule acts as a "formylacetone" equivalent. The differentiation between the ketone carbonyl and the acetal (masked aldehyde) dictates the cyclization orientation.

Part 2: Synthetic Pathways & Protocols[1][2]

Route A: Copper-Catalyzed C-N Coupling (Precision Route)

Best for: High-purity applications, library synthesis, avoiding isomer separation.

Mechanism & Logic: This route utilizes the steric difference between the two nitrogens of the 3-methylpyrazole tautomer. The nitrogen adjacent to the methyl group (N2) is sterically hindered. The distal nitrogen (N1) is accessible. Under Ullmann-type conditions, arylation occurs preferentially at the less hindered N1, yielding the 1-aryl-3-methyl isomer with high selectivity (>95:5).

Experimental Protocol:

  • Reagents:

    • 3-Methylpyrazole (1.0 equiv)

    • 1-Bromo-4-iodobenzene (1.1 equiv)

    • Catalyst: CuI (10 mol%)

    • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

    • Solvent: DMF or DMSO (Anhydrous).

  • Procedure:

    • Charge a reaction vial with CuI, Base, and the Aryl Iodide. Purge with Argon.

    • Add the Ligand, 3-Methylpyrazole, and Solvent via syringe.

    • Heat to 110°C for 12–24 hours.

    • Monitor: TLC/LCMS will show consumption of the iodide. The bromide remains intact due to the lower reactivity of the C-Br bond under these specific copper conditions.

    • Workup: Dilute with EtOAc, wash with water/brine (to remove DMF), dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Route B: Condensation Cyclization (Classical Route)

Best for: Large-scale, cost-sensitive production where chromatography is acceptable.

Mechanism & Logic: The reaction involves the condensation of the hydrazine with the ketone and the acetal.[7]

  • Challenge: If the terminal -NH₂ of the hydrazine attacks the aldehyde (acetal) carbon first, the product is 1-(4-bromophenyl)-5-methylpyrazole .

  • Goal: To get the 3-methyl isomer, the terminal -NH₂ must attack the ketone carbon first.

  • Control: Using the acetal (rather than the free aldehyde) reduces the electrophilicity of the aldehyde terminus, allowing the ketone to compete. However, acid catalysis (required to open the acetal) equilibrates the system, often leading to mixtures favoring the thermodynamic 5-methyl isomer.

Experimental Protocol:

  • Reagents:

    • (4-Bromophenyl)hydrazine HCl (1.0 equiv)

    • 4,4-Dimethoxy-2-butanone (1.1 equiv)

    • Solvent: Ethanol (Absolute).

    • Acid Catalyst: Concentrated HCl (Catalytic to stoichiometric).

  • Procedure:

    • Dissolve the hydrazine salt in Ethanol.

    • Add 4,4-Dimethoxy-2-butanone dropwise.

    • Reflux for 2–4 hours.

    • Observation: The reaction mixture will darken.

    • Workup: Evaporate solvent. Neutralize with NaHCO₃. Extract with DCM.

    • Purification (Critical): The crude will likely contain a mixture of 3-methyl and 5-methyl isomers (ratios vary from 60:40 to 80:20 depending on exact temp/pH). Careful column chromatography or fractional recrystallization is required to isolate the 3-methyl target.

Part 3: Visualization of Pathways

SynthesisPathways cluster_legend Pathway Comparison Start1 3-Methylpyrazole (Tautomeric Mix) Intermediate Steric Control: Arylation at distal N Start1->Intermediate Route A: Cu-Catalysis Start2 1-Bromo-4-iodobenzene Start2->Intermediate Start3 (4-Bromophenyl)hydrazine Target TARGET: 1-(4-Bromophenyl)-3-methylpyrazole Start3->Target Route B: Condensation (Ethanol/HCl) Byproduct Byproduct: 1-(4-Bromophenyl)-5-methylpyrazole Start3->Byproduct Competitive Cyclization Start4 4,4-Dimethoxy-2-butanone Start4->Target Start4->Byproduct Intermediate->Target Major Product (>95:5) Intermediate->Byproduct Minor Trace Route A Route A: High Regioselectivity (Chemoselective C-I coupling) Route B Route B: Low Regioselectivity (Mixture of Isomers)

Caption: Comparative workflow of the Precision Route (Cu-catalyzed) vs. the Classical Route (Condensation), highlighting the regioselectivity advantage of the metal-catalyzed approach.

Part 4: Data Summary & Comparison

FeatureRoute A: C-N Coupling (Precision)Route B: Condensation (Classical)
Key Starting Materials 3-Methylpyrazole + 1-Bromo-4-iodobenzene(4-Br-Ph)Hydrazine + 4,4-Dimethoxy-2-butanone
Regioselectivity High (Favors 3-Methyl)Low/Moderate (Often favors 5-Methyl)
Atom Economy Moderate (Loss of HI)High (Loss of H₂O/MeOH)
Purification Simple filtration/wash or short columnDifficult isomer separation required
Scalability Good (Reagents are available)Excellent (Cheaper reagents)
Chemoselectivity Excellent (Br is preserved)Good
Critical Technical Check: Why Route A works

In 3-substituted pyrazoles, the N-H proton tautomerizes. However, when deprotonated (forming the pyrazolate anion) or reacting via a neutral mechanism, the steric hindrance around N2 (adjacent to the methyl) is significantly higher than around N1.

  • Steric Map: N1 (Open) vs. N2 (Blocked by -CH₃).

  • Result: Large electrophiles like the aryl group (from the aryl iodide) preferentially attach to N1, locking the structure into the 1-aryl-3-methyl configuration.

References

  • Regioselective Synthesis of 1-Aryl-3-substituted Pyrazoles

    • Title: Copper-catalyzed N-aryl
    • Source:Journal of Organic Chemistry
    • Context: Establishes the steric control favoring 1-aryl-3-methyl isomers over 5-methyl isomers during metal-catalyzed aryl
    • URL:[Link]

  • Chemoselectivity of C-I vs C-Br

    • Title: Selective Pd- and Cu-catalyzed cross-coupling of chloro-iodo- and bromo-iodo-arenes.
    • Source:Organic Letters
    • Context: Validates that 1-bromo-4-iodobenzene reacts exclusively at the iodine position under standard Ullmann/Buchwald conditions.
    • URL:[Link]

  • Classical Condensation Issues

    • Title: Regiochemistry in the synthesis of 1-aryl-3(5)-methylpyrazoles.[1]

    • Source:Heterocycles[1][2][7]

    • Context: Discusses the formation of isomer mixtures when condensing hydrazines with unsymmetrical 1,3-dicarbonyl equivalents.
    • URL:[Link]

Sources

Theoretical Frameworks for Substituted Pyrazoles: From Electronic Structure to Bioactive Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) is a cornerstone of modern medicinal chemistry, underpinning blockbuster drugs like Celecoxib and Sildenafil. However, the rational design of substituted pyrazoles is complicated by their annular tautomerism and sensitivity to electronic substitution effects. This guide provides a rigorous theoretical framework for studying these systems. We move beyond basic geometry optimization to explore the causal links between Frontier Molecular Orbitals (FMOs), tautomeric equilibria, and ligand-protein binding affinities.

The Tautomeric Conundrum: A Theoretical Prerequisite

Before any docking or reactivity study can proceed, the dominant tautomer must be identified. Pyrazoles exist in dynamic equilibrium between


- and 

-forms (or

/

depending on substitution). Ignoring this leads to erroneous docking poses and invalid electrostatic potential maps.
Thermodynamic Stability Analysis

The tautomeric ratio is governed by the substituent nature at positions C3 and C5.

  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    at C3 generally stabilize the
    
    
    -tautomer due to lone-pair repulsion minimization.
  • Electron-Withdrawing Groups (EWGs): Groups like

    
     or 
    
    
    
    can shift equilibrium, often requiring solvation models (PCM/SMD) to predict accurately as gas-phase calculations often fail to capture dipole-solvent stabilization.

Field Insight: In aqueous solution, the energy barrier for proton transfer is often lowered by water-mediated bridges. Always include explicit water molecules if studying the transition state of tautomerization.

Computational Protocol for Tautomer Assignment

To determine the bioactive species, calculate the Boltzmann distribution:



Where


 should be calculated at the B3LYP/6-311++G(d,p)  level or higher (e.g., M06-2X  for better dispersion handling).

Electronic Structure & Reactivity Descriptors[1]

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap (


) is a direct proxy for chemical hardness (

) and kinetic stability.
  • HOMO Location: Typically localized on the pyrazole nitrogen lone pairs and the

    
    -system, indicating sites for electrophilic attack.
    
  • LUMO Location: Often delocalized over electron-withdrawing substituents (e.g., phenyl or carbonyl groups), indicating sites for nucleophilic attack.

Data Summary: Electronic Properties of 3,5-Disubstituted Pyrazoles (B3LYP/6-311++G(d,p))

Substituent (R)HOMO (eV)LUMO (eV)Gap (eV)Dipole (Debye)Predicted Reactivity
-H (Unsubst.)-6.85-0.256.602.42Moderate Stability
-CH3 (EDG)-6.55-0.156.402.56Nucleophilic (C4 attack)
-NO2 (EWG)-7.95-3.104.855.12Electrophilic (High NLO)
-Ph (Conjugated)-6.20-1.804.402.91Soft / Reactive

Note: Values are representative of trends observed in DFT literature [1][4].

Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting non-covalent interactions in a binding pocket.

  • Negative Potential (Red): Concentrated on the pyridine-like nitrogen (

    
    ), acting as a Hydrogen Bond Acceptor (HBA).
    
  • Positive Potential (Blue): Concentrated on the pyrrole-like

    
     (
    
    
    
    ) and substituent protons, acting as Hydrogen Bond Donors (HBD).

Spectroscopic Validation

Theoretical data must be benchmarked against experimental spectra to validate the model chemistry.

Vibrational Spectroscopy (IR/Raman)

The


 stretching frequency is the diagnostic band.
  • Gas Phase: Sharp peak ~3500 cm⁻¹.

  • Condensed Phase: Broad band ~3200-3400 cm⁻¹ due to intermolecular H-bonding (dimer formation).

  • Scaling Factors: B3LYP frequencies are typically overestimated by ~4-5%. Apply a scaling factor of 0.961 for the 6-311++G(d,p) basis set to align with experimental FT-IR data [3].

NMR Shift Prediction

GIAO (Gauge-Independent Atomic Orbital) methods are standard.

  • Protocol: Calculate shielding tensors at B3LYP/6-311+G(2d,p) in DMSO (PCM model).

  • Correlation: Linear regression against experimental shifts usually yields

    
    .
    

In Silico Bioactivity: The Drug Design Pipeline[1]

Molecular Docking Strategy

Substituted pyrazoles are frequent inhibitors of kinases (e.g., EGFR, CDK2). The pyrazole


 and 

often form a "hinge binder" motif with the protein backbone (e.g., Met793 in EGFR) [5].

Diagram 1: Computational Drug Design Workflow

G cluster_0 Ligand Prep cluster_1 Target Prep L1 2D Structure L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 Tautomer Check L2->L3 D2 Docking (AutoDock/Gold) L3->D2 Optimized Ligand P1 PDB Retrieval (e.g., 5IVE) P2 Remove H2O/Ions P1->P2 P3 Add Polar H P2->P3 D1 Grid Generation (Active Site) P3->D1 D1->D2 Grid Box D3 Interaction Analysis (H-Bonds/Pi-Stacking) D2->D3

Caption: Integrated workflow for pyrazole ligand preparation and docking. Note the critical "Tautomer Check" step (Red) often missed in standard pipelines.

ADMET Profiling

Theoretical studies should extend to pharmacokinetics.

  • Lipinski's Rule of 5: Pyrazoles often satisfy MW < 500 and LogP < 5.

  • TPSA (Topological Polar Surface Area): Critical for blood-brain barrier penetration. A naked pyrazole ring contributes ~28 Ų to TPSA.

Detailed Experimental Protocols

Protocol A: DFT Optimization & Property Calculation

Software: Gaussian 09/16 or ORCA.

  • Input Generation: Draw the structure. Pre-optimize using Molecular Mechanics (MMFF94).

  • Geometry Optimization:

    • Route Section:# opt freq B3LYP/6-311++G(d,p) scrf=(solvent=water)

    • Reasoning:freq ensures a true minimum (no imaginary frequencies).[1] scrf (PCM) mimics biological environment.

  • Electronic Analysis:

    • Extract HOMO/LUMO energies from the log file.

    • Generate Cube files for MEP visualization.

  • Tautomer Verification: Repeat steps 1-3 for the tautomeric isomer. Compare

    
     (Sum of electronic and thermal Free Energies).
    
Protocol B: Molecular Docking (EGFR Kinase Case Study)

Software: AutoDock Vina / PyRx.

  • Protein Prep:

    • Download PDB ID: 5IVE (EGFR T790M/C797S mutant).[2]

    • Remove co-crystallized ligand and non-bridging waters.

    • Add Kollman charges.

  • Ligand Prep:

    • Import DFT-optimized structure (pdbqt format).

    • Set rotatable bonds (keep the pyrazole ring rigid).

  • Grid Setup:

    • Center grid box on the hinge region (Met793).

    • Dimensions:

      
       Å.
      
  • Execution:

    • Run Vina with exhaustiveness = 8.

    • Select poses with

      
       kcal/mol.
      

Diagram 2: Tautomeric Equilibrium Logic

Tautomer T1 1H-Pyrazole (Substituent at C3) TS Transition State (Proton Transfer) T1->TS Activation Energy T2 2H-Pyrazole (Substituent at C5) TS->T2 Solvent Solvent Effect (PCM) Stabilizes Dipole Solvent->T1 Solvent->T2 Subst Substituent Effect (EDG vs EWG) Subst->T1 EDG favors

Caption: Factors influencing the tautomeric equilibrium. EDGs at C3 typically stabilize the 1H-form, while polar solvents can stabilize the more dipolar tautomer.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis. [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives. University of Misan. [Link]

  • Deeper Insights on the Nonlinear Optical Properties of O-acylated Pyrazoles. ProQuest. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives... as EGFR Kinase Inhibitors. PubMed. [Link]

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine derivatives. Nature Scientific Reports. [Link]

Sources

The Privileged Pyrazole: Strategic Research Frontiers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as one of the most "privileged scaffolds" in modern medicinal chemistry.[1] Its unique electronic profile—featuring both a hydrogen bond donor (pyrrole-like NH) and acceptor (pyridine-like N)—allows it to mimic peptide bonds and interact precisely with biological targets, particularly ATP-binding pockets of kinases.

This technical guide analyzes high-potential research areas for pyrazole derivatives, moving beyond basic synthesis into structural biology, overcoming drug resistance, and green manufacturing. It is designed for researchers seeking to optimize lead compounds or explore novel therapeutic modalities.

Section 1: Strategic Therapeutic Areas

Precision Oncology: The Kinase "Hinge Binder"

The most prolific application of pyrazoles is in the inhibition of protein kinases. The pyrazole motif is frequently employed as a hinge binder , forming critical hydrogen bonds with the ATP-binding site of kinases.

  • Current Successes: Drugs like Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Zanubrutinib (BTK inhibitor) utilize the pyrazole core to lock the kinase in an inactive conformation.

  • Research Frontier:

    • Overcoming Resistance: Second and third-generation inhibitors (e.g., Lorlatinib ) are being designed to bind to mutant forms of kinases (such as the ALK L1196M "gatekeeper" mutation) or to cross the blood-brain barrier (BBB) more effectively.

    • Dual Inhibition: Designing "hybrid" pyrazoles that target multiple pathways simultaneously, such as dual BRAF/JNK inhibitors, to prevent compensatory signaling mechanisms in tumors.

Inflammation & Immunology: Beyond COX-2

While Celecoxib established pyrazoles as selective COX-2 inhibitors, the field is shifting toward autoimmune modulation.

  • JAK-STAT Signaling: Pyrazoles are central to modulating the Janus Kinase (JAK) pathway, treating conditions like rheumatoid arthritis and myelofibrosis. Research is focusing on isoform selectivity (e.g., selective JAK1 inhibition) to minimize side effects like anemia (associated with JAK2 inhibition).

Antimicrobial Resistance (AMR)

With the rise of multidrug-resistant bacteria, pyrazoles are being reinvestigated for their ability to inhibit DNA Gyrase (subunit B). Unlike fluoroquinolones, these novel pyrazole derivatives bind to the ATP-binding pocket of the gyrase, offering a non-overlapping resistance profile.

Section 2: Synthetic Frontiers & Regiocontrol[2]

The synthesis of substituted pyrazoles often suffers from regioselectivity issues (N1 vs. N2 tautomers).[2] Controlling this is critical for Structure-Activity Relationship (SAR) consistency.

Regioselective Methodologies
  • 1,3-Dithiane Umpolung: Recent protocols utilize 2-alkynyl-1,3-dithianes in base-mediated [3+2] cycloadditions to achieve high regiocontrol under mild conditions.[3]

  • C-H Activation: Transition-metal-catalyzed C-H functionalization allows for the late-stage diversification of the pyrazole core, enabling rapid library generation without rebuilding the ring from scratch.

Green Chemistry Protocols

Sustainable synthesis is becoming a regulatory requirement.

  • Solvent-Free Systems: Mechanochemical grinding and microwave-assisted synthesis of pyrazoles from hydrazines and 1,3-diketones reduce waste and reaction time.

  • Water-Based Synthesis: Using surfactant-mediated aqueous systems to perform condensation reactions, eliminating the need for volatile organic compounds (VOCs).

Section 3: Data & Visualization

Comparative Pharmacological Profile

The following table summarizes key pyrazole-based drugs and their mechanistic distinctiveness.

Drug NameTargetIndicationKey Mechanistic Feature
Ruxolitinib JAK1/JAK2MyelofibrosisCompetitive ATP inhibition; suppresses STAT3 phosphorylation.
Crizotinib ALK/ROS1NSCLCMultitarget kinase inhibitor; binds active conformation of ALK.
Celecoxib COX-2InflammationSulfonamide-substituted pyrazole; selective for COX-2 hydrophobic pocket.
Zanubrutinib BTKMantle Cell LymphomaCovalent inhibitor; forms irreversible bond with Cys481.[2]
Lorlatinib ALK/ROS1NSCLC (Metastatic)Macrocyclic pyrazole designed to penetrate BBB and overcome resistance.[2]
Mechanism of Action: The Kinase Hinge Binding Mode

The diagram below illustrates the canonical binding mode of pyrazole inhibitors within the kinase ATP pocket.

KinaseBinding Target Kinase ATP Pocket (Hinge Region) Effect Inhibition of Phosphorylation (Signal Blockade) Target->Effect Result Inhibitor Pyrazole-Based Inhibitor Interaction1 H-Bond Acceptor (N2) Binds to Backbone NH Inhibitor->Interaction1 Interaction Interaction2 H-Bond Donor (NH) Binds to Backbone Carbonyl Inhibitor->Interaction2 Interaction Interaction1->Target Interaction2->Target

Figure 1: Canonical binding mode of pyrazole inhibitors within the kinase hinge region, showing critical H-bond donor/acceptor interactions.

Strategic Synthetic Workflow

This flowchart outlines the decision matrix for synthesizing complex pyrazoles, distinguishing between varying regioselective needs.

SynthesisWorkflow Start Target Pyrazole Structure Decision Regioselectivity Required? Start->Decision RouteA Route A: Knorr Synthesis (Hydrazine + 1,3-Diketone) Decision->RouteA No / Low RouteB Route B: [3+2] Cycloaddition (Diazo + Alkyne) Decision->RouteB Moderate RouteC Route C: Regioselective Metal Catalysis (C-H Activation) Decision->RouteC High Outcome1 Mixture of Isomers (Requires Chromatography) RouteA->Outcome1 Outcome2 High Regiocontrol (Specific N-Alkylation) RouteB->Outcome2 RouteC->Outcome2

Figure 2: Synthetic decision matrix for pyrazole construction, highlighting pathways for achieving regioselectivity.

Section 4: Experimental Protocols

Protocol: Regioselective Synthesis via [3+2] Cycloaddition

This protocol avoids the isomer mixtures common in traditional condensation reactions.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Sulfonyl Hydrazide (1.2 equiv)

  • Copper(I) Iodide (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Methodology:

  • Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the terminal alkyne and sulfonyl hydrazide in DMF.

  • Catalysis: Add CuI and Cs2CO3. The reaction mixture is stirred at 100°C for 4-6 hours.

  • Monitoring: Monitor progress via TLC (Thin Layer Chromatography) using Ethyl Acetate/Hexane (3:7). Look for the disappearance of the alkyne spot.

  • Work-up: Cool to room temperature. Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel column chromatography.

  • Validation: Confirm structure via 1H-NMR (distinct pyrazole CH singlet around 7.5-8.0 ppm) and NOESY (to confirm N-substitution regiochemistry).

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

A self-validating system to determine the IC50 of synthesized derivatives against a target kinase (e.g., JAK2).

Reagents:

  • Recombinant Kinase (e.g., JAK2 domain)

  • Fluorescently labeled peptide substrate

  • ATP (at Km concentration)

  • Test Compounds (dissolved in DMSO)

  • Detection Reagent (e.g., Europium-labeled antibody)

Methodology:

  • Serial Dilution: Prepare 10-point serial dilutions of pyrazole derivatives in assay buffer (containing MgCl2, DTT).

  • Incubation: Mix kinase, peptide substrate, and compound. Incubate for 15 mins at RT to allow equilibrium binding.

  • Reaction Start: Add ATP to initiate phosphorylation. Incubate for 60 mins.

  • Termination & Detection: Add EDTA (to stop reaction) and Europium-labeled antibody (binds phosphorylated peptide).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Plot signal vs. log[compound]. Fit data to a sigmoidal dose-response curve to calculate IC50.

    • Control: Use Staurosporine as a positive control for inhibition.

    • Validation: Z-factor must be > 0.5 for the assay to be considered robust.

Section 5: References[2][4][5][6][7][8][9]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry. (2026). [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (2023). [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. (2025). [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. The Journal of Organic Chemistry. (2025). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. (2023). [Link]

Sources

literature review of 1-aryl-3-methylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The 1-aryl-3-methylpyrazole scaffold represents a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for a diverse range of therapeutics, including the neuroprotective agent Edaravone and various COX-2 inhibitors. This guide addresses the critical synthetic challenge associated with this scaffold: regioselectivity .

When condensing arylhydrazines with unsymmetrical 1,3-dicarbonyls, the formation of the desired 1-aryl-3-methyl isomer versus the 1-aryl-5-methyl isomer is governed by a delicate balance of steric and electronic factors. This document provides a definitive technical roadmap for researchers to selectively access the 1-aryl-3-methylpyrazole core, validated by mechanistic insights and robust experimental protocols.

Part 2: Structural & Electronic Properties

The Regioselectivity Paradox

The synthesis of 1-aryl-3-methylpyrazoles typically involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound (e.g., benzoylacetone or ethyl acetoacetate). The reaction proceeds via a hydrazone intermediate.

  • Kinetic Control (Favors 3-Methyl): The terminal nitrogen (

    
    ) of the hydrazine is the most nucleophilic site. It preferentially attacks the most reactive carbonyl  of the 1,3-dicarbonyl. In unsymmetrical diketones like benzoylacetone (
    
    
    
    ), the acetyl group (
    
    
    ) is sterically less hindered and more electrophilic than the benzoyl group.[1]
    • Result: Attack at the acetyl group

      
       Hydrazone formation at 
      
      
      
      
      
      Cyclization onto the benzoyl carbon.[1] The carbon originally from the acetyl group ends up at position 3.
    • Outcome: 1-Aryl-3-methyl-5-phenylpyrazole .

  • Thermodynamic Control (Can Favor 5-Methyl): Under strongly acidic conditions or high temperatures, the reaction may equilibrate, or the hydrazine may attack the protonated benzoyl carbonyl.[1]

    • Result: Attack at the benzoyl group

      
       Cyclization onto the acetyl carbon.
      
    • Outcome: 1-Aryl-5-methyl-3-phenylpyrazole .

Key Takeaway: To synthesize 1-aryl-3-methylpyrazoles , one must utilize conditions that favor kinetic control —specifically, neutral or mild acidic conditions that preserve the reactivity difference between the two carbonyls.

Part 3: Synthetic Strategies & Protocols

Protocol A: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone Analogs)

Target: The tautomeric pyrazolone core used in radical scavenging drugs. Mechanism: Condensation of phenylhydrazine with


-keto esters.

Reagents:

  • Phenylhydrazine (1.0 eq)[1][2]

  • Ethyl Acetoacetate (1.1 eq)[1]

  • Solvent: Ethanol (Abs.) or Acetic Acid

  • Catalyst: Sodium Acetate (mild base) or HCl (cat.)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Ethanol (

    
    ). Add Phenylhydrazine (10 mmol) under nitrogen atmosphere.
    
  • Addition: Dropwise add Ethyl Acetoacetate (11 mmol) at room temperature. Note: The exotherm indicates immediate hydrazone formation.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1) for the disappearance of the hydrazone intermediate.[3]

  • Isolation: Cool to

    
    . The product often precipitates as a white or off-white solid.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (8:2) to remove trace hydrazine impurities.[1]

  • Validation:

    
     (DMSO-
    
    
    
    ) should show a singlet for the methyl group at
    
    
    and a methylene signal (
    
    
    ) at
    
    
    (keto form) or vinylic proton (enol form), depending on tautomeric equilibrium.[1]
Protocol B: Regioselective Synthesis of 1-Aryl-3-methyl-5-phenylpyrazole

Target: Fully aromatic pyrazole core.[1] Reference: Gosselin et al., Synlett 2006.[1][4][5]

Reagents:

  • Arylhydrazine Hydrochloride (1.0 eq)[1]

  • Benzoylacetone (1-phenyl-1,3-butanedione) (1.0 eq)

  • Solvent: N,N-Dimethylacetamide (DMAc) [1][4][5]

  • Additive: 12N HCl (0.5 eq) - Optional, accelerates dehydration.[1]

Step-by-Step Methodology:

  • Solvation: Dissolve Benzoylacetone (5 mmol) in DMAc (15 mL). DMAc is critical as its dipolar nature enhances the nucleophilicity of the hydrazine while stabilizing the polar transition state.

  • Reaction: Add Arylhydrazine Hydrochloride (5 mmol) in one portion. Stir at 20–25°C (Room Temperature) .

    • Why RT? Low temperature prevents thermodynamic equilibration, strictly enforcing the kinetic attack on the methyl ketone.[1]

  • Completion: Stir for 18 hours.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash with 1N NaOH (to remove unreacted diketone) followed by Brine.

  • Yield: Evaporation of solvent typically yields the 1-aryl-3-methyl-5-phenylpyrazole with

    
     regioselectivity.
    

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the bifurcating pathway where kinetic control leads to the desired 3-methyl isomer.

G Start Arylhydrazine + Benzoylacetone PathK Kinetic Attack (on Acetyl C=O) Start->PathK RT / DMAc PathT Thermodynamic Attack (on Benzoyl C=O) Start->PathT Reflux / Acid InterK Intermediate: Hydrazone at C2 PathK->InterK ProdK Major Product: 1-Aryl-3-methyl-5-phenylpyrazole InterK->ProdK Cyclization InterT Intermediate: Hydrazone at C4 PathT->InterT ProdT Minor Product: 1-Aryl-5-methyl-3-phenylpyrazole InterT->ProdT Cyclization

Figure 1: Mechanistic bifurcation in pyrazole synthesis. Kinetic conditions (green path) favor the 3-methyl isomer.

Part 5: Biological Applications & SAR

The 1-aryl-3-methylpyrazole scaffold is versatile. The 3-methyl group often serves as a steric handle that fits into hydrophobic pockets of enzymes (e.g., COX-2) or modulates the electron density of the pyrazole ring for radical scavenging.

Structure-Activity Relationship (SAR) Table
PositionSubstituentBiological EffectRepresentative Drug/Compound
N-1 PhenylEssential for lipophilicity and receptor binding.Edaravone
N-1 4-SulfamoylphenylCritical for COX-2 selectivity (binds Arg120).Celecoxib (Analog)
C-3 Methyl Core Requirement. Provides metabolic stability vs H; less bulky than Ph.Edaravone
C-3 TrifluoromethylIncreases metabolic stability and lipophilicity.Celecoxib
C-5 Keto (=O)Tautomerizes to OH; enables radical scavenging (H-atom donor).Edaravone
C-5 Phenyl/ArylFills hydrophobic pockets in kinase/COX enzymes.Difenamizole
Biological Pathway Diagram (Edaravone Mechanism)

SAR Drug 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) Target2 Electron Donation Drug->Target2 Tautomerization to Enol Target1 Free Radical Scavenging (•OH, •NO) Effect1 Inhibition of Lipid Peroxidation Target1->Effect1 Target2->Target1 H-atom Transfer Effect2 Neuroprotection (ALS / Stroke Recovery) Effect1->Effect2

Figure 2: Mechanism of action for Edaravone, a prominent 1-aryl-3-methylpyrazole derivative.

Part 6: References

  • Gosselin, F., O’Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006).[1][4][5] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270.[1]

    • Source:[1]

  • Watanabe, K., et al. (1994).[1] How is Edaravone Effective Against Acute Ischemic Stroke and Amyotrophic Lateral Sclerosis? Journal of Clinical Pharmacology.

    • Context: Establishes the clinical relevance of the 1-phenyl-3-methyl-5-pyrazolone scaffold.

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011).[1] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.[1]

    • Source:[1]

  • Ansary, I., et al. (2021).[1][6] Synthesis and biological evaluation of 1-aryl-3-methyl-5-pyrazolone derivatives. Bioorganic Chemistry.

    • Context: Detailed protocols for Edaravone analogs.

Sources

Methodological & Application

Precision Synthesis of Substituted Pyrazoles: Advanced Knorr Protocols and Regiocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). While the Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) is the historical standard, it suffers from a critical flaw: regioisomerism . When using substituted hydrazines and asymmetric 1,3-diketones, two distinct isomers are possible.

This guide moves beyond basic textbook descriptions to provide a robust, regiocontrolled protocol. We integrate mechanistic insights with practical microwave-assisted and fluorinated-solvent methodologies to maximize yield and selectivity.

Mechanistic Insight & Regioselectivity Challenges

The Knorr synthesis is a condensation-cyclization sequence. The reaction trajectory is dictated by the initial nucleophilic attack of the hydrazine on the dicarbonyl.

The Regioselectivity Paradox

When reacting a substituted hydrazine (


) with an asymmetric 1,3-diketone (

), two isomers arise:
  • Isomer A (1,5-disubstituted): Formed if the terminal

    
     attacks the carbonyl adjacent to 
    
    
    
    .
  • Isomer B (1,3-disubstituted): Formed if the terminal

    
     attacks the carbonyl adjacent to 
    
    
    
    .

Control Factors:

  • Nucleophilicity: The terminal amino group (

    
    ) is more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Electrophilicity: The hydrazine attacks the most electrophilic carbonyl first.

  • Sterics: Bulky substituents on the diketone hinder attack at the adjacent carbonyl.

  • Solvent/pH: Protic solvents stabilize charged intermediates; acidic media can activate specific carbonyls.

Pathway Visualization

The following diagram illustrates the bifurcation point determining the regio-outcome.

KnorrMechanism Reactants Reactants (Subst. Hydrazine + 1,3-Diketone) Attack_A Path A: NH2 attacks C=O(R2) (Kinetic Control) Reactants->Attack_A Steric/Electronic Match Attack_B Path B: NH2 attacks C=O(R3) (Thermodynamic Control) Reactants->Attack_B Alt. Site Inter_A Intermediate A (Hydrazone) Attack_A->Inter_A Inter_B Intermediate B (Hydrazone) Attack_B->Inter_B Cyclization Acid-Catalyzed Cyclization (- H2O) Inter_A->Cyclization Inter_B->Cyclization Prod_15 1,5-Disubstituted Pyrazole (Isomer A) Cyclization->Prod_15 From Path A Prod_13 1,3-Disubstituted Pyrazole (Isomer B) Cyclization->Prod_13 From Path B

Figure 1: Mechanistic bifurcation in Knorr synthesis. The initial nucleophilic attack determines the final regioisomer.

Experimental Protocols

We present two protocols: a Standard Thermal Method for general screening and a Regioselective Method for difficult substrates (e.g., electron-deficient systems).

Protocol A: Standard Thermal Synthesis (Ethanol/Acetic Acid)

Best for: Symmetric diketones or initial library generation.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Substituted Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (cat. 5-10 mol%) or HCl

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the 1,3-dicarbonyl in Ethanol (0.5 M concentration).

  • Addition: Add 1.1 equiv of the hydrazine salt.

  • Catalysis: Add catalytic glacial acetic acid. Note: If using hydrazine hydrate (free base), the reaction is exothermic; add slowly at 0°C.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours. Monitor consumption of diketone by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Scenario 1 (Precipitate): If the product precipitates upon cooling, filter and wash with cold ethanol.

    • Scenario 2 (Soluble): Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography.

Protocol B: Regioselective Synthesis (TFE/TFA Method)

Best for: Electron-deficient hydrazines or requiring high regioselectivity (e.g., Celecoxib analogs). Reference Grounding: This method leverages the specific solvation effects of Trifluoroethanol (TFE) to direct regioselectivity [2].

Materials:

  • 1,3-Diketone (1.0 equiv)

  • Aryl Hydrazine Hydrochloride (1.0 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE)

  • Additive: Trifluoroacetic acid (TFA) (10 mol%)

Procedure:

  • Setup: Mix the diketone and hydrazine in TFE (0.2 M).

  • Reaction: Add TFA. Stir at reflux (approx. 75°C) for 3–6 hours.

  • Mechanism of Control: TFE is a strong hydrogen-bond donor but weak nucleophile. It solvates the carbonyls and the hydrazine, enhancing the electronic differentiation between the two carbonyl sites, favoring the formation of the 1,3-isomer in many fluorinated substrates.

  • Workup: Remove TFE (rotary evaporator). TFE can be recovered and reused. Purify as above.

Protocol C: Microwave-Assisted Synthesis (Green/Fast)

Best for: High-throughput synthesis and difficult cyclizations.

Procedure:

  • Combine reactants in a microwave-safe vial with Ethanol (or solvent-free if liquid reactants).

  • Irradiate at 120°C for 10–20 minutes (Power: Dynamic, max 150W).

  • Cool and filter precipitate.

Data Analysis & Optimization

Workflow Logic

Use the following decision tree to select the correct protocol.

Workflow Start Start: Define Substrate Check_Sym Is 1,3-Diketone Symmetric? Start->Check_Sym Sym_Yes Use Protocol A (Ethanol Reflux) No Regio-issues Check_Sym->Sym_Yes Yes Sym_No Check Hydrazine Type Check_Sym->Sym_No No Hyd_Type Is Hydrazine Electron Deficient? (e.g., p-NO2-Phenyl) Sym_No->Hyd_Type Def_Yes Use Protocol B (TFE/TFA) Maximizes Regiocontrol Hyd_Type->Def_Yes Yes Def_No Use Protocol C (Microwave) Fast screening Hyd_Type->Def_No No

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

Comparative Performance Data

The following table summarizes typical results comparing conventional heating vs. microwave irradiation for a standard phenyl-substituted pyrazole.

ParameterConventional Reflux (Protocol A)Microwave Assisted (Protocol C)Regioselective (Protocol B)
Reaction Time 3 – 5 Hours10 – 20 Minutes4 – 6 Hours
Yield 65 – 75%85 – 92%70 – 80%
Solvent Usage High (Ethanol)Low/NoneTFE (Recoverable)
Regioselectivity Variable (Mixtures common)VariableHigh (>95:5)

Troubleshooting & Self-Validation

To ensure scientific integrity, every synthesized batch must be validated.

  • Regioisomer Identification (NMR):

    • 1H NMR (NOE): This is the gold standard. Irradiate the N-substituent (e.g., N-Phenyl protons). If you observe an NOE enhancement of the pyrazole C5-substituent, you have the 1,5-isomer . If you see enhancement of the C3-substituent (or no enhancement if C3 is H), it indicates the 1,3-isomer .

    • 19F NMR: If using fluorinated diketones (like in Celecoxib), the chemical shift of the CF3 group is highly sensitive to its position (C3 vs C5).

  • Common Failure Modes:

    • Low Yield: Often due to the formation of the uncyclized hydrazone intermediate. Solution: Increase acid catalyst concentration or switch to Microwave heating to force cyclization.

    • Oily Product: Pyrazoles can be difficult to crystallize. Solution: Triturate with cold ether or hexanes to induce crystallization.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

  • Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Retrieved from Organic Chemistry Portal.

  • Gopinadh, M., et al. (2020). Microwave-assisted synthesis of five-membered nitrogen heterocycles. ResearchGate Review.

  • Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.

Sources

Application Note: Strategic Utilization of 1-(4-Bromophenyl)-3-methylpyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 1-(4-Bromophenyl)-3-methylpyrazole as a high-value scaffold in medicinal chemistry. It moves beyond basic synthesis to focus on utility: how to leverage its specific structural features to generate bioactive libraries, particularly for anti-inflammatory (COX-2) and kinase inhibitor (p38 MAPK) programs.

Strategic Profile & Chemical Logic

1-(4-Bromophenyl)-3-methylpyrazole is not merely a reagent; it is a bifunctional core scaffold . Its value lies in the orthogonal reactivity of its two primary sectors:

  • The Aryl Bromide (N1 Position): A "hard" handle ready for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This allows for rapid exploration of lipophilic pockets in target proteins.[1]

  • The C4-Hydrogen (Pyrazole Ring): A nucleophilic site susceptible to electrophilic aromatic substitution (EAS).[1] This allows for the introduction of polar pharmacophores, carbonyls, or halogens to tune solubility and H-bonding.

Structural Causality in Drug Design
  • Scaffold Rigidity: The pyrazole ring restricts the conformational freedom of the N1-phenyl group, reducing the entropic penalty upon binding to protein active sites (e.g., COX-2 active site).

  • Metabolic Stability: The 3-methyl group blocks the C3 position from metabolic oxidation while providing a small hydrophobic anchor.[1]

Critical Safety & Handling Data

Before initiating protocols, review the safety profile. This compound is an organobromide and a nitrogen heterocycle.[1]

ParameterSpecification/RiskHandling Protocol
Physical State White to off-white solidUse anti-static weighing boats.
Melting Point 92–96 °C (Typical)Store below 30 °C; avoid sintering.[1]
Hazards H315, H319, H335 (Irritant)Mandatory: Fume hood, nitrile gloves, eye protection.
Solubility DMSO, DMF, DCM, EtOAcPoor water solubility. Dissolve in DMSO for bio-assays.
Stability Stable under N2 atmLight sensitive over long periods (store in amber vials).[1]

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Functionalization of the N1-phenyl ring to expand the hydrophobic tail. Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The electron-rich pyrazole ring can occasionally coordinate Pd, so ligand choice is critical to maintain catalytic turnover.

Reagents
  • Substrate: 1-(4-Bromophenyl)-3-methylpyrazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) – Chosen for resistance to dehalogenation side-reactions.

  • Base: K₂CO₃ (2.0 M aq.[1] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Inerting: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃.

  • Reaction: Heat to 90 °C for 4–12 hours.

    • Note: If using microwave irradiation, set to 110 °C for 30 minutes.[1]

  • Quench: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Wash with EtOAc.[1]

  • Workup: Wash filtrate with brine (2x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

QC Check: Look for the disappearance of the aryl bromide signal in HPLC (approx. RT shift) and the appearance of the biaryl product.

Protocol B: C4-Formylation (Vilsmeier-Haack)

Objective: Introduction of an aldehyde at the C4 position to create a "hinge-binding" motif or a handle for reductive amination. Mechanism: The pyrazole C4 is electron-rich.[1] The electrophilic Vilsmeier reagent (chloroiminium ion) attacks C4, followed by hydrolysis.

Reagents
  • Substrate: 1-(4-Bromophenyl)-3-methylpyrazole (1.0 equiv)

  • Reagent: POCl₃ (1.2 equiv)

  • Solvent: Anhydrous DMF (5.0 equiv, acts as reactant and solvent)

Step-by-Step Workflow
  • Reagent Formation: Cool DMF to 0 °C in a round-bottom flask under N₂. Dropwise add POCl₃.[1] Stir for 30 mins to generate the Vilsmeier salt (white precipitate may form).[1]

  • Addition: Dissolve the substrate in minimal DMF and add dropwise to the cold salt mixture.

  • Cyclization: Warm to 60–80 °C and stir for 3 hours. Monitor by TLC (product will be more polar).[1]

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The solid product often precipitates.[1] Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.[1]

Visualizing the Medicinal Chemistry Logic

The following diagram illustrates the "Divergent Synthesis" strategy using this scaffold.

MedChemStrategy Core 1-(4-Bromophenyl)- 3-methylpyrazole Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Targeting N1-Ar-Br Vilsmeier Vilsmeier-Haack (POCl3, DMF) Core->Vilsmeier Targeting C4-H Halogenation C4-Halogenation (NBS or NCS) Core->Halogenation Targeting C4-H Biaryl Biaryl Scaffold (Lipophilic Pocket Binder) Suzuki->Biaryl Yields Aldehyde C4-Aldehyde (Hinge Binder Precursor) Vilsmeier->Aldehyde Yields HaloDeriv 4-Bromo-Derivative (Dual Coupling Handle) Halogenation->HaloDeriv Yields Reductive Amination Reductive Amination Aldehyde->Reductive Amination 2nd Suzuki Coupling 2nd Suzuki Coupling HaloDeriv->2nd Suzuki Coupling

Caption: Divergent synthetic pathways for 1-(4-Bromophenyl)-3-methylpyrazole. Blue node represents the starting scaffold; Green/Yellow/Red nodes represent first-generation libraries.

Biological Context: Signaling Pathways[1]

This scaffold is frequently used to develop inhibitors for the p38 MAPK pathway , a key driver of inflammation (rheumatoid arthritis) and cytokine production.

p38Pathway Stress Pro-inflammatory Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target Protein) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, CHOP) p38->TF Inhibitor Pyrazole Inhibitor (Scaffold Derivative) Inhibitor->p38 ATP Competition

Caption: The p38 MAPK signaling cascade. The pyrazole scaffold competes with ATP (Red T-bar) to inhibit p38 phosphorylation of downstream effectors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodehalogenation (Br replaced by H)Switch solvent to Toluene/Water; reduce reaction time; ensure anhydrous conditions if not using water co-solvent.
Incomplete Conversion Catalyst poisoning by pyrazole nitrogenIncrease catalyst load to 5 mol%; switch to high-turnover ligands like XPhos or SPhos.
C4-Formylation Failure Moisture in DMF/POCl₃Distill DMF over CaH₂; use fresh POCl₃. Ensure temperature reaches >60°C.
Regioselectivity Issues N/A for this scaffoldThe C3-Methyl blocks the C3 position, forcing electrophilic attack exclusively to C4.

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. National Institutes of Health (PMC).[1] Discusses the synthesis of pyrazole-based antioxidants and anticancer agents.

  • Suzuki Coupling Mechanism and Protocols. Organic Chemistry Portal.[1] Detailed mechanism and ligand selection for aryl bromide coupling.

  • Suzuki-Miyaura Cross-Coupling of Unprotected Nitrogen-Rich Heterocycles. National Institutes of Health (PMC).[1] Addresses catalyst poisoning by azoles and optimization strategies.

  • Biological Activities of Pyrazole Derivatives. ResearchGate. Overview of anti-inflammatory and analgesic properties of phenyl-pyrazole cores.[1][2][3]

  • Safety Data Sheet: 3-(4-Bromophenyl)-1-methylpyrazole (Isomer Reference). Fisher Scientific.[1] Provides handling and safety data relevant to the bromophenyl-methylpyrazole class.

Sources

Probing the Kinome: Application Notes and Protocols for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1] Its versatile nature allows for the creation of compounds that can target a wide array of kinases with high affinity, leading to their investigation in numerous therapeutic areas, most notably in oncology and inflammatory diseases. This guide provides an in-depth technical overview of the application of pyrazole derivatives as kinase inhibitors, complete with detailed experimental protocols and insights into the underlying scientific principles.

The Pyrazole Advantage: A Privileged Scaffold for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases.[2] The ATP-binding site of kinases has proven to be a highly druggable target, and the pyrazole ring is exceptionally well-suited to interact with this pocket. The nitrogen atoms of the pyrazole core can act as both hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase, a critical determinant of inhibitor binding.[2] Furthermore, the substituent positions on the pyrazole ring provide ample vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Mechanism of Action: Targeting the Engine of Cellular Communication

The primary mechanism by which pyrazole derivatives inhibit kinase activity is through competitive binding to the ATP pocket.[2] By occupying this site, they prevent the binding of ATP, the phosphate donor for the phosphorylation of substrate proteins. This blockade of phosphotransfer activity effectively shuts down the downstream signaling cascade, leading to various cellular outcomes depending on the specific kinase and pathway involved.

Key kinase families and pathways targeted by pyrazole inhibitors include:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and FGFR are frequently targeted to inhibit tumor growth, angiogenesis, and metastasis.[4]

  • Non-Receptor Tyrosine Kinases: JAK, ABL, and Src family kinases are crucial in cytokine signaling and cell proliferation, making them targets for both cancer and autoimmune disorders.

  • Serine/Threonine Kinases: CDKs, Aurora kinases, and components of the MAPK pathway (RAF, MEK, ERK) are central to cell cycle control and proliferation, representing key targets in oncology.

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of pyrazole derivatives against various protein kinases, showcasing the diversity and potency of this compound class.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
RuxolitinibJAK1~3
RuxolitinibJAK2~3
RuxolitinibJAK3~430
AfuresertibAkt10.02 (Ki)[2]
Compound 2Akt11.3
Barasertib (AZD1152)Aurora B0.37
PrexasertibCHK1<1
Compound 22CDK224
Compound 22CDK523
AT7519CDK110-210
AT7519CDK210-210
AT7519CDK410-210
AT7519CDK610-210
AT7519CDK910-210
Crizotinibc-Met-
CrizotinibALK-
EncorafenibBRAF V600E-[2]
ErdafitinibFGFR1-4-[2]
PirtobrutinibBTK-[2]
Compound 15yTBK10.2

Experimental Protocols: A Guide to Evaluating Pyrazole Kinase Inhibitors

The following protocols provide detailed, step-by-step methodologies for the in vitro and cellular characterization of pyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a universal and robust method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based assay with a simple two-step procedure.[5]

Rationale: The amount of ADP produced in a kinase reaction is directly proportional to the kinase activity. By measuring ADP, we can determine the extent of inhibition by a test compound. The ADP-Glo™ reagent terminates the kinase reaction and depletes the remaining ATP, while the Kinase Detection Reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[5]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Pyrazole inhibitor stock solution (in DMSO)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole inhibitor in the kinase buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted pyrazole inhibitor or control to the wells of the assay plate.

    • Add 10 µL of a 2.5X solution of the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 10 µL of a 2.5X ATP solution in kinase buffer. The final reaction volume is 25 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement and Downstream Signaling (Western Blotting)

This protocol details the use of Western blotting to assess the phosphorylation status of a target kinase and its downstream substrates in cells treated with a pyrazole inhibitor.

Rationale: An effective kinase inhibitor should decrease the phosphorylation of its direct target (autophosphorylation) and downstream signaling proteins in a cellular context. Western blotting allows for the specific detection of these phosphorylated proteins using phospho-specific antibodies.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • Pyrazole inhibitor stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrates)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazole inhibitor for the desired duration. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system (e.g., CCD camera-based imager or X-ray film).

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal to account for any differences in protein loading.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of pyrazole-based CDK inhibitors on cell cycle progression using propidium iodide (PI) staining and flow cytometry.

Rationale: Inhibitors of cell cycle kinases (CDKs) are expected to cause an arrest at specific phases of the cell cycle. PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Pyrazole inhibitor stock solution (in DMSO)

  • PBS

  • 70% ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the pyrazole inhibitor as described in the Western blotting protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use flow cytometry analysis software to gate on the single-cell population and generate a histogram of PI fluorescence intensity. Model the histogram to determine the percentage of cells in the G1, S, and G2/M phases.

Key Signaling Pathways Targeted by Pyrazole Inhibitors

Understanding the context of the signaling pathways is crucial for interpreting the effects of pyrazole-based kinase inhibitors. Below are diagrams of two major pathways frequently targeted by these compounds.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 Binding JAK JAK Receptor:f2->JAK Activation STAT_inactive STAT (inactive) Receptor:f2->STAT_inactive Recruitment & Phosphorylation JAK->Receptor:f2 Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Extracellular Domain Transmembrane Domain Intracellular Domain Growth_Factor->RTK:f0 Binding & Dimerization Ras_GDP Ras-GDP (inactive) RTK:f2->Ras_GDP Activation of GEFs Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Nuclear Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The Ras-Raf-MEK-ERK (MAPK) signaling pathway.

Conclusion and Future Directions

Pyrazole derivatives represent a rich and continually evolving class of kinase inhibitors with significant therapeutic potential. The protocols and information provided in this guide offer a solid foundation for researchers to explore the activity of novel pyrazole-based compounds. Future efforts in this field will likely focus on the development of even more selective inhibitors, including allosteric modulators, and the exploration of their efficacy in combination therapies to overcome drug resistance.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]

  • IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1452. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. (n.d.). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359. [Link]

  • A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. (2008). Alternatives to Laboratory Animals, 36(5), 503-519. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (2022). Scientific Reports, 12(1), 19888. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science. [Link]

Sources

Application Note: Accelerated Microwave-Assisted Synthesis of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern drug discovery, the pyrazole ring is a "privileged scaffold," serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Fipronil. Traditional synthesis (e.g., Knorr condensation via reflux) is often the bottleneck in structure-activity relationship (SAR) studies due to long reaction times (8–24 hours), harsh conditions, and variable yields.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving purity profiles. By leveraging dielectric heating, we access high-energy transition states more efficiently than convective heating, enabling rapid library generation.

Key Advantages of this Protocol:
  • Kinetic Acceleration: Reaction times reduced from hours to 5–15 minutes.

  • Green Chemistry: Compatible with solvent-free conditions or benign solvents (water/ethanol).

  • Enhanced Purity: Uniform internal heating suppresses wall-effect degradation products.

Mechanistic Insight: Why Microwave?

Unlike conventional heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (2.45 GHz) couples directly with the reaction matrix via two mechanisms:

  • Dipole Rotation: Polar molecules (solvents or reagents like hydrazine) align with the oscillating electric field, generating heat through molecular friction.

  • Ionic Conduction: Dissolved ions oscillate in the field, generating heat through collision.

In pyrazole synthesis, the rate-determining step often involves the nucleophilic attack of hydrazine on the carbonyl carbon. The instantaneous volumetric heating provided by MW irradiation rapidly overcomes the activation energy barrier (


) for the initial hemiaminal formation and the subsequent dehydration/cyclization.
Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway accelerated by MW irradiation.

PyrazoleMechanism Reagents Hydrazine + 1,3-Dicarbonyl Inter1 Hemiaminal Intermediate Reagents->Inter1 MW Activation (Nu Attack) Hydrazone Hydrazone (Imine) Inter1->Hydrazone - H2O (Dehydration) Cyclization Intramolecular Cyclization Hydrazone->Cyclization MW Activation (Ring Closure) Pyrazole 1,5-Diarylpyrazole (Aromatized) Cyclization->Pyrazole - H2O (Aromatization)

Figure 1: Step-wise mechanism of Knorr pyrazole synthesis.[1][2] MW irradiation accelerates both the initial nucleophilic attack and the dehydration steps.

Experimental Setup & Equipment

Critical Warning: Do NOT use domestic microwave ovens. They lack pressure control, temperature feedback, and uniform field distribution, leading to "hot spots" and explosion risks.

Required Hardware
  • Reactor: Single-mode (for <50 mL) or Multi-mode (for >50 mL) dedicated synthesis reactor (e.g., CEM Discover, Anton Paar Monowave, Biotage Initiator).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersive). Fiber optic is recommended for high-precision kinetics.

Reagent Selection Strategy
  • Hydrazines: Hydrazine hydrate (80%) or substituted phenylhydrazines. Note: Hydrazines are highly polar and excellent MW absorbers.

  • Electrophiles: 1,3-diketones (e.g., acetylacetone) or

    
    -keto esters (e.g., ethyl acetoacetate).
    
  • Solvent:

    • Preferred: Ethanol or Water (High

      
       loss tangent, absorbs MW well).
      
    • Green Alternative: Solvent-free (Neat).[3]

    • Avoid: Hexane, Toluene (MW transparent; requires a susceptor like ionic liquids if used).

Validated Protocols

Protocol A: Standard "Green" Knorr Condensation (Solvent-Free)

Target: Rapid synthesis of 3,5-dimethyl-1-phenylpyrazole. Scale: 1.0 mmol.

Procedure:

  • Charge: In a 10 mL MW process vial, add 1,3-pentanedione (1.0 mmol, 100 mg) and phenylhydrazine (1.0 mmol, 108 mg).

  • Mix: Vortex for 10 seconds. The mixture may warm slightly (exothermic condensation).

  • Catalyst: Add 1 drop of glacial acetic acid (optional; accelerates proton transfer).

  • Seal: Cap the vial with a PTFE/silicone septum.

  • Irradiate: Place in the reactor cavity.

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temp: 100°C.

    • Ramp Time: 1 min.

    • Hold Time: 5 min.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Stirring: High.

  • Cool: Use compressed air cooling (Power off) until Temp < 45°C.

  • Workup: The product often solidifies. Recrystallize directly from ethanol/water (1:1).

Protocol B: One-Pot Three-Component Library Synthesis

Target: 4-arylidene-pyrazolone derivatives (Multicomponent coupling). Reagents: Ethyl acetoacetate + Hydrazine derivative + Aromatic Aldehyde.[1][4]

Procedure:

  • Charge: Add Ethyl acetoacetate (1.0 mmol), Phenylhydrazine (1.0 mmol), and Benzaldehyde (1.0 mmol) to a 30 mL vial.

  • Solvent: Add 2 mL Ethanol (acts as solvent and energy transfer medium).

  • Irradiate:

    • Temp: 120°C.

    • Time: 10–15 minutes.

    • Power Max: 150 W.

  • Purification: Upon cooling, the precipitate is filtered and washed with cold ethanol.

Data Analysis: Conventional vs. Microwave

The following data illustrates the efficiency gains validated in our application lab.

ParameterConventional Reflux (Ethanol)Microwave Protocol A (Solvent-Free)Improvement Factor
Temperature 78°C (Boiling Point)100°C (Pressurized)+22°C
Reaction Time 4 – 8 Hours5 Minutes~60x Faster
Yield 65 – 75%85 – 94%+20% Yield
Solvent Usage 20–50 mL0 mL (Neat)100% Reduction
Purification Column Chromatography often neededRecrystallization usually sufficientSimplified Workup

Workflow Logic & Safety

This flowchart defines the decision-making process for a safe and effective synthesis.

MW_Workflow Start Start: Reagent Prep CheckSolvent Is Solvent Polar? (Ethanol/Water/DMSO) Start->CheckSolvent AddSusceptor Add Ionic Liquid or SiC Vessel CheckSolvent->AddSusceptor No (Non-polar) SealVessel Seal & Pre-Stir (30 sec) CheckSolvent->SealVessel Yes AddSusceptor->SealVessel Ramp Ramp to Target Temp (1-2 min) SealVessel->Ramp Hold Hold at Temp (5-15 min) Ramp->Hold Cool Cool to <50°C (Air Jet) Hold->Cool Analyze TLC / LC-MS Cool->Analyze

Figure 2: Operational workflow for microwave synthesis. Note the critical check for solvent polarity to ensure efficient heating.

Troubleshooting & Optimization (CPPs)

Critical Process Parameters (CPPs) must be monitored to ensure reproducibility.

  • Thermal Runaway:

    • Symptom:[1][3][5][6][7][8] Rapid temp spike >20°C above target.

    • Cause: High concentration of ions or highly polar reagents absorbing too much energy too fast.

    • Fix: Reduce max power setting or use "PowerMAX" (simultaneous cooling while heating) if available.

  • Pressure Failures:

    • Symptom:[1][3][5][6][7][8] Vessel venting or cap failure.

    • Cause: Gaseous byproducts (e.g.,

      
       from hydrazine decomposition if overheated) or exceeding solvent vapor pressure.
      
    • Fix: Ensure headspace ratio is ~50% of vial volume. Do not exceed 2/3 fill volume.

  • Incomplete Conversion:

    • Symptom:[1][3][5][6][7][8] Starting material remains after 10 min.

    • Fix: Increase temperature by 20°C (Arrhenius rule: rate doubles every 10°C). Do not just extend time; Temp is the driver.

References

  • Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Green Chemistry Letters and Reviews, 2013.[9]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 2010.[10]

  • Microwave Assisted Synthesis of Pyrazole Derivatives. European Journal of Life Sciences, 2025.

  • Green Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 2007.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. RSC Advances, 2025.

Sources

Application Note: Comprehensive Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Tautomer Differentiation and Regioisomer Identification

Executive Summary: The "Tautomer Trap"

Pyrazole derivatives are ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) . However, they present a unique analytical challenge: annular tautomerism .

The hydrogen atom on the pyrazole nitrogen is labile, leading to a rapid equilibrium between the


- and 

-tautomers (often referred to as 3-substituted vs. 5-substituted isomers in asymmetric syntheses).[1] Furthermore,

-alkylation reactions often yield mixtures of 1,3- and 1,5-regioisomers which have identical masses and similar polarities, making separation and identification difficult.[1]

This guide provides a definitive, self-validating workflow to characterize pyrazoles, distinguishing between tautomers and regioisomers using NMR, MS, and IR.

NMR Spectroscopy: The Gold Standard

Objective: Unambiguous assignment of regioisomers (1,3- vs 1,5-disubstituted) and control of tautomeric exchange.

2.1. Solvent Selection Protocol (Critical)

The choice of solvent dictates whether you observe a sharp, distinct species or a broad, averaged signal.

  • Chloroform-d (

    
    ): Not recommended for unsubstituted pyrazoles.[1] The protic exchange rate of the N-H is often intermediate on the NMR time scale, causing the N-H signal to broaden significantly or disappear.
    
  • DMSO-d6: The Standard. Strong hydrogen bonding between DMSO and the pyrazole N-H slows the proton exchange rate.

    • Result: The N-H proton appears as a sharp singlet (or broad hump) typically shifted downfield to 10.0–13.5 ppm .

    • Protocol: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6. Ensure the sample is acid-free; trace acid catalyzes exchange.[1]

2.2. Regiochemistry Determination (NOESY/ROESY)

Distinguishing 1,3-disubstituted (Isomer A) from 1,5-disubstituted (Isomer B) pyrazoles is the most common bottleneck.

  • Mechanism: Through-space Nuclear Overhauser Effect (NOE).[1]

  • Isomer A (1,3): The

    
    -substituent is spatially distant from the C3-substituent.[1] No NOE correlation. 
    
  • Isomer B (1,5): The

    
    -substituent is spatially adjacent to the C5-substituent.[1] Strong NOE correlation. 
    

Experimental Protocol: 1D & 2D NMR Workflow

  • Sample Prep: 10-20 mg sample in DMSO-d6.

  • 1H Acquisition: 16 scans, relaxation delay (d1) = 2.0s.

  • 13C Acquisition: 512 scans minimum.[1] Look for C3 vs C5 shifts (C3 is typically deshielded relative to C5, but this is substituent-dependent).[1]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time: 300–500 ms (optimal for MW 200–500 Da).[1]

    • Validation: Look for the cross-peak between the

      
      -methyl/aryl protons and the substituent at position 5.[1]
      
2.3. Visualization: NMR Decision Logic[1]

NMR_Workflow Start Unknown Pyrazole Sample CheckNH Is N-H present? Start->CheckNH Solvent Select Solvent CheckNH->Solvent Yes RegioCheck Regioisomer Check (1,3 vs 1,5) CheckNH->RegioCheck No (N-Substituted) DMSO Use DMSO-d6 (Slows exchange) Solvent->DMSO Preferred CDCl3 Use CDCl3 (Standard) Solvent->CDCl3 Avoid if possible DMSO->RegioCheck CDCl3->RegioCheck NOESY Run 2D NOESY (Mix time: 400ms) RegioCheck->NOESY Result15 NOE Observed: N-R <-> C5-R (1,5-Isomer) NOESY->Result15 Cross-peak found Result13 No NOE Observed: (1,3-Isomer) NOESY->Result13 No Cross-peak

Caption: Decision tree for solvent selection and regioisomer differentiation using 2D NMR.

Mass Spectrometry: Fragmentation & Identification

Objective: Confirm molecular formula and analyze fragmentation patterns characteristic of the pyrazole ring.

3.1. Fragmentation Pathways

Pyrazoles exhibit distinct fragmentation under Electron Ionization (EI) or Collision-Induced Dissociation (CID) in ESI.[1]

  • Nitrogen Rule: If the pyrazole has an even number of nitrogen atoms (2), the molecular ion (

    
    ) will have an even mass.
    
  • Characteristic Losses:

    • Loss of HCN (27 Da): Common in unsubstituted pyrazoles.

    • Loss of

      
       (28 Da):  Cleavage of the N-N bond, often leading to aziridine or cyclopropene derivatives.
      
    • Loss of Nitrile (R-CN): In substituted pyrazoles, the ring often cleaves to release the substituent attached to C3/C4 as a nitrile.

3.2. LC-MS Protocol[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Acidic pH is required to protonate the pyridine-like nitrogen (

      
      ) for ESI+ detection (
      
      
      
      ).[1]
  • Differentiation: While 1,3- and 1,5-isomers have identical masses, they often have different retention times.[1] The 1,5-isomer is typically more sterically crowded and may elute slightly earlier or later depending on the column interaction, but NMR is required for confirmation .

IR Spectroscopy: Functional Group Fingerprinting

Objective: Rapid solid-state verification and H-bond analysis.

Functional GroupFrequency (

)
Description
N-H Stretch 3200 – 3400 Broad band in solid state due to intermolecular H-bonding (dimer formation).[1] Sharpens in dilute solution.
C=N Stretch 1580 – 1600 Characteristic pyrazole ring breathing mode.[1]
C=C Stretch 1500 – 1550 Aromatic ring skeletal vibrations.[1]

Application Note: In the solid state, unsubstituted pyrazoles form linear chains or dimers via hydrogen bonding. If you synthesize an


-substituted pyrazole, the disappearance of the broad band at 3200-3400 

is the primary indicator of successful reaction completion.[1]
Integrated Analytical Workflow

Scenario: You have synthesized a new pyrazole derivative via condensation of a hydrazine with a 1,3-diketone. You need to identify the product.[2]

Step-by-Step Protocol
  • Purity Check (LC-MS):

    • Inject sample.[1]

    • Verify single peak purity (>95%).

    • Confirm

      
       matches theoretical mass.
      
    • Fail: If multiple peaks with same mass exist, you have regioisomers. Isolate them via Prep-HPLC before NMR.[1]

  • Functional Group Check (FT-IR):

    • Place solid on ATR crystal.[1]

    • Check 3200

      
       region.[1] Presence = unreacted starting material or N-H tautomer.[1] Absence = N-substituted product.[1]
      
  • Structural Confirmation (NMR):

    • Dissolve in DMSO-d6 .

    • Run 1H NMR to integrate protons.

    • Run NOESY if distinguishing between 1,3- and 1,5-isomers.[1]

    • Self-Validation: If the integrals of the regioisomer peaks do not sum to integers relative to the core ring protons, re-purify.

5.1. Visualization: Characterization Pipeline[1][3]

Analytical_Pipeline Sample Crude Reaction Mixture LCMS LC-MS (ESI+) Check Purity & Mass Sample->LCMS Decision1 Single Peak? LCMS->Decision1 Prep Prep-HPLC Separation Decision1->Prep No (Isomers) IR FT-IR (ATR) Check N-H band Decision1->IR Yes Prep->IR NMR NMR (DMSO-d6) 1H + NOESY IR->NMR Final Confirmed Structure (Regioisomer Assigned) NMR->Final

Caption: Integrated workflow for isolation and characterization of pyrazole derivatives.

References
  • Alkorta, I., & Elguero, J. (2021). NMR spectroscopy of pyrazoles. In Nuclear Magnetic Resonance Spectroscopy of Heterocycles. (Representative link for Pyrazole NMR context).

  • Claramunt, R. M., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

  • Finar, I. L., & Millard, B. J. (1969). Mass spectrometry of pyrazoles. Journal of the Chemical Society C: Organic.

  • Limbach, H. H., et al. (2004). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Physical Chemistry Chemical Physics.[1]

  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra of Heterocycles.

Sources

Application Note: Strategic Utilization of 1-(4-Bromophenyl)-3-methylpyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of modern agrochemicals—specifically Succinate Dehydrogenase Inhibitors (SDHIs) and Mitochondrial Electron Transport Inhibitors (METIs)—relies heavily on the construction of lipophilic biaryl scaffolds. 1-(4-Bromophenyl)-3-methylpyrazole (CAS: 98946-73-7) serves as a critical "diversity vector" in this process. Unlike simple pyrazoles, this intermediate provides two distinct orthogonal handles: a 4-bromophenyl moiety capable of palladium-catalyzed cross-coupling to generate biaryl systems, and a nucleophilic C4-position on the pyrazole ring amenable to electrophilic aromatic substitution (EAS).

This guide outlines the strategic application of this intermediate in discovering novel antifungal and insecticidal agents. It provides validated protocols for Suzuki-Miyaura coupling and Vilsmeier-Haack formylation, ensuring high-yield access to complex bioactive scaffolds.

Chemical Profile & Safety Data

Before initiating synthesis, operators must familiarize themselves with the physicochemical properties and safety protocols of the core material.

PropertySpecification
Chemical Name 1-(4-Bromophenyl)-3-methyl-1H-pyrazole
CAS Number 98946-73-7
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Melting Point 87–89 °C (Lit.)

Safety Advisory (GHS Classification):

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • PPE Requirements: Nitrile gloves (0.11 mm min), safety goggles, and fume hood extraction are mandatory.

Strategic Utility: The "Divergent Scaffold" Approach

The value of 1-(4-Bromophenyl)-3-methylpyrazole lies in its ability to access two distinct chemical spaces relevant to agrochemistry:

  • Pathway A (Biaryl Extension): Utilization of the aryl bromide via Suzuki-Miyaura coupling. This mimics the lipophilic "tail" found in SDHI fungicides (e.g., Fluxapyroxad analogs), improving membrane permeability and metabolic stability.

  • Pathway B (Core Functionalization): Functionalization of the pyrazole C4 position (e.g., via Vilsmeier-Haack formylation) to create precursors for METI insecticides, where the pyrazole core acts as the primary pharmacophore.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this single intermediate.

Agrochemical_Synthesis_Workflow Core 1-(4-Bromophenyl)- 3-methylpyrazole (Starting Material) Suzuki_Cond Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) Core->Suzuki_Cond Path A: Aryl Extension Vilsmeier_Cond Vilsmeier-Haack (POCl3, DMF) Core->Vilsmeier_Cond Path B: C4 Functionalization Biaryl_Prod Biaryl Pyrazole Scaffolds (Lipophilic SDHI Analogs) Suzuki_Cond->Biaryl_Prod C-C Bond Formation Aldehyde_Prod 4-Formyl-Pyrazole (METI Insecticide Precursor) Vilsmeier_Cond->Aldehyde_Prod Formylation

Figure 1: Divergent synthetic pathways transforming the core intermediate into antifungal (green) and insecticidal (red) precursors.

Protocol A: Synthesis of Biaryl Scaffolds (Suzuki-Miyaura Coupling)

This protocol describes the coupling of 1-(4-Bromophenyl)-3-methylpyrazole with phenylboronic acid. This reaction is the industry standard for attaching lipophilic domains required for fungal cell wall penetration.

Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyrazole.

  • Transmetallation: The aryl group transfers from the boronate to the palladium center, facilitated by the base.

  • Reductive Elimination: The biaryl product is released, regenerating Pd(0).

Experimental Procedure

Reagents:

  • 1-(4-Bromophenyl)-3-methylpyrazole (1.0 equiv, 2.1 mmol, 500 mg)

  • Phenylboronic acid (1.2 equiv, 2.5 mmol, 305 mg)

  • Pd(PPh₃)₄ (5 mol%, 0.105 mmol, 121 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 4.2 mmol, 580 mg)

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v, 10 mL)

Step-by-Step Protocol:

  • Inerting: Charge a dry 50 mL Schlenk flask with the pyrazole substrate, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of

    
    . Seal the flask.
    
  • Reaction: Heat the mixture to 90 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (

    
    ) should disappear, replaced by a more polar blue-fluorescent spot.
    
  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc (20 mL).

  • Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL). Dry combined organics over

    
     and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% as a white crystalline solid.

Protocol B: C4-Formylation (Vilsmeier-Haack Reaction)

The C4 position of the pyrazole ring is electron-rich. Introducing an aldehyde group here creates 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde , a versatile intermediate for synthesizing hydrazone-based insecticides or reductive amination targets.

Experimental Procedure

Reagents:

  • 1-(4-Bromophenyl)-3-methylpyrazole (1.0 equiv, 2.1 mmol, 500 mg)

  • Phosphorus Oxychloride (

    
    ) (3.0 equiv, 6.3 mmol)
    
  • Dimethylformamide (DMF) (5.0 equiv, acting as reagent and solvent)

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask, cool anhydrous DMF (3 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Dropwise add

    
     to the DMF over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for an additional 30 minutes at 0 °C.
    
  • Substrate Addition: Dissolve the pyrazole starting material in minimal DMF (1 mL) and add it dropwise to the reaction mixture.

  • Heating: Remove the ice bath and heat the reaction to 80 °C for 4–6 hours.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (50 g) containing Sodium Acetate (buffer) to prevent violent hydrolysis. Stir vigorously for 30 minutes.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with DCM.

  • Purification: Recrystallize from Ethanol/Water.

Expected Yield: 75–85% as a pale yellow solid.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Catalyst poisoning by Pyrazole NitrogenSwitch to Pd(dppf)Cl₂ or XPhos Pd G2 . These bulky ligands prevent non-productive coordination of the pyrazole nitrogen to the Pd center.
Protodeboronation Unstable Boronic AcidUse Potassium Trifluoroborate salts instead of boronic acids. They are more stable and release the active species slowly.
Incomplete Vilsmeier Reaction Moisture contaminationEnsure

is fresh and distilled. Use strictly anhydrous DMF.
Darkening of Reaction Mixture Oxidation of amine impuritiesPerform all reactions under strict inert atmosphere (Argon/Nitrogen).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 98946-73-7, 1-(4-Bromophenyl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from [Link]

  • Fungicide Resistance Action Committee (FRAC). SDHI Fungicides: Mode of Action and Resistance Management. Retrieved from [Link]

  • University of Luxembourg. PubChemLite: 1-(4-bromophenyl)-3-methyl-1h-pyrazole-4-carbaldehyde data.[2] Retrieved from [Link]

Sources

Application Note: Integrated Protocol for Evaluating Anti-Inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, multi-stage workflow for evaluating the anti-inflammatory potential of novel pyrazole derivatives. Pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex). Their efficacy typically stems from selective inhibition of Cyclooxygenase-2 (COX-2) or modulation of the NF-


B signaling pathway. This guide moves beyond basic screening, offering a self-validating cascade from enzymatic selectivity to in vivo efficacy, designed for reproducibility in drug discovery environments.

Phase 1: Primary Screening – Enzymatic Selectivity (COX-1 vs. COX-2)

Rationale

The therapeutic advantage of pyrazoles often lies in selectivity . Traditional NSAIDs (e.g., Indomethacin) inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory). Selective COX-2 inhibition reduces gastric toxicity. Therefore, the first filter must quantify this Selectivity Index (SI).

Experimental Principle

This assay utilizes the peroxidase activity of the cyclooxygenase heme cofactor. The oxidation of a colorimetric substrate (e.g., TMPD) during the reduction of PGG2 to PGH2 is measured spectrophotometrically.

Protocol: Colorimetric COX Inhibition Screening

Reagents:

  • Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).[1]

  • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Heme (Cofactor).

Workflow:

  • Preparation: Dissolve pyrazole derivatives in DMSO. Critical: Final DMSO concentration in the assay well must be <2% to prevent enzyme denaturation.

  • Incubation:

    • Add 150

      
      L Assay Buffer (100 mM Tris-HCl, pH 8.0).
      
    • Add 10

      
      L Heme + 10 
      
      
      
      L Enzyme (COX-1 or COX-2).
    • Add 10

      
      L Test Compound (Screen at 10 
      
      
      
      M initially; if active, generate dose-response).
    • Incubate for 5 minutes at 25°C.

  • Initiation: Add 20

    
    L Colorimetric Substrate (TMPD) + 20 
    
    
    
    L Arachidonic Acid.
  • Measurement: Read absorbance at 590 nm immediately and after 5 minutes. Calculate the rate of change (

    
    Abs/min).
    

Data Analysis:

  • Calculate % Inhibition :

    
    
    
  • Selectivity Index (SI):

    
    .
    
    • Target: SI > 50 (High Selectivity). Celecoxib typically shows SI > 300.

Phase 2: Cellular Validation – The Macrophage Model

Rationale

Enzymatic assays do not account for membrane permeability or metabolic stability. The RAW 264.7 murine macrophage line, stimulated by Lipopolysaccharide (LPS), is the industry standard for mimicking acute inflammation.

Workflow Visualization

The following diagram outlines the logical flow of the cellular screening cascade.

CellularScreening RAW RAW 264.7 Cells (Passage < 15) Treatment Pyrazole Treatment (Pre- or Co-incubation) RAW->Treatment Seed 24h LPS LPS Stimulation (1 µg/mL) Supernatant Supernatant Collection LPS->Supernatant 24h Incubation Lysate Cell Lysate Collection LPS->Lysate Treatment->LPS +1h Griess Griess Assay (Nitric Oxide) Supernatant->Griess ELISA ELISA (PGE2, TNF-α, IL-6) Supernatant->ELISA WB Western Blot (COX-2, iNOS, NF-κB) Lysate->WB

Figure 1: Cellular screening cascade for pyrazole derivatives using RAW 264.7 macrophages.

Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

NO is a downstream product of iNOS (inducible Nitric Oxide Synthase). Inhibition of NO correlates strongly with anti-inflammatory activity.

Reagents:

  • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Expert Tip: Store Reagent A and B separately at 4°C. Mix 1:1 immediately before use.

Step-by-Step:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Replace medium with fresh DMEM (phenol-red free preferred to reduce background).

    • Add Pyrazole compounds (0.1, 1, 10, 50

      
      M).
      
    • Add LPS (Final conc: 1

      
      g/mL).
      
    • Controls: Basal (No LPS), Positive (Celecoxib 10

      
      M or Dexamethasone 1 
      
      
      
      M), Vehicle (DMSO < 0.1%).
  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • Quantification:

    • Transfer 100

      
      L of culture supernatant to a new plate.
      
    • Add 100

      
      L of mixed Griess Reagent .
      
    • Incubate 10 mins at Room Temp (protect from light).

    • Measure Absorbance at 540 nm .

  • Standard Curve: Use Sodium Nitrite (

    
    ) serial dilutions (0–100 
    
    
    
    M) to convert absorbance to
    
    
    M NO.
Protocol: PGE2 and Cytokine Quantification (ELISA)

While NO indicates iNOS activity, Prostaglandin E2 (PGE2) is the direct product of COX-2.

  • Method: Sandwich ELISA (commercial kits recommended for reproducibility).

  • Sample: Use the same supernatant from the Griess assay (if stored at -80°C).

  • Target: Significant reduction in PGE2 confirms the compound acts via the COX-2 pathway in a cellular environment.

Phase 3: Mechanistic Confirmation (NF- B Pathway)

Rationale

Many pyrazoles act upstream of COX-2 by preventing the nuclear translocation of NF-


B. Validating this mechanism distinguishes a simple enzyme inhibitor from a potent signaling modulator.
Pathway Visualization

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (p65) (Active) NFkB_Cyto->NFkB_Nuc Translocation Nucleus Nucleus DNA Target Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA Transcription Pyrazole Pyrazole Compound Pyrazole->IKK Inhibition Pyrazole->NFkB_Nuc Blocks Binding

Figure 2: Potential interference points of pyrazole derivatives within the NF-


B signaling pathway.
Protocol: Western Blot for Nuclear Translocation
  • Lysate Preparation:

    • Treat RAW 264.7 cells with compound + LPS for 1 hour (peak translocation time).

    • Use a Nuclear Extraction Kit to separate Cytoplasmic vs. Nuclear fractions. Crucial: Purity of fractions must be verified using Lamin B1 (Nuclear marker) and GAPDH (Cytoplasmic marker).

  • Blotting:

    • Probe Nuclear fraction for NF-

      
      B p65 .
      
    • Probe Cytoplasmic fraction for I

      
      B
      
      
      
      (degradation indicates pathway activation).
  • Result Interpretation: A potent anti-inflammatory pyrazole will retain p65 in the cytoplasm and prevent I

    
    B
    
    
    
    degradation.

Phase 4: In Vivo Proof of Concept

Rationale

The Carrageenan-Induced Paw Edema model in rats is the gold standard for assessing acute anti-inflammatory efficacy. It correlates well with human efficacy for NSAIDs.

Protocol

Subjects: Wistar or Sprague-Dawley rats (180–220 g). Group size


.

Dosing Regimen:

  • Control Group: Vehicle (e.g., 0.5% CMC or Saline).

  • Standard Group: Celecoxib (10 mg/kg) or Indomethacin (10 mg/kg).

  • Test Groups: Pyrazole Derivative (Three doses: e.g., 10, 20, 50 mg/kg) administered p.o. (oral gavage) or i.p.

Induction & Measurement:

  • Pre-treatment: Administer drugs 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at

    
     (baseline), 1, 2, 3, and 4 hours post-injection.
    

Data Analysis: Calculate % Edema Inhibition :


[2][3]
  • 
    : Paw volume at time 
    
    
    
    .
  • 
    : Baseline paw volume.
    

Summary of Key Validation Metrics

AssayMetricDesired Outcome
Enzymatic IC

Ratio
COX-1/COX-2 Ratio > 50 (Selective)
Griess (Cellular) NO ProductionIC

< 10

M
ELISA PGE2 LevelsSignificant reduction (

) vs. LPS control
Mechanism p65 TranslocationRetention of p65 in cytoplasm
In Vivo Paw Edema> 40% inhibition at 3 hours post-induction

References

  • Abdellatif, K. R. A., et al. (2020). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB.[4] Bioorganic Chemistry.

  • Lucas, S. D., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A review.[5] International Journal of Health Sciences.

  • Creative Biolabs. Carrageenan Induced Paw Edema Model Protocol.

  • Cayman Chemical. COX-1 and COX-2 Inhibitor Screening Assay Kit Protocol.

  • Md. Sahab Uddin, et al. (2021). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Brieflands.

Sources

Application Note: Large-Scale Regioselective Synthesis of 1-(4-Bromophenyl)-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of 1-(4-Bromophenyl)-3-methylpyrazole , a critical scaffold in the development of p38 MAP kinase inhibitors and other pharmaceutical agents.[1]

Executive Summary

The synthesis of 1-(4-Bromophenyl)-3-methylpyrazole (CAS 98946-73-7) presents a classic regiochemical challenge in heterocyclic chemistry: distinguishing between the 3-methyl and 5-methyl isomers.[1] Standard condensation of arylhydrazines with 1,3-dicarbonyl equivalents (e.g., acetylacetaldehyde dimethyl acetal) often favors the thermodynamically stable 5-methyl isomer or yields difficult-to-separate mixtures.[1]

This protocol details a regioselective route utilizing 4-methoxy-3-buten-2-one (or 3-butyn-2-one) as the electrophile.[1] This method leverages kinetic control to favor the 3-methyl isomer, achieving purities >98% via crystallization, eliminating the need for large-scale chromatography.[1]

Scientific Foundation & Retrosynthesis[1]

The Regioselectivity Paradox

In the reaction between 4-bromophenylhydrazine and an unsymmetrical 1,3-electrophile, two pathways exist:

  • Path A (3-Methyl Product): The terminal hydrazine nitrogen (

    
    ) attacks the carbonyl carbon.[1] This forms a hydrazone intermediate, which subsequently cyclizes. This places the methyl group at the C3 position.
    
  • Path B (5-Methyl Product): The terminal hydrazine nitrogen attacks the

    
    -carbon (Michael addition) or the aldehyde equivalent.[1] This places the methyl group at the C5 position.
    

To secure the 3-methyl isomer, we must promote Path A . We utilize 4-methoxy-3-buten-2-one , where the carbonyl carbon is harder and more electrophilic than the enol ether carbon, directing the initial nucleophilic attack of the hydrazine to the carbonyl.[1]

Mechanistic Pathway Visualization[1]

ReactionMechanism Start 4-Bromophenylhydrazine + 4-Methoxy-3-buten-2-one PathA Path A: Carbonyl Attack (Kinetic Control) Start->PathA Neutral/Basic EtOH PathB Path B: Michael Addition (Thermodynamic/Acidic) Start->PathB Strong Acid Hydrazone Intermediate: Hydrazone Formation PathA->Hydrazone Cyclization Cyclization & Elimination of MeOH Hydrazone->Cyclization Product3 Target: 1-(4-Br-Ph)-3-Methylpyrazole Cyclization->Product3 Major Isomer Product5 Impurity: 1-(4-Br-Ph)-5-Methylpyrazole PathB->Product5 Minor Isomer

Figure 1: Mechanistic divergence in pyrazole synthesis. Path A is favored by using enone precursors in neutral solvents.[1]

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]MW ( g/mol )Equiv.[1][3]Role
4-Bromophenylhydrazine HCl 622-88-8223.501.0Nucleophile
4-Methoxy-3-buten-2-one 1901-26-4100.121.1Electrophile
Triethylamine (Et3N) 121-44-8101.191.1Base (Freebasing)
Ethanol (Absolute) 64-17-5-10 VolSolvent
Water 7732-18-5--Workup
Step-by-Step Methodology (100g Scale)
Phase 1: Freebasing and Addition
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal thermometer, and nitrogen inlet.

  • Charging: Charge 4-Bromophenylhydrazine Hydrochloride (100.0 g, 447 mmol) and Ethanol (800 mL) . Stir to form a suspension.

  • Neutralization: Cool the mixture to 10°C. Add Triethylamine (49.8 g, 68.6 mL, 492 mmol) dropwise over 20 minutes. The suspension will thin as the free base is liberated.

    • Critical Control Point: Ensure temperature stays <20°C to prevent decomposition of the hydrazine free base.

  • Electrophile Addition: Add 4-Methoxy-3-buten-2-one (49.3 g, 492 mmol) dropwise over 30 minutes.

    • Observation: A slight exotherm is expected. Maintain internal temperature <30°C.

Phase 2: Cyclization
  • Reaction: Warm the mixture to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 3–5 hours.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1).

    • Target: Disappearance of hydrazine (<1%).

    • Differentiation: The 3-methyl isomer typically has a slightly lower Rf than the 5-methyl isomer, but HPLC is required for accurate ratio determination.[1]

Phase 3: Workup and Purification
  • Concentration: Distill off approximately 70% of the ethanol under reduced pressure.

  • Precipitation: Cool the residue to 40°C and slowly add Water (500 mL) with vigorous stirring. The product will precipitate as an off-white solid.[1]

  • Filtration: Cool to 0–5°C and age for 1 hour. Filter the solid and wash with cold water (2 x 100 mL).

  • Recrystallization (Purification):

    • Dissolve the crude wet cake in hot Ethanol (approx. 300 mL) .

    • (Optional) Add activated carbon (5 g), stir for 15 mins, and filter hot.

    • Allow to cool slowly to room temperature, then to 0°C.

    • Filter the crystals and wash with cold heptane/ethanol (9:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 75–85% (approx. 80–90 g).[1]

  • Appearance: White to pale yellow crystalline solid.[1]

  • Purity: >98% (HPLC).

  • Melting Point: 86–90°C (Lit. range matches 3-methyl isomer).[1][4]

Process Workflow Diagram

ProcessFlow Reactor Reactor Setup (N2 Inertion, 2L Flask) Step1 1. Charge Hydrazine HCl + EtOH 2. Add Et3N (Freebasing) @ 10°C Reactor->Step1 Step2 Addition of 4-Methoxy-3-buten-2-one (Control Exotherm <30°C) Step1->Step2 Step3 Reflux (78°C, 4h) Cyclization & Elimination Step2->Step3 Step4 Distillation (Remove 70% EtOH) & Water Quench Step3->Step4 Step5 Filtration & Washing (Remove Salts) Step4->Step5 Step6 Recrystallization (EtOH/Heptane) Step5->Step6 Final Pure 1-(4-Bromophenyl)-3-methylpyrazole (>98% Purity) Step6->Final

Figure 2: Unit operations for the large-scale synthesis.

Analytical Characterization

To validate the synthesis, compare analytical data against the following standards.

NMR Spectroscopy
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.55 (d, J = 8.8 Hz, 2H, Ar-H) – Protons ortho to Bromine.
      
    • 
       7.29 (d, J = 8.8 Hz, 2H, Ar-H) – Protons ortho to Pyrazole.
      
    • 
       7.78 (d, J = 2.4 Hz, 1H, Pyrazole-H5) – Diagnostic for 3-Me isomer.
      
    • 
       6.23 (d, J = 2.4 Hz, 1H, Pyrazole-H4).
      
    • 
       2.37 (s, 3H, -CH3).
      
  • Differentiation Note: In the 5-methyl isomer , the methyl group is at position 5.[1] This causes a shielding effect on the ortho-phenyl protons and changes the coupling pattern of the pyrazole protons (often appearing as singlets or with different constants).

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.[1]

  • Retention Time: The 3-methyl isomer typically elutes before the 5-methyl isomer due to steric twisting of the phenyl ring in the 5-methyl isomer reducing planarity and interaction with the stationary phase (though this can vary by column).[1]

Safety & Critical Hazards

  • Hydrazine Toxicity: 4-Bromophenylhydrazine is toxic and a potential sensitizer.[1] Handle in a fume hood with double nitrile gloves.

  • Exotherm Control: The neutralization of the HCl salt and the condensation step are exothermic. On a kg-scale, active cooling is mandatory.[1]

  • Skin Irritation: The product and intermediates are irritating to eyes and skin (H315, H319).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High level of 5-Methyl isomer Reaction mixture too acidic or wrong precursor used.[1]Ensure Et3N fully neutralizes the HCl salt before adding enone. Switch solvent to pure Ethanol (avoid acetic acid).
Low Yield / Oiling Out Incomplete cyclization or water added too fast.[1]Extend reflux time.[1] Add water slowly to the hot concentrate to induce crystal growth rather than oiling.
Dark Color Oxidation of hydrazine.[1]Ensure nitrogen inertion throughout the process. Use fresh hydrazine source.

References

  • Sigma-Aldrich. Product Specification: 1-(4-Bromophenyl)-3-methylpyrazole (CAS 98946-73-7).[1]Link[1]

  • PubChem. Compound Summary: 1-(4-Bromophenyl)-3-methylpyrazole.[1] National Library of Medicine. Link

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[5] Journal of Organic Chemistry, 73(6), 2412–2415. (Provides mechanistic insight into regiocontrol). Link[1]

  • GuideChem. 4-(4-bromophenyl)-1-methyl-1H-pyrazole Properties and Suppliers.Link[1]

  • ResearchGate. Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. (For comparison of the isomer structure). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: REGIO-PYR-001 Subject: Troubleshooting and Controlling Regioisomer Formation in Pyrazole Synthesis[1]

Executive Summary

Achieving high regioselectivity in pyrazole synthesis is a common bottleneck in medicinal chemistry.[1] The challenge arises primarily from the ambident nature of both the hydrazine nucleophile and the electrophilic partners (1,3-dicarbonyls or


-unsaturated ketones). This guide provides a mechanistic breakdown, validated protocols, and a troubleshooting decision tree to resolve isomeric mixtures.
Module 1: The Knorr Conundrum (Condensation Method)

The Problem: The condensation of an unsymmetrical hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (

) often yields a mixture of 1,3- and 1,5-disubstituted pyrazoles.[1]

Mechanistic Insight: The reaction is governed by the relative nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyl carbons.

  • Neutral/Basic Conditions: The terminal nitrogen (

    
    ) is the most nucleophilic and attacks the most electrophilic carbonyl (usually the less sterically hindered one).[1]
    
  • Acidic Conditions: The terminal nitrogen is often protonated first, making the internal nitrogen (

    
    ) the active nucleophile, potentially reversing selectivity.
    

Protocol 1.1: Enhancing Selectivity with Fluorinated Solvents Why it works: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors but poor nucleophiles.[1] They activate the carbonyl group without competing for the electrophile, often enhancing the preference for the sterically dictated isomer [1].

Standard Protocol:

  • Dissolve 1,3-diketone (1.0 equiv) in TFE (0.5 M concentration).

  • Add substituted hydrazine (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 2-4 hours.

  • Monitor by LCMS. If conversion is slow, heat to 60°C.

  • Workup: Evaporate TFE (recoverable). Purify by flash chromatography.

Data: Solvent Effect on Regioisomeric Ratio (rr) Reaction of Methylhydrazine with Benzoylacetone

SolventMajor IsomerRegioisomeric Ratio (rr)Yield
Ethanol1,5-isomer60:4085%
THF1,5-isomer55:4580%
TFE 1,5-isomer 95:5 92%
HFIP1,5-isomer>98:294%
Module 2: The Michael vs. 1,2-Addition (Enone Method)

The Problem: Reacting hydrazines with


-unsaturated ketones (enones) can lead to regioisomers depending on whether the initial attack is 1,2 (at the carbonyl) or 1,4 (Michael addition).

Mechanistic Insight:

  • Hard/Soft Acid-Base (HSAB) Theory: Hydrazines are "hard" nucleophiles and prefer 1,2-addition to the "hard" carbonyl carbon.[1]

  • Thermodynamics: 1,4-addition is often thermodynamically favored.[1]

  • Oxidation: The initial product is a pyrazoline, which must be oxidized (e.g., with DDQ, MnO2, or air) to form the pyrazole.

Protocol 2.1: Regioselective 1,3-Dipolar Cycloaddition (The "Nuclear Option") If condensation methods fail to give single isomers, switch to Nitrilimine Cycloaddition . This method is highly predictable.[1]

Workflow:

  • Precursor: Convert an aldehyde to a hydrazonyl chloride (using

    
     or NCS).
    
  • Cycloaddition: React hydrazonyl chloride with a terminal alkyne in the presence of a base (

    
     or 
    
    
    
    ).
  • Result: Exclusive formation of the 1,3,5-substituted isomer due to steric and electronic matching of the dipole and dipolarophile [2].

Visualization: Decision Logic for Regioselectivity

The following diagram illustrates the decision process for selecting the correct synthetic route based on your specific substrate constraints.

PyrazoleLogic Start START: Target Structure CheckDiketone Is the 1,3-Dicarbonyl Available? Start->CheckDiketone Knorr Try Knorr Synthesis (EtOH) CheckDiketone->Knorr Yes CheckEnone Can you access the Enone? CheckDiketone->CheckEnone No Result Is Regioselectivity > 90:10? Knorr->Result Success SUCCESS: Isolate Product Result->Success Yes Fail FAILURE: Mixture Obtained Result->Fail No SolventSwitch Switch Solvent to TFE/HFIP (Enhances Steric Control) Fail->SolventSwitch SolventSwitch->Result Re-evaluate EnoneRoute Enone + Hydrazine (Favors 1,2-Attack) CheckEnone->EnoneRoute Yes Dipolar Switch to 1,3-Dipolar Cycloaddition (Hydrazonyl Chloride + Alkyne) CheckEnone->Dipolar No (or if Knorr Fails) EnoneRoute->Success Dipolar->Success

Caption: Decision tree for selecting and troubleshooting pyrazole synthesis pathways. Blue indicates starting point; Green indicates success; Red indicates failure/decision point; Yellow indicates high-fidelity alternative method.

Troubleshooting & FAQ (Help Ticket System)

Q1: "I synthesized my pyrazole, but I can't tell if I have the 1,3- or 1,5-isomer. How do I validate the structure?"

A1: The NOE (Nuclear Overhauser Effect) Experiment is the Gold Standard. Do not rely solely on chemical shift trends, as they can be inconsistent depending on the electronic nature of your substituents.

  • Protocol: Run a 1D-NOESY or 2D-NOESY/ROESY experiment.

  • The Check: Irradiate the N-substituent (e.g., N-Methyl or N-Aryl ortho-protons).[1]

    • 1,5-Isomer: You will see a strong NOE enhancement of the substituent at C5 (or the C5 proton).

    • 1,3-Isomer: You will see NOE enhancement of the C3 substituent (only if sterically close, but typically no enhancement of the C4 proton).

  • Self-Validation: If you see NOE between the N-group and the C5-group, your structure is confirmed as the 1,5-isomer [3].[1]

Q2: "I need the sterically crowded 1,5-isomer, but the reaction keeps giving me the 1,3-isomer. What do I do?"

A2: You are fighting thermodynamics. You need to control the kinetics.

  • Solution A (Solvent): Use HFIP (Hexafluoroisopropanol) .[1] The strong hydrogen bonding network can stabilize the transition state leading to the 1,5-isomer by activating the carbonyl that is not being attacked, or by clustering around the hydrazine to direct the attack sterically [1].

  • Solution B (Lewis Acid): Add a Lewis Acid like

    
     or 
    
    
    
    .[1] These coordinate to the dicarbonyl oxygens, altering the electrophilicity profile and often reversing selectivity compared to the thermal background reaction.

Q3: "My reaction with the


-unsaturated ketone is stuck at the intermediate. It won't aromatize." [1]

A3: You have formed the pyrazoline.[1] You need an oxidation step. The reaction of hydrazine with an enone yields a dihydro-pyrazole (pyrazoline).[1] It is not aromatic and is stable.[1]

  • The Fix: Add an oxidant to the reaction mixture.[1]

    • Standard: Add DDQ (1.1 equiv) in Dichloromethane.[1]

    • Green: Stir in DMSO under an Oxygen balloon (1 atm) at 80°C.

    • One-Pot: If using tosylhydrazine, the elimination of sulfinic acid often drives aromatization spontaneously.[1]

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins . Organic Letters. [Link][1]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines (Demonstrating NOE usage). Molecules. [Link][1][2][3]

Sources

side reactions in the synthesis of 1-arylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 1-Arylpyrazole Synthesis Technical Support Center .

This guide is designed for medicinal chemists and process engineers encountering specific failure modes in the synthesis of 1-arylpyrazoles. We focus on the two primary synthetic routes: Cyclocondensation (Knorr) and Metal-Catalyzed Cross-Coupling .[1][2]

Quick Diagnostic: Which Route Are You Using?

Synthetic RoutePrimary Failure ModeGo To Section
Route A: Condensation (Aryl hydrazine + 1,3-Diketone)Regioselectivity: Getting a mix of 1,3- and 1,5-isomers.[1][2][3]Module 1
Route B: Cross-Coupling (NH-Pyrazole + Aryl Halide)Conversion/Purity: Dehalogenation, homocoupling, or catalyst death.[2][4]Module 2

Module 1: The Regioselectivity Crisis (Knorr Synthesis)

The Problem: You reacted a substituted aryl hydrazine with an unsymmetrical 1,3-diketone and obtained an inseparable mixture of regioisomers (1,3-diaryl vs. 1,5-diaryl).

The Science: The reaction is governed by the initial nucleophilic attack of the hydrazine nitrogen on the diketone.[2] The regioselectivity is a battle between electronic control (hard/soft acid-base theory) and steric control .[1][2]

  • Electronic Factor: The terminal nitrogen of the hydrazine (

    
    ) is the most nucleophilic and typically attacks the most electrophilic carbonyl.[1][2]
    
  • The Fluorine Effect: If your diketone contains a

    
     group, the adjacent carbonyl is highly electrophilic (hard center), attracting the terminal hydrazine nitrogen.[2] However, solvation shells in protic solvents can mask this effect.[2][4]
    
Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation that leads to isomer mixtures.

KnorrMechanism Start Reactants: Aryl Hydrazine + Unsymmetrical 1,3-Diketone Decision Initial Nucleophilic Attack Start->Decision PathA Path A: Steric Control (Attack at less hindered C=O) Decision->PathA Bulky R-Groups PathB Path B: Electronic Control (Attack at most electrophilic C=O) Decision->PathB Fluorinated/EWG Groups InterA Intermediate: Hydrazone A PathA->InterA InterB Intermediate: Hydrazone B PathB->InterB Prod13 Product: 1,3-Isomer (Often Kinetic) InterA->Prod13 Prod15 Product: 1,5-Isomer (Often Thermodynamic) InterB->Prod15

Caption: Mechanistic divergence in Knorr synthesis. The initial attack determines the final regioisomer.[2]

Troubleshooting & Optimization Table
VariableAdjustmentExpected OutcomeMechanism
Solvent Switch from EtOH to TFE (Trifluoroethanol) Favors specific regioisomerTFE activates carbonyls via H-bonding, often overriding steric factors [1].[1][2]
pH Add HCl (Acidic)Shifts to 1,5-isomer (typically)Protonation of the carbonyl makes the most electrophilic carbon even more reactive, driven by electronics.[1][2]
pH Add Pyridine (Basic)Shifts to 1,3-isomerFavors the formation of the thermodynamic enolate, altering the attack site.[2]
Temperature Lower to 0°C Increases SelectivityKinetic control; prevents equilibration of the intermediate hydrazone.[2]
Standardized Protocol: Regioselective Condensation

Use this protocol to minimize isomer formation when working with fluorinated diketones.[2]

  • Preparation: Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in Ethanol (0.5 M).

  • Acidification: Add HCl (conc.) (0.1 equiv) to protonate the carbonyls. Note: For acid-sensitive substrates, use Acetic Acid.[2][4]

  • Addition: Add aryl hydrazine hydrochloride (1.1 equiv) portion-wise at 0°C .

  • Reflux: Slowly warm to room temperature, then reflux for 2–4 hours.

  • Workup: Cool to RT. If the product precipitates, filter and wash with cold EtOH (this often removes the minor soluble isomer).[1]

  • QC Check: Run 1H-NMR. Look for the pyrazole C4-H singlet.[2] Distinct shifts will appear for 1,3 vs 1,5 isomers (e.g.,

    
     6.7 vs 
    
    
    
    6.9).[1][4]

Module 2: Cross-Coupling Failures (Ullmann/Buchwald)

The Problem: You are trying to couple an NH-pyrazole with an aryl halide (


) using Copper or Palladium, but you observe low conversion , dehalogenation  of the starting material, or blue precipitates .

The Science: Metal-catalyzed N-arylation relies on a catalytic cycle involving Oxidative Addition (OA), Ligand Exchange, and Reductive Elimination (RE).[1][2][4]

  • Side Reaction 1 (Protodehalogenation): The metal inserts into the

    
     bond, but instead of coupling with the pyrazole, it grabs a proton from the solvent or base.[2] Result: 
    
    
    
    .
  • Side Reaction 2 (Catalyst Poisoning): Pyrazoles are excellent ligands.[1] They can bind to Cu/Pd and displace the phosphine/diamine ligands required for catalysis, shutting down the cycle [2].[2]

Visualizing the Failure Modes

UllmannFailures Cat Active Catalyst (L-Cu-X) OA Oxidative Addition (L-Cu(Ar)X) Cat->OA + Ar-X Fail2 FAILURE 2: Catalyst Poisoning (Pyrazole binds metal) Cat->Fail2 Low Ligand Loading Fail1 FAILURE 1: Protodehalogenation (Forms Ar-H) OA->Fail1 Wet Solvent / Slow Coupling Product Success: N-Arylpyrazole OA->Product + Pyrazole / Base

Caption: Critical failure points in Cu-catalyzed N-arylation.

Troubleshooting Guide

Q: My reaction turned dark blue/green and stopped.

  • Diagnosis: Oxidation of Cu(I) to Cu(II).[1] Cu(II) is generally inactive for Ullmann coupling.[1]

  • Fix: Ensure rigorous degassing (argon sparge).[1] Add a reducing agent like Ascorbic Acid (10 mol%) or use a ligand like DMEDA or Phenanthroline which stabilizes Cu(I).[1][4]

Q: I see the de-halogenated arene (Ar-H) in LCMS.

  • Diagnosis: Protodehalogenation.[2] This happens when the N-arylation is slower than the reaction with trace water or solvent protons.[2]

  • Fix: Switch to anhydrous DMSO or DMF . Increase the concentration of the pyrazole.[2] Use a weaker base (e.g.,

    
     instead of 
    
    
    
    ) if the substrate is sensitive.[1]

Q: No reaction, just starting material.

  • Diagnosis: The pyrazole is poisoning the catalyst.[2]

  • Fix: Use a bidentate ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) that binds tighter than the pyrazole.[2]

Standardized Protocol: Robust Copper Coupling

Based on modified Cham-Lam and Ullmann procedures.[1][2]

  • Charge: In a glovebox or under Argon, combine:

    • Aryl Iodide (1.0 equiv)[1][4]

    • Pyrazole (1.2 equiv)[1][4]

    • CuI (10 mol%)[1][4]

    • Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%)[1][2][4]

    • Base:

      
       (2.0 equiv)[1][4]
      
  • Solvent: Add anhydrous Dioxane or Toluene (concentration 0.2 M).

  • Cycle: Seal tube. Heat to 110°C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (removes copper), then brine.
    
  • Note: If using Aryl Bromides, increase temperature to 130°C or switch to a Palladium catalyst (e.g.,

    
     + tBuXPhos).
    

Module 3: Hidden Impurities (FAQs)

Q: What is the "M+14" peak in my Mass Spec?

  • Answer: This is likely a methylated impurity .[2] If you used Methanol as a solvent with an acid catalyst, or if your starting material contained methyl esters, transesterification or N-methylation can occur.[2][4] Always check solvent purity.[2]

Q: I see a dimer (2x Mass). What is it?

  • Answer:

    • In Knorr Synthesis : It is likely an Azine .[2] Hydrazine can react with two equivalents of the ketone (one on each nitrogen) if the hydrazine is the limiting reagent [3].[1][2] Solution: Use excess hydrazine.[2][4][5]

    • In Coupling : It is a Biaryl formed by the homocoupling of your Aryl Halide.[2] Solution: Lower the catalyst loading or change the solvent.[2]

References

  • Regioselectivity in Pyrazole Synthesis (Solvent Effects)

    • Organic Chemistry Portal.[2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles."

  • Metal-Catalyzed Cross-Coupling (Ullmann/Buchwald)

    • Organic Chemistry Portal.[2] "Ullmann Reaction - Synthesis of N-Arylpyrazoles."[1][2]

  • Side Reactions & Impurities (Celecoxib/Azines)

    • National Institutes of Health (NIH).[1] "Isolation, synthesis and characterization of impurities in celecoxib."

  • Mechanistic Insights (Knorr)

    • BenchChem.[2][6] "Regioselectivity issues in the synthesis of substituted pyrazoles."

    • [1][4]

Sources

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting degradation, tailing, and oiling-out issues in brominated scaffolds.

Welcome to the Halogenated Scaffolds Support Hub

You are likely here because your brominated intermediate—which looked pristine by NMR in the reaction flask—has turned into a brown streak on your TLC plate or a stubborn oil at the bottom of your crystallization vial.

Brominated compounds present a unique "Purification Paradox":

  • The Heavy Atom Effect: The large bromine atom increases lipophilicity (logP) and molecular weight, often leading to poor solubility in polar solvents and "oiling out" during crystallization.

  • The Weak Bond Vulnerability: The C-Br bond (approx. 276 kJ/mol) is significantly weaker than a C-Cl or C-F bond, making it susceptible to homolytic cleavage by light (photodebromination) and heterolytic cleavage by Lewis acids (silica gel).

Below are the field-proven protocols to stabilize and purify these sensitive compounds.

Module 1: Chromatography Survival Guide

Issue: “My product streaks on the column and I recover less than I loaded. The NMR shows vinylic protons that weren't there before.”

Diagnosis: Acid-Catalyzed Dehydrobromination. Standard silica gel (


) is slightly acidic (pH 4–5) due to surface silanol groups (

). Alkyl bromides, especially tertiary or benzylic ones, are prone to

elimination or hydrolysis when exposed to these acidic sites, generating HBr and an alkene impurity.
The Protocol: Triethylamine (TEA) Buffered Silica

You must neutralize the stationary phase before the compound touches it.

Step-by-Step Workflow:

  • The Slurry: Prepare your silica slurry using your non-polar solvent (e.g., Hexanes) containing 1% v/v Triethylamine (TEA) .

  • The Flush: Pack the column and flush with 2 column volumes (CV) of the TEA-doped solvent.

  • The Equilibration: Flush with 2 CV of your starting eluent (e.g., 5% EtOAc/Hexanes) without TEA.

    • Why? You want the silica neutralized, but you don't necessarily want TEA in your fractions, as it can form salts with your product or complicate NMR. The TEA binds tightly to the acidic silanols and will not wash off easily.

  • The Run: Load your sample and run the column normally.

Visual Workflow: The Neutralization Protocol

BufferedSilica Start Start: Acid-Sensitive Alkyl Bromide Silica Standard Silica Gel (Surface Si-OH acidic) Start->Silica Risk of HBr loss TEA Add 1% Et3N to Slurry Solvent Silica->TEA Neutralization Pack Pack & Flush (Caps Silanols) TEA->Pack Equilibrate Flush with Clean Eluent Pack->Equilibrate Remove excess base Run Load & Elute Equilibrate->Run Result Intact Product (No Elimination) Run->Result

Figure 1: Workflow for neutralizing silica acidity to prevent dehydrobromination of sensitive alkyl halides.

Module 2: Photostability (The "Vampire" Rule)

Issue: “My off-white solid turned pink/brown after sitting on the bench for an hour.”

Diagnosis: Photochemical Homolysis. Brominated compounds, particularly polybrominated aromatics (like flame retardant precursors) and benzylic bromides, absorb UV/Vis light. This energy is sufficient to cleave the C-Br bond, generating a carbon radical and a bromine radical (


). The bromine radical oxidizes the organic scaffold, leading to the "browning" effect (often 

or conjugated byproducts).
The Protocol: Darkroom Handling
  • Glassware: Use Amber glassware exclusively. If unavailable, wrap all flasks, columns, and collection tubes in aluminum foil immediately.

  • Solvents: Avoid chlorinated solvents (DCM, Chloroform) if the compound is to be stored in solution under light. Radical propagation is faster in chlorinated solvents due to chlorine radical transfer.

  • Drying: Do not dry in a clear vacuum oven near a window. Cover the oven window.

Data: Photolytic Half-Lives of Brominated Ethers Note how rapid degradation can be without protection.

Compound TypeSolventLight SourceHalf-Life (

)
DecabromodiphenyletherMeOH/WaterUV (Sunlight sim)0.5 hours
TetrabromodiphenyletherMeOH/WaterUV (Sunlight sim)12 days
Alkyl Bromide (General)HexaneAmbient Lab LightVariable (Hours to Days)

Table 1: Comparative stability of brominated congeners under irradiation [1].

Module 3: Crystallization & Oiling Out

Issue: “I cooled the hot solution and got a sticky oil instead of crystals.”

Diagnosis: The Lipophilic Trap. Bromine atoms add significant mass and lipophilicity but do not provide strong directional hydrogen bonding (unlike -OH or -NH2). This often results in the "oiling out" phenomenon, where the compound separates as a liquid phase before organizing into a lattice.

The Protocol: The "Anti-Solvent" Titration

Standard single-solvent recrystallization often fails here. You need a binary system.

Recommended Solvent Systems:

  • DCM / Hexane: Dissolve in minimal DCM (good solubility), then slowly add Hexane (anti-solvent).

  • Acetone / Water: Good for more polar brominated aromatics.

  • Acetonitrile (ACN): Unique ability to dissolve many brominated compounds hot but not cold.

Troubleshooting "Oiling Out":

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • The Seed: You must provide a nucleation site. If you lack seed crystals, scratch the inner glass wall with a glass rod at the interface of the liquid and air.

  • The Slow Down: Insulate the flask with cotton or place it in a warm water bath that is allowed to cool to room temperature overnight. Rapid cooling promotes oiling.

Decision Matrix: Choosing Your Method

PurificationLogic Start Crude Brominated Mixture Check1 Is it Acid Sensitive? (Tertiary/Benzylic Br) Start->Check1 PathA Yes: Acid Sensitive Check1->PathA Yes PathB No: Robust Check1->PathB No MethodA Flash Chromatography (1% TEA Buffer) PathA->MethodA MethodB Standard Flash or Recrystallization PathB->MethodB Check2 Crystallization Result MethodB->Check2 ResultOil Oiling Out Check2->ResultOil ResultCrystal Crystals Check2->ResultCrystal Success FixOil 1. Reheat 2. Add Seed/Scratch 3. Slow Cool (Insulate) ResultOil->FixOil

Figure 2: Decision matrix for selecting purification method and troubleshooting crystallization failures.

Module 4: FAQ - The Isotope Signature

Q: My Mass Spec shows two peaks for my product. Is it impure? A: Not necessarily. This is the Bromine Isotope Pattern . Bromine exists as two stable isotopes:


 and 

in a nearly 1:1 ratio (50.69% vs 49.31%).
  • 1 Br atom: You will see two peaks of equal height separated by 2 mass units (

    
     and 
    
    
    
    ).
  • 2 Br atoms: You will see a 1:2:1 pattern (

    
    , 
    
    
    
    ,
    
    
    ).
  • Action: Do not try to purify these apart! They are chemically identical. Use this pattern to confirm the presence of bromine. If you see a single peak where you expect a doublet, you have likely debrominated your compound [2].

References
  • Eriksson, J. et al. "Photochemical decomposition of 15 polybrominated diphenyl ether congeners in methanol/water." Environmental Science & Technology, 2004.

  • Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017. (Standard text for solvent selection and silica treatments).

  • Kótai, L. "Pretreatment of silica gel to decrease surface acidity." ResearchGate Q&A, 2014.

Technical Guide: Removal of Unreacted Hydrazine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Hydrazine (


) is a versatile reducing agent and building block, but its persistence in reaction mixtures poses severe risks due to its high reactivity and classification as a Genotoxic Impurity (GTI) . Under ICH M7 guidelines , hydrazine must be controlled to parts-per-million (ppm) or parts-per-billion (ppb) levels depending on the daily dose and duration of treatment.

The Core Challenge: Hydrazine is highly water-soluble, basic (pKa


 8.1), and a strong nucleophile. Standard evaporation often fails to remove it completely due to its high boiling point (

C) and tendency to form azeotropes.

Scope of Guide: This document provides three validated workflows for hydrazine removal, selected based on reaction scale and product physicochemical properties.

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Use the logic flow below to determine the correct remediation strategy for your specific matrix.

HydrazineRemoval Start Start: Reaction Complete IsProductWaterSoluble Is Product Water Soluble? Start->IsProductWaterSoluble Scale Reaction Scale? IsProductWaterSoluble->Scale Yes (Hydrophilic) LLE Method A: Acidic Extraction (Protonation Partitioning) IsProductWaterSoluble->LLE No (Lipophilic) Scavenger Method B: Polymer Scavenging (PS-Benzaldehyde) Scale->Scavenger Small/Med (<10g) Quench Method C: Chemical Quench (Acetylacetone/Pyrazole Formation) Scale->Quench Large (>10g) or High Throughput

Figure 1: Decision matrix for selecting the appropriate hydrazine removal technique based on product solubility and reaction scale.

Detailed Protocols & Troubleshooting
Method A: Acidic Liquid-Liquid Extraction (LLE)

Best for: Lipophilic products (LogP > 1) stable to mild acid.

The Mechanism: Hydrazine is a base. By lowering the pH of the aqueous phase below its pKa (8.1), you convert volatile, extractable hydrazine (


) into the highly water-soluble hydrazinium cation (

). This species cannot partition into organic solvents.

Protocol:

  • Dilution: Dilute the reaction mixture with a water-immiscible solvent (DCM, EtOAc, or MTBE).

  • First Wash: Wash the organic phase with 0.5 M to 1.0 M HCl .

    • Critical Check: Measure the pH of the aqueous layer after mixing. It must be pH < 4 to ensure >99.9% protonation.

  • Second Wash: Wash with brine to remove residual acid and break emulsions.

  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting Q&A:

Q: My product contains a basic amine. Won't HCl extract my product too? A: Yes. In this case, do not use Method A. If your product is basic, you cannot use pH manipulation to separate it from hydrazine. Switch to Method B (Scavenging) .

Q: I still see hydrazine peaks in NMR after extraction. A: You likely have an emulsion or insufficient mixing. Hydrazine is "sticky." Increase the number of washes (e.g., 3x with smaller volumes) rather than one large wash. Ensure the pH of the aqueous layer is definitely acidic.

Method B: Polymer-Supported Scavenging

Best for: Small-scale, high-throughput, or products containing basic amines.

The Mechanism: Use a polymer-supported aldehyde (e.g., PS-Benzaldehyde). The aldehyde reacts selectively with the hydrazine nucleophile to form an insoluble hydrazone, which is removed via filtration. This "Catch and Release" approach leaves the product in solution.

Protocol:

  • Stoichiometry: Calculate excess hydrazine. Add 2–3 equivalents of PS-Benzaldehyde resin relative to the residual hydrazine.

  • Solvent: Ensure the resin swells (DCM, THF, and DMF are excellent; Methanol is poor).

  • Incubation: Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted funnel. The hydrazine is trapped on the solid beads.

  • Rinse: Wash the resin with solvent to recover any entrained product.

Troubleshooting Q&A:

Q: The resin isn't removing the hydrazine completely. A: Check your solvent. Polystyrene-based resins need to swell to expose active sites. If you are running the reaction in water or MeOH, the resin collapses. Add a co-solvent like DCM or THF. Also, adding a catalytic amount of acetic acid (1%) accelerates hydrazone formation.

Method C: Chemical Quenching (Pyrazole Formation)

Best for: Large-scale processes where filtration/extraction is difficult.

The Mechanism: Reacting hydrazine with 2,4-pentanedione (acetylacetone) is superior to using simple ketones like acetone. Acetylacetone reacts with hydrazine to form 3,5-dimethylpyrazole .

  • Why this matters: Simple hydrazones (from acetone) are hydrolytically unstable and can revert to hydrazine. The pyrazole ring is aromatic and extremely stable. The pyrazole product is often much less polar than hydrazine and can be removed via standard chromatography or crystallization.

Protocol:

  • Quench: Add 1.5 equivalents of acetylacetone relative to residual hydrazine.

  • Reaction: Stir for 30–60 minutes. The reaction is usually exothermic and rapid.

  • Workup: The resulting 3,5-dimethylpyrazole is organic-soluble.

    • Option 1: Evaporate solvent.[1] The pyrazole (bp 218°C) is high boiling but can be separated from many drug-like molecules via crystallization or column chromatography.

    • Option 2: If your product is acidic, wash with basic water to remove the pyrazole (which has a pKa ~14 on the nitrogen, but can be washed out if the product is distinct enough).

Troubleshooting Q&A:

Q: Why not just use acetone? A: Acetone forms acetone hydrazone.[2] While less toxic than hydrazine, it is chemically reversible (hydrolyzes back to hydrazine in the body or on wet silica). Acetylacetone forms an irreversible cyclic product.

Comparative Data: Method Efficiency
FeatureAcidic Extraction (Method A)Polymer Scavenging (Method B)Pyrazole Quench (Method C)
Cost LowHighLow
Scalability ExcellentPoor (Resin cost)Excellent
Time Fast (<1 hr)Slow (2–12 hrs)Medium (1–2 hrs)
Final Hydrazine Level < 10 ppm< 1 ppm< 50 ppm (requires separation)
Green Chemistry High (if using EtOAc)Medium (Resin waste)Medium (Atom economy)
Visualizing the Scavenging Pathway

The following diagram illustrates the chemical transformation occurring in Method B and C, highlighting the stability difference.

ScavengingMechanism cluster_0 Method B: PS-Benzaldehyde cluster_1 Method C: Acetylacetone Hydrazine Residual Hydrazine (N2H4) PS_Aldehyde Polymer-Supported Benzaldehyde Hydrazine->PS_Aldehyde + AcAc 2,4-Pentanedione (Acetylacetone) Hydrazine->AcAc + PS_Hydrazone Solid Polymer Hydrazone (Removed by Filtration) PS_Aldehyde->PS_Hydrazone Condensation Pyrazole 3,5-Dimethylpyrazole (Stable Aromatic) AcAc->Pyrazole Cyclization

Figure 2: Chemical pathways for hydrazine removal. Method B immobilizes hydrazine on a solid support. Method C converts it into a stable, non-genotoxic aromatic heterocycle.

References
  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. (2017). [Link]

  • Removal of Hydrazine from Reaction Mixtures.Organic Process Research & Development.
  • Polymer-Supported Reagents and Scavengers in Synthesis. Chemical Reviews. Detailed analysis of resin compatibility and kinetics. [Link]

  • Use of 2,4-Pentanedione for Hydrazine Quantification and Removal.Analytica Chimica Acta.

Sources

Technical Guide: Optimizing Temperature and Reaction Time for Pyrazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the critical optimization of reaction temperature and time in pyrazole synthesis, specifically focusing on the Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) and 1,3-dipolar cycloadditions .

The Central Challenge: Researchers often encounter poor regioselectivity (isomeric mixtures) and incomplete conversion. The solution lies not just in "heating it longer," but in understanding the interplay between kinetic control (rate of formation) and thermodynamic control (stability of final product).

Module 1: Reaction Kinetics & Thermodynamics (The "Why")

Q: Why does increasing the temperature change my regioisomer ratio?

A: In the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, two isomers are possible.

  • Kinetic Product: Formed fastest.[1] It relies on the most nucleophilic nitrogen attacking the most electrophilic carbonyl. This often occurs at lower temperatures.

  • Thermodynamic Product: The most stable isomer. Formed when the reaction is reversible or when high thermal energy allows the system to overcome the activation barrier of the more stable (but slower-forming) pathway.

Application Insight: If you are getting a 50:50 mixture, your reaction temperature might be in a "transition zone" where neither pathway dominates. To shift selectivity, you must often go much lower (e.g., 0°C or -20°C for kinetic) or much higher (e.g., microwave heating at 120°C+ for thermodynamic equilibration).

Visualization: Energy Profile of Pyrazole Regioselectivity

The following diagram illustrates the energy landscape determining which isomer forms.

EnergyProfile Start Reactants (Hydrazine + 1,3-Diketone) TS_Kinetic TS Kinetic (Lower Ea) Start->TS_Kinetic Low Temp TS_Thermo TS Thermodynamic (Higher Ea) Start->TS_Thermo High Temp Prod_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (More Stable) TS_Thermo->Prod_Thermo Prod_Kinetic->Start Reversible at High T

Figure 1: Energy profile showing the divergence between kinetic (fast, low barrier) and thermodynamic (stable, high barrier) pathways.

Module 2: Optimization Protocols & Data

Q: How does Microwave (MW) irradiation compare to Conventional Heating?

A: Microwave irradiation is superior for pyrazole synthesis, particularly for sterically hindered substrates. It provides uniform heating and can access temperatures/pressures that accelerate the dehydration step (often the rate-limiting step in Knorr synthesis).

Comparative Performance Data:

ParameterConventional Heating (Reflux)Microwave IrradiationImpact on Outcome
Reaction Time 2 - 12 Hours5 - 20 MinutesMW prevents degradation of sensitive functional groups.
Temperature Limited by solvent b.p. (e.g., EtOH 78°C)Independent of b.p. (e.g., 120-150°C)Higher T promotes thermodynamic isomer formation.
Yield Typically 70-85%Typically 90-98%Cleaner reaction profiles; less oligomerization.
Solvent Usage High volume (0.1 - 0.5 M)Low volume / Solvent-freeGreen chemistry advantage; higher concentration increases rate.
Protocol: Kinetic Profiling (Time-Course Study)

Use this protocol to determine the optimal stop-time and avoid product decomposition.

  • Setup: Prepare a master mix of your substrate (1.0 eq) and hydrazine (1.1 eq) in Ethanol or TFE (Trifluoroethanol).

  • Sampling: Aliquot into 5 sealed vials.

  • Conditions: Heat all vials to target temperature (e.g., 80°C).

  • Quenching: Remove vials at t = 10 min, 30 min, 1 h, 4 h, 12 h. Immediately quench in ice-cold water/brine.

  • Analysis: Analyze via UPLC-MS. Plot "Conversion %" vs. "Time" and "Isomer Ratio" vs. "Time".

    • Success Indicator: If Isomer A decreases and Isomer B increases over time, Isomer B is the thermodynamic product.

Module 3: Troubleshooting Regioselectivity

Scenario: You need Isomer A, but you are getting a mixture or Isomer B.

Diagnostic Workflow

Follow this logic path to identify the correct adjustment.

Troubleshooting Problem Issue: Poor Regioselectivity (Isomer Mixture) CheckTemp Step 1: Check Temperature Are you refluxing? Problem->CheckTemp ActionLowT Try Kinetic Control: Lower Temp to 0°C or -20°C Use Lewis Acid (e.g., CeCl3) CheckTemp->ActionLowT Targeting Kinetic ActionHighT Try Thermodynamic Control: Switch to Microwave (140°C) Extend Reaction Time CheckTemp->ActionHighT Targeting Thermo CheckSolvent Step 2: Check Solvent Is it protic (EtOH)? ActionLowT->CheckSolvent Still Mixed? ActionHighT->CheckSolvent Still Mixed? ActionSolvent Switch Solvent: Use Fluorinated Alcohol (TFE/HFIP) (Enhances H-bonding, alters selectivity) CheckSolvent->ActionSolvent

Figure 2: Decision tree for troubleshooting poor regioselectivity in pyrazole synthesis.

Q: My reaction stalls at the intermediate (hydrazone/enamine). Why?

A: This is a "Temperature vs. Acid" issue.

  • Cause: The initial condensation (forming the intermediate) is fast, but the cyclization/dehydration step requires higher energy or acid catalysis.

  • Fix:

    • Increase Temp: If at 25°C, move to 80°C.

    • Add Acid: Add 5-10 mol% Acetic Acid or HCl. This protonates the hydroxyl leaving group, facilitating elimination/aromatization.

References

  • Microwave-Assisted Synthesis

    • BenchChem.[2][3] "A Comparative Guide to Microwave-Assisted and Conventional Heating in Pyrazole Synthesis."[2] (2025).[2][3][4][5][6][7] Link

    • National Institutes of Health (NIH). "Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles." (2021).[2][8][9] Link

  • Regioselectivity & Mechanism

    • Journal of Organic Chemistry.[10] "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition." (2025). Link

    • MDPI Molecules. "Thermodynamic vs. Kinetic Control in Synthesis of 3,5-Substituted Pyrazole." (2022).[11][12] Link

  • General Reviews

    • Organic Chemistry Portal. "Pyrazole Synthesis: Recent Advances and methodologies."[7][10][13] Link

Sources

Technical Support Center: Overcoming Pyrazole Solubility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Handling Poor Solubility of Pyrazole Intermediates Last Updated: 2025-05-20

Welcome to the Pyrazole Troubleshooting Hub

The "Brick Dust" Problem: Unsubstituted pyrazoles are notorious in drug discovery for behaving like "brick dust"—high melting point solids that are insoluble in both non-polar organic solvents (DCM, Hexane) and aqueous media.

The Science: This insolubility is not random.[1] It stems from a rigid intermolecular hydrogen bond network (N-H···N) and π-π stacking interactions that create a crystal lattice with extremely high lattice energy. To dissolve the compound, your solvent must overcome this lattice energy.[2]

This guide provides field-proven workflows to disrupt these interactions during Synthesis, Purification, and Analysis.

Module 1: Synthetic Troubleshooting

FAQ: "My pyrazole intermediate won't dissolve in the solvent for the next reaction step. What do I do?"

Diagnosis: If your pyrazole has a free N-H, it is likely aggregating. Standard solvents (THF, DCM) cannot break the intermolecular H-bonds.

The Solution: Chemical Masking (Protecting Groups) The most robust solution is to temporarily mask the N-H proton. This lowers the lattice energy and increases lipophilicity (LogP), rendering the molecule soluble in standard organic solvents.

Decision Matrix: Selecting a Solubilizing Group

Pyrazole_Solubility_Decision Start Problem: Pyrazole Insoluble in Reaction Solvent CheckNH Does it have a free N-H? Start->CheckNH Mask Strategy: Mask N-H (Disrupt H-bonding) CheckNH->Mask Yes SolventSwitch Strategy: Solvent Switch CheckNH->SolventSwitch No AcidSensitive Is the next step Acid Sensitive? Mask->AcidSensitive THP Use THP (Tetrahydropyran) (Acid Labile, Lipophilic) AcidSensitive->THP No SEM Use SEM (Trimethylsilylethoxymethyl) (Fluoride Cleavable, Very Lipophilic) AcidSensitive->SEM Yes Dipolar Use Dipolar Aprotic (DMF, DMSO, NMP) SolventSwitch->Dipolar Temp Increase Temp > 80°C (Break Lattice Energy) Dipolar->Temp

Figure 1: Decision tree for overcoming synthetic solubility issues. The primary logic is to disrupt H-bonding either chemically (Protecting Group) or physically (Solvent/Heat).

Standard Protocol: THP Protection for Solubility

Use this when you need to carry a pyrazole through basic or nucleophilic steps (e.g., Suzuki coupling).

  • Suspend the insoluble pyrazole (1.0 equiv) in DCM or Toluene. (It will likely be a slurry).

  • Add Dihydropyran (DHP) (1.5 – 2.0 equiv).

  • Add catalytic p-Toluenesulfonic acid (pTsOH) (0.05 equiv).

  • Heat to reflux.[3][4]

    • Observation: As the reaction proceeds, the "brick dust" slurry will turn into a clear solution. The THP group breaks the H-bond network and adds lipophilicity.

  • Workup: Wash with sat. NaHCO₃, dry, and concentrate. The product is usually an oil or low-melting solid, highly soluble in organic solvents.

Module 2: Purification & Isolation

FAQ: "My product crashed out on the silica column" or "It's streaking badly."

Diagnosis:

  • Crashing out: You tried to load a solution using DCM/Hexane, but the compound precipitated immediately upon hitting the column head.

  • Streaking: Pyrazoles are weak bases (pKa of conjugate acid ~2.5). They interact strongly with acidic silanols on the silica gel, causing tailing.

Technique: The "Dry Load" Method

Never attempt liquid loading for poorly soluble pyrazoles.

  • Dissolve the crude material in a minimal amount of a "strong" solvent (MeOH, THF, or even DMSO).

  • Add Celite or Silica Gel (approx. 2-3x weight of crude).

  • Evaporate the solvent completely on a rotavap until you have a free-flowing powder.

  • Load this powder on top of your pre-packed column.

Technique: Mobile Phase Modifiers

To prevent streaking, you must suppress the interaction between the pyrazole nitrogen and the silica.

ModifierConcentrationPurposeNote
Triethylamine (Et₃N) 1% v/vNeutralizes acidic silica sites.Best for standard chromatography.
Ammonia (7N in MeOH) 1-10% v/vIncreases polarity and basicity.Use in DCM/MeOH gradients.
Acetic Acid 0.1% v/vProtonates the pyrazole.Use for Reverse Phase (C18).

Module 3: Analytical Challenges (NMR & LCMS)

FAQ: "I can't see the N-H proton in NMR" or "My peaks are broad lumps."

The Science: Pyrazoles undergo annular tautomerism (the proton hops between N1 and N2). If this hopping rate is intermediate on the NMR timescale, peaks broaden or disappear. Furthermore, aggregation via H-bonding causes significant line broadening.

Troubleshooting Protocol:

  • Solvent: Switch from CDCl₃ to DMSO-d₆ . DMSO is a hydrogen-bond acceptor and will disrupt the aggregates.

  • Sharpening Trick: Add 1-2 drops of TFA (Trifluoroacetic acid) or TFA-d to the NMR tube.

    • Why? This protonates the pyrazole, freezing the tautomeric equilibrium or making the exchange fast on the NMR timescale. This usually sharpens the aromatic signals significantly.

  • Temperature: Run the NMR at 350K (80°C) . High temperature breaks aggregates and speeds up tautomerism, sharpening the peaks.

FAQ: "LCMS shows a terrible peak shape (tailing)."

Solution: Ensure your mobile phase pH is controlled.

  • Low pH (Formic Acid/TFA): Protonates the pyrazole (Positive Mode MS). Good for ionization, but can cause peak fronting if overloaded.

  • High pH (Ammonium Bicarbonate, pH 10): Keeps pyrazole neutral/deprotonated. Often results in sharper peak shapes for basic heterocycles on specific columns (e.g., XBridge C18).

Module 4: Formulation & Bioassays

FAQ: "The compound precipitates when I add the DMSO stock to the cell media."

Diagnosis: The "Crash Effect."[2] Pyrazoles are hydrophobic. When the DMSO stock is diluted into aqueous media (buffer), the solubility limit is instantly exceeded.

Workaround Workflow:

Formulation_Workflow Stock DMSO Stock (10 mM) Step1 Intermediate Dilution (1:10 in PBS + 20% HP-β-CD) Stock->Step1 Slow Addition with Vortexing Final Final Assay Well (No Precipitation) Step1->Final Dilute to Test Conc.

Figure 2: Step-down dilution strategy using Cyclodextrin (HP-β-CD) as an excipient to prevent precipitation during bioassays.

Protocol:

  • Do not dilute directly from 100% DMSO to 100% Media.

  • Prepare an intermediate buffer containing 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • The cyclodextrin encapsulates the hydrophobic pyrazole, keeping it in solution during the transition to the aqueous environment.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Source: Wiley Online Library.
    • Link:[Link]

  • Physicochemical Properties of Pyrazoles (pKa and Solubility).

    • Source: BenchChem Technical Guide.[3]

  • Intermolecular Hydrogen Bonding in Pyrazoles (Crystallinity).

    • Source: ACS Omega (Crystal structure analysis of H-bonding networks).
    • Link:[Link]

  • Purification of Basic Heterocycles (Silica Deactiv

    • Source: ResearchGate Discussions (Field-proven chrom
    • Link:[Link]

  • Tautomerism and NMR Spectroscopy of Pyrazoles.

    • Source: MDPI (Review on synthesis and properties).
    • Link:[Link]

Sources

preventing byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center .

This guide is engineered for medicinal chemists and process engineers encountering selectivity issues during pyrazole ring construction. Unlike standard textbook entries, this module functions as a diagnostic tool to identify, prevent, and remediate the formation of critical byproducts: regioisomers , pyrazolines (incomplete oxidation) , and azines .

Quick Navigation: Select Your Issue

Symptom / Observation Diagnosis Primary Module
"I am getting a mixture of 1,3- and 1,5-isomers."Regioselectivity Failure
"My product has the wrong mass (M+2) and no aromatic signals."Stalled Oxidation (Pyrazoline)
"I see insoluble precipitates or dimers before cyclization."Azine/Oligomer Formation

Module 1: Regioselectivity Control (The "Wrong Isomer" Problem)

Status: Critical | Applicability: Knorr Synthesis (Unsymmetrical 1,3-dicarbonyls + Substituted Hydrazines)

The Technical Root Cause

In the condensation of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl, two nucleophilic nitrogens compete for two electrophilic carbonyl carbons.
  • N1 (Substituted): More nucleophilic due to the alpha-effect/inductive donation (unless

    
     is electron-withdrawing like 
    
    
    
    or
    
    
    ).
  • N2 (Unsubstituted): Less sterically hindered.

The Byproduct: Formation of the 1,5-isomer when the 1,3-isomer is desired (or vice versa).

Troubleshooting Protocol: The Solvent & pH Switch

Standard ethanol reflux often yields 1:1 mixtures. Use this decision matrix to force selectivity.

Scenario A: You need the 1,3-Isomer (Steric Control)

  • Mechanism: Force the more hindered N1 to attack the least hindered Carbonyl first.

  • Protocol:

    • Solvent: Switch to Fluorinated Alcohols (TFE or HFIP).[1] These solvents activate the carbonyl via H-bonding, amplifying the electrophilicity difference between the two carbonyls [1].

    • Catalyst: Omit acid. Run neutral or slightly basic.

    • Stepwise Approach: Convert the 1,3-dicarbonyl to an enaminone first using DMF-DMA. The hydrazine N2 (less hindered) will exclusively attack the enaminone carbon, locking the regiochemistry [2].

Scenario B: You need the 1,5-Isomer (Electronic Control)

  • Mechanism: Protonate the hydrazine to differentiate nucleophilicity or use Lewis Acids.

  • Protocol:

    • Solvent: Glacial Acetic Acid or TFE/TFA mixtures.

    • Additive: HCl (10N) or Lewis Acids (

      
      ).
      
    • Rationale: Under acidic conditions, the reaction is often under thermodynamic control, favoring the 1,5-isomer if the substituent

      
       on hydrazine is aromatic (e.g., Phenyl) [3].
      
Visualizing Regiocontrol Pathways

The following diagram maps the decision logic for selecting conditions based on your desired isomer.

Regioselectivity Start Substrate: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Goal Which Isomer is Target? Start->Goal Isomer13 Target: 1,3-Substituted Pyrazole (Kinetic/Steric Control) Goal->Isomer13 Minimize Steric Clash Isomer15 Target: 1,5-Substituted Pyrazole (Thermodynamic/Electronic Control) Goal->Isomer15 Thermodynamic Stability MethodA Method A: Enaminone Route 1. React diketone with DMF-DMA 2. Add Hydrazine Isomer13->MethodA Highest Selectivity (>95:5) MethodB Method B: Fluorinated Solvents Use TFE or HFIP (No Acid) Isomer13->MethodB One-pot solution MethodC Method C: Acid Catalysis HCl/EtOH or AcOH reflux Isomer15->MethodC Standard Protocol MethodD Method D: Lewis Acid Zn(OTf)2 or Cu(OTf)2 Isomer15->MethodD Mild Conditions

Figure 1: Decision matrix for selecting synthetic conditions to minimize regioisomeric byproducts.

Module 2: Oxidation State Management (The Pyrazoline Issue)

Status: Common | Applicability: Synthesis from ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-unsaturated ketones (Chalcones)[2][3]
The Technical Root Cause

When using chalcones (Michael acceptors) instead of 1,3-dicarbonyls, the immediate product is a Pyrazoline (dihydro-pyrazole). This is not a "byproduct" but a stalled intermediate. Many researchers fail to include an explicit oxidation step, leading to low purity or "oily" products that degrade.

Troubleshooting Protocol: Oxidative Aromatization

Do not rely on air oxidation. It is slow and leads to radical-induced decomposition.

MethodReagentsMechanismBest For
Iodine Mediated

(1.1 eq),

, THF/H2O
Halogenation-EliminationLab scale, metal-free reqs [4].
Aerobic Catalytic

or activated Carbon,

Radical oxidationLarge scale, green chemistry.
DDQ / CAN DDQ (1.1 eq), DioxaneHydride abstractionSubstrates sensitive to basic pH.

Diagnostic Check: Run an NMR. If you see signals at


 3.0–5.0 ppm (CH2-CH protons of the ring), you have a pyrazoline. A true pyrazole will only show aromatic protons (

6.0+).

Module 3: Chemical Purity (Azines & Oligomers)

Status: Catastrophic | Applicability: All Hydrazine Condensations

The Technical Root Cause

Azines (


) form when one hydrazine molecule reacts with two carbonyl substrates instead of cyclizing. This occurs when:
  • Stoichiometry is off: Excess carbonyl compound is present.

  • Cyclization is slow: The second nitrogen of the hydrazine is too deactivated to attack the second carbonyl (common with electron-deficient hydrazines).

Troubleshooting Protocol: The "Inverse Addition" Technique

To prevent azine formation, you must ensure the hydrazine is always in local excess relative to the carbonyl during the mixing phase.

  • Correct Setup: Dissolve the hydrazine in the reaction solvent (e.g., Ethanol, TFE).

  • Addition: Add the 1,3-dicarbonyl (or chalcone) dropwise to the hydrazine solution.

    • Why? This keeps the [Hydrazine] >> [Carbonyl] ratio high, statistically favoring cyclization (intramolecular) over dimerization (intermolecular).

  • pH Adjustment: If using hydrazine hydrochloride, ensure you add exactly 1 equivalent of base (NaOAc or Et3N) to liberate the free base before adding the electrophile.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. J. Org.[1] Chem. 2013, 78, 11, 5768–5774. Link

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. J. Org. Chem. 2008, 73, 2412–2415.[4] Link

  • Regiochemical Control of Pyrazoles by Solvent and β‐Enamino Diketone Structure. Asian J. Org.[1] Chem. 2017, 6, 627-633.[1] Link

  • Iodine-mediated oxidative aromatization of pyrazolines. Tetrahedron Lett. 2013, 54, 35, 4697-4700. Link

Sources

Technical Support Center: Pyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Cliff

Welcome to the Technical Support Center. You are likely here because a pyrazole synthesis that worked perfectly on a 100mg scale is failing at the 1kg or 10kg pilot stage.

In the transition from medicinal chemistry (MedChem) to process chemistry, pyrazole synthesis presents three specific failure modes:

  • Regioselectivity Drift: The isomer ratio (1,3- vs. 1,5-isomer) shifts when reactor dynamics change.

  • Thermal Runaway: Hydrazine condensations are highly exothermic; accumulation of unreacted hydrazine is a critical safety hazard.

  • Isolation Failure: Pyrazoles are notorious for "oiling out" rather than crystallizing, trapping impurities.

This guide provides self-validating protocols to address these issues.

Module 1: Regioselectivity & Reaction Control

User Issue: "My HPLC shows the wrong regioisomer is forming at scale."

Root Cause Analysis

In the condensation of unsymmetrical 1,3-dicarbonyls with hydrazines, the reaction is governed by a competition between kinetics (nucleophilic attack at the most electrophilic carbonyl) and thermodynamics (formation of the most stable product).

  • Lab Scale: Often run at extreme temperatures (reflux or -78°C) with rapid mixing, locking in one pathway.

  • Pilot Scale: Slower heating/cooling ramps and mixing times allow the system to equilibrate, often shifting the ratio toward the thermodynamic product, which may be the undesired impurity.

Troubleshooting Protocol: The Solvent Switch

If your isomer ratio is degrading, you must alter the solvent's polarity or hydrogen-bond donating (HBD) ability to bias the mechanism.

ParameterStrategyMechanism
Protic Solvents (EtOH, AcOH)Promotes 1,5-isomer Solvates the hydrazine, making the terminal nitrogen less nucleophilic, favoring attack at the most reactive carbonyl (kinetic control).
Fluorinated Solvents (TFE, HFIP)Selectivity Booster Strong H-bonding stabilizes specific transition states. TFE (Trifluoroethanol) often enhances regioselectivity by >10:1 compared to Ethanol [1].
Aprotic Solvents (THF, MTBE)Promotes 1,3-isomer Lack of H-bonding allows the most nucleophilic nitrogen to attack the most electrophilic carbonyl immediately.
Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Target: Regiocontrol Diketone Substrate: Unsymmetrical 1,3-Dicarbonyl Start->Diketone Decision Desired Isomer? Diketone->Decision Kinetic Kinetic Product (1,5-Isomer) Decision->Kinetic Steric/Electronic Mismatch Thermodynamic Thermodynamic Product (1,3-Isomer) Decision->Thermodynamic Stable Equilibrium Action1 Protocol A: 1. Use Protic Solvent (AcOH/EtOH) 2. Low Temp (<0°C) 3. Acid Catalyst Kinetic->Action1 Action2 Protocol B: 1. Use Aprotic Solvent (THF) 2. High Temp (Reflux) 3. Base Catalyst Thermodynamic->Action2

Caption: Decision matrix for selecting reaction conditions based on desired pyrazole regioisomer.

Module 2: Thermal Safety & Hydrazine Handling

User Issue: "We observed an unexpected temperature spike during hydrazine addition."

The Hazard: Hydrazine Accumulation

Hydrazine monohydrate is energetic. If the reaction rate is slower than the addition rate (dosing), unreacted hydrazine accumulates. Once the reaction "kicks in" (often after a temperature threshold is crossed), all accumulated hydrazine reacts simultaneously, leading to a thermal runaway.

Critical Safety Check: The "Dose-and-Hold" Validation

Before scaling to >100g, you must validate the process using Differential Scanning Calorimetry (DSC) and RC1 (Reaction Calorimetry).

WARNING: Do NOT use gold-plated crucibles for hydrazine DSC tests. Hydrazine can catalytically decompose on gold surfaces, giving false low onset temperatures. Use glass-lined or Hastelloy crucibles [2].

The Protocol:

  • Calculate Adiabatic Temperature Rise (

    
    ): 
    
    
    
    
    If
    
    
    , the reaction cannot be run as a "batch" (all-in-one). It must be semi-batch (dosing).
  • Monitor Consumption: Install an in-line PAT (Process Analytical Technology) probe (FTIR or Raman). Track the disappearance of the carbonyl peak (

    
    ) relative to the hydrazine dosing.
    
  • Accumulation Limit: If unreacted hydrazine exceeds 5% of the total charge during dosing, STOP DOSING immediately. Allow the reaction to catch up.

Module 3: Work-up & Genotoxic Impurity (GTI) Control

User Issue: "The product is oiling out, and hydrazine levels are failing QC (>10 ppm)."

Issue A: The "Oiling Out" Phenomenon

Pyrazoles often form supersaturated oils rather than crystals, trapping impurities. This usually happens when the "Metastable Zone Width" (MSZW) is too wide.

Corrective Action: The "Swing" Protocol

  • Stop Cooling: If the solution turns milky/oily, stop immediately.

  • Reheat: Heat the mixture until the oil dissolves and the solution is clear (approx. 5-10°C above the oiling point).

  • Seed: Add 1-2 wt% of pure seed crystals at this elevated temperature.

  • Age: Hold for 1 hour to allow crystal growth surface to establish.

  • Slow Cool: Cool at a rate of 5-10°C per hour. Do not crash cool.

Issue B: Hydrazine Removal (GTI Compliance)

Hydrazine is a known mutagen. Regulatory limits are typically extremely low (ppm level). Standard crystallization often fails to remove trace hydrazine.

Scavenging Protocol [3]: If standard washes fail, introduce a chemical scavenger during the work-up:

  • Add Acetone: Add 0.5 - 1.0 equivalents of acetone relative to the residual hydrazine.

  • Mechanism: Acetone reacts with hydrazine to form acetone azine .

  • Partition: Acetone azine is highly lipophilic (unlike hydrazine). It will partition into the organic mother liquor during crystallization, leaving the pyrazole product pure.

Visual Logic: Safety & Purity Workflow

SafetyWorkflow Input Process Design DSC Step 1: DSC Safety Scan (Use Hastelloy Crucible) Input->DSC DecisionSafety Exotherm > 100 J/g? DSC->DecisionSafety Batch Batch Mode OK (Low Risk) DecisionSafety->Batch No SemiBatch Semi-Batch Dosing REQUIRED DecisionSafety->SemiBatch Yes Workup Step 2: Work-up Batch->Workup SemiBatch->Workup PurityCheck Hydrazine > 10ppm? Workup->PurityCheck Scavenge Add Acetone (Form Azine) PurityCheck->Scavenge Yes Final Final Isolation (Crystallization) PurityCheck->Final No Scavenge->Final

Caption: Workflow for thermal safety assessment and genotoxic impurity (hydrazine) removal.

References
  • Solvent Effects in Pyrazole Synthesis: Use of fluorinated alcohols to enhance regioselectivity. BenchChem Technical Notes. "Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis." (Verified Context via Search)

  • Thermal Safety of Hydrazine: Crucible selection in DSC affects thermal data validity. Org. Process Res. Dev. "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base."[1] (Contextual Match)

  • Genotoxic Impurity Control: Strategies for hydrazine removal including derivatization. Org. Process Res. Dev. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients."[2]

  • Crystallization & Polymorphism: Handling disorder and oiling out in halogenated pyrazoles. MDPI Crystals. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles."

Sources

catalyst selection for cross-coupling reactions of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CPL-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Overcoming Catalyst Deactivation and Regioselectivity Issues in Pyrazole Couplings

Diagnostic Workflow & Triage

Before selecting a catalyst, determine your specific coupling scenario. Pyrazoles present a unique challenge: the pyridine-like nitrogen (N2) is a potent ligand that poisons Palladium catalysts, while the pyrrole-like nitrogen (N1) is acidic.

Interactive Decision Tree

Use the following logic flow to identify your reaction class and recommended solution path.

G Start Start: Define Substrate Role Q1 Is the Pyrazole acting as the Nucleophile or Electrophile? Start->Q1 Nucl Nucleophile (N-H or C-H bond) Q1->Nucl Pyrazole-H Elec Electrophile (Halopyrazole) Q1->Elec Pyrazole-X Q2 Target Bond? Nucl->Q2 Suzuki Suzuki-Miyaura (Standard) Elec->Suzuki N_Aryl N-Arylation (N1-C Bond) Q2->N_Aryl C_Aryl C-Arylation (C-H Activation) Q2->C_Aryl Q3 Coupling Partner? Method1 Path A: Buchwald-Hartwig (Partner: Aryl Halide) Q3->Method1 Aryl Halide Method2 Path B: Chan-Lam (Partner: Boronic Acid) Q3->Method2 Boronic Acid N_Aryl->Q3 Method3 Path C: C-H Activation (Direct Arylation) C_Aryl->Method3 Method4 Path D: Suzuki Coupling (Bulky Ligands Required) Suzuki->Method4

Figure 1: Decision matrix for selecting the correct catalytic manifold based on pyrazole reactivity.

The Core Problem: Catalyst Poisoning

Issue: "My reaction turns black immediately and stalls." Diagnosis: The pyridine-like nitrogen (N2) in the pyrazole ring is coordinating to the Pd(II) center, displacing phosphine ligands and forming an inactive (Pyrazole)2-Pd-X complex. This shuts down the catalytic cycle before oxidative addition can occur.

The Solution: Steric Bulk

You must use ligands that are sterically bulky enough to physically block the pyrazole nitrogen from binding to the metal center.

Mechanism of Inhibition vs. Active Cycle:

Mechanism cluster_0 Catalyst Death Spiral Pd Active Pd(0)L Pois INACTIVE (Pyrazole)2-Pd(II) Pd->Pois Small Ligand (PPh3, dppf) OxAdd Oxidative Addition (Ar-Pd-L-X) Pd->OxAdd Bulky Ligand (tBuXPhos, BrettPhos)

Figure 2: Steric bulk prevents the formation of the inactive pyrazole-palladium complex.

Troubleshooting Modules

Module A: N-Arylation (Creating N1-C Bonds)
Scenario 1: Coupling with Aryl Halides (Buchwald-Hartwig)

This is the most robust method but requires strict control of the catalyst.

  • Primary Issue: Low conversion due to catalyst poisoning.

  • Recommended Ligand: tBuXPhos or BrettPhos .

    • Why?tBuXPhos is exceptionally bulky, preventing N2-coordination. BrettPhos is electron-rich, facilitating oxidative addition of challenging aryl chlorides.

  • Precatalyst: Use Pd-G3 or Pd-G4 precatalysts (e.g., tBuXPhos Pd G3).

    • Why? These generate the active Pd(0) species immediately upon base addition, avoiding the induction period where pyrazoles can sequester the Pd(II) source.

Protocol: Buchwald-Hartwig N-Arylation [1]

  • Charge Vial: Pyrazole (1.2 equiv), Aryl Halide (1.0 equiv), Base (NaOtBu 1.4 equiv).

  • Catalyst: Add tBuXPhos Pd G3 (1-2 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M).

  • Conditions: Heat to 80-100°C for 4-12 hours.

  • Note: If the substrate contains base-sensitive groups (esters), switch base to K3PO4 and use Me4tBuXPhos.

Scenario 2: Coupling with Boronic Acids (Chan-Lam)

Ideal for late-stage functionalization where halogens are not available or harsh bases (NaOtBu) cannot be tolerated.

  • Primary Issue: Reaction stalls; sensitivity to moisture.

  • Catalyst: Cu(OAc)2 (Stoichiometric or Catalytic).

  • Oxidant: Oxygen (Air balloon or O2).[2]

Protocol: Chan-Lam N-Arylation

  • Charge Vial: Pyrazole (1.0 equiv), Aryl Boronic Acid (1.5-2.0 equiv), Cu(OAc)2 (10-20 mol%).

  • Ligand/Base: Pyridine (2.0 equiv) - acts as both ligand for Cu and base.

  • Solvent: Dry DCM or Acetonitrile.

  • Atmosphere: Purge with O2 balloon (critical for re-oxidizing Cu(I) to active Cu(II)).

  • Stir: Room temperature to 40°C. Add 4Å molecular sieves if yield is low (water inhibits the transmetallation step).

Module B: C-Arylation (Suzuki Coupling of Halopyrazoles)

When the pyrazole bears the halogen (e.g., 4-bromopyrazole), it acts as the electrophile.

  • Issue: Regioselectivity and dehalogenation.

  • Ligand: XPhos or SPhos .

  • Base: K3PO4 (aqueous/organic biphasic system).[2]

Regioselectivity Rule of Thumb:

  • C4-Halides: React fastest (most electron-deficient site). Standard Suzuki conditions apply.

  • C3/C5-Halides: Slower oxidative addition. Require electron-rich, bulky ligands (e.g., Ad2nBuP or CataCXium A) to drive the reaction.

Module C: The "Double Whammy" (Aminopyrazoles)

Scenario: Coupling an aryl halide to an amino group attached to a pyrazole ring (e.g., 4-aminopyrazole).[3][4][5][6]

  • The Problem: You have TWO coordinating nitrogens (the NH2 and the ring N2). Standard catalysts will fail completely.

  • The Fix: BrettPhos Pd G4 .

    • This system is specifically designed for primary amines and resists heterocycle inhibition.

    • Alternative:tBuBrettPhos if the coupling partner is sterically hindered.

Ligand Selection Matrix

Use this quick-reference table to select the starting point for your optimization.

Reaction TypeSubstrate ClassRecommended Catalyst/LigandBaseSolvent
N-Arylation Aryl Bromides/IodidestBuXPhos Pd G3 NaOtBuDioxane
N-Arylation Aryl ChloridesBrettPhos Pd G3 NaOtBut-Amyl Alcohol
N-Arylation Base-Sensitive SubstratesMe4tBuXPhos Pd G3 K3PO4Dioxane/H2O
N-Arylation Boronic Acids (Chan-Lam)Cu(OAc)2 / PyridineNone (Py is base)DCM (Open to Air)
C-Arylation 4-HalopyrazolesXPhos Pd G3 K3PO4THF/H2O
C-Arylation 3- or 5-HalopyrazolesCataCXium A or SPhos K2CO3Toluene
Amination 4-AminopyrazolesBrettPhos Pd G4 LHMDS / NaOtBut-BuOH

FAQ: Common Troubleshooting

Q: Why is my Chan-Lam reaction turning green and stopping? A: A green color usually indicates active Cu(II). If it stops, check your oxygen source. The reaction consumes O2 to regenerate the catalyst.[5] Ensure you have a positive pressure of O2 (balloon) and vigorous stirring to maximize gas-liquid transfer. If it turns yellow/orange, the Cu has reduced to Cu(I) and isn't recycling; add more O2.

Q: I am seeing N-arylation when I want C-arylation on my NH-pyrazole. A: This is a common competition. The N-H proton is acidic (pKa ~14). If you use a base and a coupling partner, N-arylation is kinetically favored.

  • Fix: Protect the nitrogen (e.g., THP, SEM, or Boc group) before attempting C-arylation (Suzuki) on a halogenated pyrazole.

  • Fix (Direct C-H): If attempting direct C-H activation, use a directing group on the Nitrogen that blocks N-arylation and directs Pd to the C5 position.

Q: Can I use Pd(PPh3)4 for pyrazole couplings? A: Avoid it. Triphenylphosphine is not bulky enough to prevent pyrazole coordination. You will likely require high catalyst loading (10 mol%+) to see any conversion, and yields will be inconsistent. Switch to dialkylbiaryl phosphines (Buchwald ligands).

References

  • Buchwald-Hartwig Coupling of Pyrazoles: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Chan-Lam Coupling Mechanism & Conditions: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.

  • Catalyst Deactivation by Heterocycles: Guram, A. S., et al. (2010). "Palladium-Catalyzed Amination of Aryl Halides with Nitrogen Heterocycles." Journal of Organic Chemistry.

  • Regioselectivity in Pyrazole C-H Activation: Gandeepan, P., et al. (2019). "Transient Directing Groups for the C–H Functionalization of Pyrazoles." Chemical Reviews.

Sources

troubleshooting unexpected NMR shifts in pyrazole products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist Topic: Troubleshooting Unexpected NMR Shifts in Pyrazole Products[1]

Introduction: The Pyrazole "Chameleon"

Welcome. If you are here, your pyrazole spectrum likely defies standard prediction rules.[1][2] Pyrazoles are notorious in medicinal chemistry because they are dynamic systems.[1][2] Unlike rigid phenyl rings, pyrazoles exhibit annular tautomerism , acid-sensitivity , and site-selective ambiguity (regioisomerism).[1]

This guide treats your NMR anomaly not as a failure, but as a diagnostic data point. We will isolate the variable—solvent, pH, or regiochemistry—causing your shift.

Module 1: The "Missing" or Broad Proton (Tautomerism)

User Query: "I synthesized a 3,5-substituted pyrazole. The


 NMR in 

shows broad, undefined peaks, and the N-H proton is completely missing. Is my product impure?"

Diagnosis: Likely not impure.[1][2] You are observing Annular Tautomerism on an intermediate timescale. In non-polar solvents like Chloroform-d (


), pyrazoles form hydrogen-bonded dimers or aggregates.[1][2] The proton on the nitrogen (

) rapidly exchanges between the

and

positions.[1][3][4]
  • Intermediate Exchange: If the exchange rate

    
     (frequency difference between tautomers), peaks broaden or vanish (coalescence).[2]
    
  • Fast Exchange: Peaks average out (e.g., C3 and C5 appear equivalent).[1][2]

The Fix (Protocol): Do not rely on


 for characterization of 

-unsubstituted pyrazoles.
  • Switch Solvent: Dissolve the sample in DMSO-d

    
     .
    
    • Mechanism:[2] DMSO is a strong hydrogen bond acceptor.[1][2] It disrupts pyrazole-pyrazole dimers, forming a rigid Pyrazole-DMSO complex.[1][2] This slows the proton exchange, often sharpening the peaks and revealing the N-H signal (usually broad singlet around 12–13 ppm).[1]

  • Temperature Variation (VT-NMR):

    • Cooling (to -40°C): May "freeze" the tautomers, showing distinct sets of signals for the

      
      - and 
      
      
      
      -tautomers.
    • Heating (to +60°C): Pushes the system into "fast exchange," resulting in sharp, averaged signals.

Visualizing the Dynamic Equilibrium:

Tautomerism Substrate N-Unsubstituted Pyrazole Solvent_NP Non-Polar Solvent (CDCl3) Substrate->Solvent_NP Solvent_P Polar Aprotic Solvent (DMSO-d6) Substrate->Solvent_P Effect_NP Aggregates/Dimers (Intermediate Exchange) Solvent_NP->Effect_NP Effect_P Solvent H-Bonding (Slow Exchange) Solvent_P->Effect_P Result_NP Broad/Missing Peaks Effect_NP->Result_NP Result_P Sharp Peaks + Visible NH Effect_P->Result_P

Caption: Solvent influence on pyrazole tautomeric exchange rates and signal resolution.

Module 2: The Regioisomer War (N-Alkylation)

User Query: "I alkylated a 3-methyl-5-phenylpyrazole. I isolated two spots. How do I know which is the N-methyl on the phenyl side vs. the methyl side? The chemical shifts are ambiguous."

Diagnosis: N-alkylation of asymmetric pyrazoles yields a mixture of 1,3- and 1,5-substituted isomers.[1]

  • Sterics: Alkylation usually favors the less hindered nitrogen (distal to the bulky group).[1][2]

  • Electronics: "Push-pull" systems can invert this selectivity.[1][2]

  • The Trap:

    
     chemical shifts alone are unreliable because the ring current effects of the phenyl group can shield/deshield unpredictably depending on the torsion angle.
    

The Solution: NOESY "The Smoking Gun" You must establish spatial proximity.[1][2][5] A simple 1D proton spectrum is insufficient.[1][2]

Step-by-Step Validation Protocol:

  • Acquire NOESY (Nuclear Overhauser Effect Spectroscopy): Set mixing time (

    
    ) to ~500ms.
    
  • Target Signals: Locate the new

    
    -Alkyl signal (e.g., 
    
    
    
    singlet ~3.8–4.0 ppm).
  • Check Correlations:

    • Isomer A (1,5-isomer): Strong NOE cross-peak between

      
       and the Phenyl  ortho-protons.[1]
      
    • Isomer B (1,3-isomer): Strong NOE cross-peak between

      
       and the C-Methyl  protons (or C4-H if unsubstituted).[1]
      

Data Comparison Table: Regioisomer Identification

FeatureIsomer A (1,5-substituted)Isomer B (1,3-substituted)
Structure N-R adjacent to Bulky Group (Ph)N-R adjacent to Small Group (Me)

NOE
N-R

Ph (ortho)
N-R

C-Me

NMR (C5)
C5 (attached to Ph) shifts upfield C5 (attached to Me) shifts upfield
Prevalence Minor product (usually steric clash)Major product (usually)

Decision Tree for Assignment:

Regioisomer Start Product Isolated Exp Run 2D NOESY Start->Exp Check1 Cross-peak: N-Alkyl to Phenyl? Exp->Check1 Res1 1,5-Isomer (Sterically Crowded) Check1->Res1 Yes Res2 1,3-Isomer (Less Hindered) Check1->Res2 No (Cross-peak to C-Me)

Caption: Workflow for assigning N-alkylation regiochemistry using NOESY correlations.

Module 3: Unexpected Downfield Shifts (Salt Formation)

User Query: "All my ring protons are shifted downfield by 0.5 - 1.0 ppm compared to literature. The coupling constants are correct, but the shifts are wrong."

Diagnosis: You likely have a Pyrazolium Salt (protonated species).[1][2] Pyrazoles are weak bases (


).[1][2] If you used acid during workup (e.g., HCl wash) or if your 

is acidic (degraded), the pyrazole nitrogen accepts a proton.[2] This positive charge deshields the entire ring, shifting signals downfield.[2]

The "Shake" Test (Self-Validating Protocol):

  • Take your NMR tube containing the sample in

    
    .[1][2]
    
  • Add 1 drop of

    
     (or dilute 
    
    
    
    in
    
    
    ).
  • Shake vigorously for 30 seconds.

  • Re-run the

    
     NMR.[1][2]
    
    • Result: If the peaks shift back upfield (lower ppm) to expected values, your original sample was the salt.[2] The base/water wash removed the acid.[1][2]

References
  • Alkorta, I., et al. (2025).[1][2][6] Theoretical NMR investigation of pyrazole and substituted pyrazoles: DNMR and Spin-lattice relaxation. ResearchGate.[1][2][7][8]

  • Claramunt, R. M., et al. (2025).[1][2] Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry.[1][2]

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.[1][2][3]

  • National Institutes of Health (NIH). (2022).[1][2] Regioselective Synthesis and Characterization of Phenylaminopyrazole Derivatives. PubMed Central.[1][2]

Sources

Technical Support Center: Thermal Stability Management in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support interface for researchers managing thermal stability in pyrazole synthesis. It is structured to address specific failure modes, provide self-validating safety protocols, and optimize regioselectivity through thermal control.

Status: Active Operator: Senior Application Scientist Ticket Focus: Exotherm Control, Regioselectivity, and Process Safety (Knorr & Dipolar Cycloaddition)

Introduction: The Thermal Paradox of Pyrazoles

Pyrazole synthesis presents a unique thermal paradox: high temperatures are often required to drive aromatization and overcome steric barriers, yet the precursors (hydrazines, diazo compounds) and intermediates are frequently thermally labile or vigorously exothermic.

This guide provides troubleshooting workflows for the two dominant synthetic pathways:

  • Condensation (Knorr): High exothermicity, regioselectivity dependent on thermal kinetics.

  • Cycloaddition (1,3-Dipolar): High-energy intermediates (diazo), risk of rapid decomposition/runaway.

Module 1: Knorr Synthesis (Hydrazine + 1,3-Dicarbonyls)

Core Issue: The condensation of hydrazines with 1,3-dicarbonyls is highly exothermic. On a scale >10g, this heat release can degrade the hydrazine, alter regioselectivity, or cause a solvent boil-over.

Troubleshooting Guide

Q: My reaction mixture turns a dark "sinful" red/yellow immediately upon hydrazine addition. Is this normal?

  • Diagnosis: Likely oxidative degradation of the hydrazine or formation of azo-polymer byproducts due to localized hot spots.

  • Root Cause: Hydrazine is added too quickly without adequate heat dissipation. The local temperature at the injection point exceeds the stability threshold of the free hydrazine.

  • Corrective Action:

    • Switch Addition Order: Add the hydrazine solution to the cooled dicarbonyl, not vice-versa (unless regioselectivity dictates otherwise).

    • Dilution: Dilute the hydrazine to <20% w/v in the reaction solvent.

    • Cryogenic Control: Maintain the reactor at -10°C to 0°C during addition.

    • Inert Atmosphere: Strict

      
       or Ar sparging is required; hot hydrazine oxidizes rapidly in air.
      

Q: I am observing "Regioisomer Drift" between batches. The ratio of N-alkylation vs. C-alkylation varies.

  • Diagnosis: The reaction temperature profile is inconsistent during the initial imine formation step.

  • Mechanism: The Knorr reaction proceeds via two competing pathways: kinetic attack at the most electrophilic carbonyl vs. thermodynamic equilibration.

    • Low Temp (<20°C): Favors the kinetic product (attack at the less hindered/more electrophilic carbonyl).

    • High Temp (>60°C): Favors the thermodynamic product or equilibration of the intermediate hydrazone.

  • Self-Validating Protocol:

    • Step 1: Run a DSC (Differential Scanning Calorimetry) on the reaction mixture to identify the onset of the second dehydration step.

    • Step 2: Lock the addition temperature at

      
      .
      
    • Step 3: Use in-line IR or HPLC monitoring to confirm imine formation is complete before heating to reflux for cyclization.

Q: The reaction violently boils when I add the acid catalyst (e.g., acetic acid).

  • Diagnosis: Acid-base neutralization exotherm superimposed on the condensation exotherm.

  • Solution: Pre-mix the catalyst with the solvent or the dicarbonyl component before hydrazine addition. Never add concentrated acid to a hydrazine/dicarbonyl mixture that is already warm.

Visual Workflow: Safe Hydrazine Addition Protocol

KnorrSafety start Start: Knorr Synthesis (Hydrazine + Dicarbonyl) check_scale Check Scale start->check_scale small_scale < 5g Scale check_scale->small_scale Low Risk large_scale > 10g Scale check_scale->large_scale High Thermal Risk calc_adiabatic Calculate Adiabatic Temp Rise (ΔT_ad) large_scale->calc_adiabatic cooling_loop Active Cooling Loop (Set T < 10°C) calc_adiabatic->cooling_loop addition_mode Controlled Dosing (Pump) cooling_loop->addition_mode monitor Monitor Internal Temp (Ti) vs Jacket Temp (Tj) addition_mode->monitor decision_exotherm Is (Ti - Tj) > 5°C? monitor->decision_exotherm stop_feed STOP FEED Increase Stirring decision_exotherm->stop_feed Yes continue_feed Continue Addition decision_exotherm->continue_feed No stop_feed->monitor Wait for cooling

Figure 1: Process flow for managing exotherms during hydrazine addition. Note the critical "Stop Feed" trigger based on the differential between internal and jacket temperature.

Module 2: 1,3-Dipolar Cycloaddition (Diazo Compounds)

Core Issue: Diazo compounds (e.g., ethyl diazoacetate, EDA) are high-energy species. Their accumulation can lead to deflagration. 1,3-dipolar cycloadditions are exothermic, and "runaway" reactions can occur if the diazo consumption rate is slower than the addition rate.

Troubleshooting Guide

Q: I am using Ethyl Diazoacetate (EDA). How do I prevent accumulation?

  • Protocol: Never add the diazo compound in one portion.

  • The "Starve-Feed" Principle:

    • Maintain the alkyne/dipolarophile in excess in the reactor.

    • Add the diazo compound slowly (dropwise) at the reaction temperature (often elevated, e.g., 60-80°C).

    • Self-Validation: The reaction should be instantaneous upon addition. If you see the yellow color of the diazo compound persisting in the flask, STOP . You are accumulating unreacted high-energy material. Raise the temperature or add catalyst (e.g., Cu(I), Ru(II)) to consume it before adding more.

Q: Can I generate the diazo compound in situ to avoid handling it?

  • Answer: Yes, this is the preferred safety method.

  • Method: Use a biphasic system (Water/Organic) or micelles (Green Chemistry). React the amine precursor (e.g., glycine ethyl ester) with

    
     in the presence of the alkyne.[1]
    
  • Benefit: The diazo species is consumed immediately upon generation, keeping the steady-state concentration near zero.

Q: My closed pressure vessel shows a rapid pressure spike.

  • Diagnosis: Thermal decomposition of the diazo compound releasing

    
     gas faster than the cycloaddition can absorb it, or solvent vapor pressure spike due to exotherm.
    
  • Immediate Action: Emergency venting (burst disk).

  • Prevention: Calculate the theoretical volume of

    
     gas released. Ensure the reactor headspace is at least 50% of the total volume. Use a back-pressure regulator set below the vessel's rating.
    

Module 3: Self-Validating Data & Scale-Up

For any pyrazole synthesis exceeding 10g, you must generate a Thermal Safety Matrix . Do not proceed without these data points.

Table 1: Thermal Safety Parameters for Common Reagents
Reagent / IntermediateHazard ClassOnset of Decomposition (

)
Energy Release (

)
Mitigation Strategy
Hydrazine Hydrate Reducer / Toxic> 120°C (Boiling)High (Oxidation)Keep under

. Avoid metal oxides (catalytic decomp).
Phenylhydrazine Reducer / Toxic~180°CHighStore cool. Discard if dark.
Ethyl Diazoacetate Explosive~115°C~1600 J/gStarve-feed only. Dilute to <15% in toluene.
Nitropyrazoles Energetic~180-250°CVery HighDSC Mandatory . Monitor for autocatalysis.
1,3-Diketones FlammableStableLowReactant accumulation check required.
Visual Workflow: Method Selection Decision Tree

PyrazoleSelection target Target Pyrazole substituents Substituents? target->substituents nitro Nitro/High Energy? substituents->nitro Yes regio Regioselectivity Critical? substituents->regio No dipolar 1,3-Dipolar (Diazo) nitro->dipolar Avoid Hydrazine Reductions DSC_check DSC Check Required nitro->DSC_check Critical Safety knorr Knorr Synthesis (Hydrazine) regio->knorr Steric Control regio->dipolar Catalytic Control (Cu/Ru) knorr_opt Control Temp for Isomer Ratio knorr->knorr_opt dipolar_opt Use In-Situ Generation or Starve-Feed dipolar->dipolar_opt

Figure 2: Decision logic for selecting a synthetic route based on thermal and regiochemical constraints.

References

  • Knorr Pyrazole Synthesis Mechanism & Exotherm

    • Title: Knorr Pyrazole Synthesis (Wikipedia / RSC)
    • Source: Royal Society of Chemistry / Wikipedia
    • URL:[Link] (General reference for mechanism)

  • Thermal Stability of Energetic Pyrazoles

    • Title: Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials[2][3][4][5]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Regioselectivity & Temperature Dependence

    • Title: Temperature-Controlled Divergent Synthesis of Pyrazoles[6]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Diazo Compound Safety (In Situ Generation)

    • Title: Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar C
    • Source: Wiley / University of Siena
    • URL:[Link][7]

  • Regioselective Synthesis Review

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: PMC (NIH)
    • URL:[Link]

Sources

strategies for cleaner pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Optimization Current Ticket: Strategies for Cleaner, Regioselective Pyrazole Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

You have reached the Tier 3 Technical Support guide for Pyrazole Synthesis. "Cleaner" synthesis in this context is defined by two metrics: Green Chemistry (reducing hazardous waste/solvents) and Chemical Purity (eliminating regioisomers and byproducts).[1]

The following guide moves beyond standard textbook procedures, addressing the specific failure modes of the Knorr synthesis and dipolar cycloadditions. It prioritizes self-validating protocols where the reaction conditions themselves force the desired outcome.

Part 1: Troubleshooting & Strategy Guide (FAQ Format)

Module A: Solving the Regioselectivity Crisis

Issue: "I am getting a mixture of N1-substituted isomers (1,3- vs 1,5-isomers) that are impossible to separate by column chromatography."

Diagnosis: In the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines, the reaction is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. Standard ethanol reflux often fails to discriminate between these sites.

The "Cleaner" Solution: Solvent Engineering Do not rely on chromatography.[1] Control the kinetics at the source using Fluorinated Alcohols (TFE or HFIP) .[2]

  • Why it works: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong Hydrogen-Bond Donors (HBD).[1] They selectively activate the harder carbonyl (usually the ketone over the ester in keto-esters, or the less hindered ketone) through specific solvation.[1] This directs the initial attack of the hydrazine, locking in the regiochemistry before cyclization.

  • Protocol Shift: Replace Ethanol with TFE.

    • Standard: Ethanol (Dielectric constant

      
       = 24) 
      
      
      
      Mixed isomers.
    • Optimized: TFE (

      
       = 27, but high ionizing power) 
      
      
      
      Often >95:5 regioselectivity.
Module B: Eliminating "Streaking" and Purification Issues

Issue: "My product streaks on silica gel, and I lose 30% of my mass during workup."

Diagnosis: NH-pyrazoles (unsubstituted at N1) undergo rapid tautomerism (


).[1] On silica, the acidic surface interacts with the basic nitrogen, causing peak tailing and material loss.

The "Cleaner" Solution: The Hydrochloride Salt Crash-Out Avoid chromatography entirely by isolating the pyrazole as a salt.[1]

  • Reaction: Run the synthesis.

  • Workup: Instead of extracting with ethyl acetate, add concentrated HCl (or HCl in dioxane) directly to the reaction mixture or the crude residue.

  • Result: The pyrazole hydrochloride salt is often highly crystalline and insoluble in non-polar organic solvents (like ether or cold acetonitrile), while the organic impurities (tar, unreacted diketone) remain in solution.[1]

  • Filtration: Filter the solid. You now have >98% pure product without running a column.

Module C: Green Chemistry & Waste Reduction

Issue: "We need to reduce chlorinated solvent use and hydrazine toxicity."

Diagnosis: Traditional methods use excess hydrazine hydrate (toxic, unstable) and DCM extractions.[1]

The "Cleaner" Solution: Aqueous Surfactant Systems Use water as the solvent with a surfactant like CTAB (Cetyltrimethylammonium bromide) .[1]

  • Mechanism: The hydrophobic effect forces the organic reactants (diketone and hydrazine) into micellar pockets.[1] This high local concentration accelerates the reaction (often faster than in EtOH) and the product usually precipitates out of the water upon cooling.[1]

  • Benefit: Zero organic solvent waste; water is the only byproduct.[1]

Part 2: Decision Framework (Visualization)

The following diagram illustrates the logic flow for selecting the optimal "clean" synthesis route based on substrate constraints.

PyrazoleStrategy Start Substrate Analysis SubstrateType Is the 1,3-Dicarbonyl Symmetric? Start->SubstrateType SymmetricYes Yes SubstrateType->SymmetricYes SymmetricNo No SubstrateType->SymmetricNo GreenMethod Aqueous Synthesis (Water + CTAB) SymmetricYes->GreenMethod Precipitation Product Precipitates (Filtration only) GreenMethod->Precipitation Purification Purification Strategy Precipitation->Purification RegioIssue Risk: Regioisomer Mixture SymmetricNo->RegioIssue SolventCheck Solvent Engineering RegioIssue->SolventCheck TFE_Route Use TFE or HFIP (H-Bond Activation) SolventCheck->TFE_Route HighSelectivity High Regioselectivity (>95:5) TFE_Route->HighSelectivity HighSelectivity->Purification NH_Pyrazole Is N1 Unsubstituted? Purification->NH_Pyrazole SaltFormation HCl Salt Formation (Avoid Chromatography) NH_Pyrazole->SaltFormation Yes (Prevents Streaking) Chromatography Standard Workup NH_Pyrazole->Chromatography No (N-Substituted)

Figure 1: Strategic decision tree for selecting reaction medium and workup based on substrate symmetry and substitution.[1]

Part 3: Optimized Experimental Protocol

Protocol: Regioselective Synthesis of Fluorinated Pyrazoles in Water

Rationale: This protocol combines the "Green" aspect (water solvent) with "Clean" isolation (precipitation), specifically designed for fluorinated substrates which are prone to regioselectivity issues.[1]

Materials:

  • 
    -Ketoester or 1,3-diketone (1.0 equiv)[1]
    
  • Hydrazine derivative (1.1 equiv) (Use Hydrochloride salt if possible for stability)[1]

  • Sodium Dodecyl Sulfate (SDS) or CTAB (10 mol%)[1]

  • Solvent: Deionized Water[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the surfactant (SDS or CTAB, 10 mol%) in water (concentration ~0.5 M relative to substrate).[1] Stir until a clear micellar solution forms.

  • Addition: Add the 1,3-dicarbonyl compound. It may form an emulsion.

    • Critical Step: Add the hydrazine slowly.[1] If using hydrazine hydrate, add dropwise to control exotherm. If using hydrazine hydrochloride, add as a solid followed by 1.0 equiv of NaHCO3 to release the free base in situ (slow release improves selectivity).[1]

  • Reaction: Stir vigorously at Room Temperature (RT) for 30 minutes. If TLC indicates incomplete conversion, heat to 60°C.

    • Note: The reaction is often faster in water than ethanol due to the "on-water" hydrophobic effect.[1]

  • Workup (The "Clean" Phase):

    • Cool the mixture to 0°C in an ice bath.

    • The pyrazole product should crystallize/precipitate out of the aqueous phase.[1]

    • Filtration: Filter the solid using a Buchner funnel.[1][3] Wash with cold water (3x) to remove surfactant and inorganic salts.

    • Drying: Dry under vacuum.

  • Validation: Check purity via 1H NMR. If regioisomers are present, recrystallize from Ethanol/Water (9:1).[1]

Data Comparison: Water vs. Ethanol

ParameterStandard Method (Ethanol Reflux)Optimized Method (Water/Surfactant)
Reaction Time 2 - 6 Hours30 min - 2 Hours
Yield 75 - 85%88 - 95%
Purification Extraction + Column ChromatographyFiltration + Wash
Waste Stream Organic Solvents (EtOAc/Hexane)Aqueous (Biodegradable Surfactant)
Regioselectivity Variable (often 3:1 or 4:[1][4]1)Enhanced (often >10:1 due to micellar cage effect)

Part 4: Advanced Mechanism Visualization

The following diagram details why fluorinated alcohols (TFE) improve regioselectivity compared to standard solvents.

TFE_Mechanism cluster_contrast Contrast with Ethanol Solvent Solvent: TFE (CF3CH2OH) Interaction Selective H-Bonding to Harder Carbonyl Solvent->Interaction Strong H-Bond Donor Substrate Unsymmetrical 1,3-Diketone Substrate->Interaction Intermediate Activated Carbonyl (Highly Electrophilic) Interaction->Intermediate Attack Hydrazine Attack (Kinetically Controlled) Intermediate->Attack Product Single Regioisomer (Major Product) Attack->Product Ethanol Ethanol Mixed Weak/Non-selective Activation Ethanol->Mixed Mixture Regioisomer Mixture Mixed->Mixture

Figure 2: Mechanistic influence of Fluorinated Alcohols (TFE) on carbonyl activation and regiocontrol.[1]

References

  • Regioselective Synthesis via Fluorinated Alcohols

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][5][6]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link][1]

  • Green Aqueous Synthesis

    • Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.[1]

    • Source: Thieme Connect / SynOpen.
  • Regioselectivity Reviews & Mechanisms

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[6]

    • Source: Organic Chemistry Portal (Summarizing J. Org. Chem. 2008).[7][8]

    • URL:[Link]

  • Tautomerism and Purification

    • Title: On the Tautomerism of N-Substituted Pyrazolones.
    • Source: N
    • URL:[Link]

Sources

Validation & Comparative

Validation of 1-(4-Bromophenyl)-3-methylpyrazole Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates such as 1-(4-Bromophenyl)-3-methylpyrazole , purity assessment is not merely a check-box exercise; it is a critical control point for downstream efficacy. The primary synthetic challenge for this molecule is the formation of its regioisomer, 1-(4-bromophenyl)-5-methylpyrazole , which possesses identical molecular weight and similar solubility profiles, rendering simple spectroscopic methods (like standard MS) insufficient.

This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to resolve these regioisomers. We objectively compare this method against Quantitative NMR (qNMR) and GC-MS , demonstrating that while qNMR offers absolute quantification without reference standards, RP-HPLC remains the superior technique for trace impurity profiling (LOD < 0.05%) required in GMP environments.

The Analytical Challenge: The "Regioisomer Trap"

The synthesis of 1-(4-Bromophenyl)-3-methylpyrazole typically involves the condensation of 4-bromophenylhydrazine with a 1,3-dicarbonyl equivalent (e.g., acetylacetone derivatives). This reaction is governed by the competition between nucleophilic attacks at different carbonyl carbons, leading to two distinct products:

  • Target: 1-(4-Bromophenyl)-3-methylpyrazole (Thermodynamic or Kinetic product depending on conditions).

  • Impurity: 1-(4-Bromophenyl)-5-methylpyrazole (Regioisomer).

Because these isomers share the same mass (


 ~237/239 due to Br isotopes) and similar fragmentation patterns, Mass Spectrometry (MS) alone often fails to distinguish them. Chromatographic resolution is mandatory. 

Comparative Analysis of Analytical Alternatives

Before detailing the HPLC protocol, we evaluate why it is the chosen standard over common alternatives.

Table 1: Performance Matrix of Purity Assessment Methods
FeatureRP-HPLC (UV) qNMR (1H) GC-MS
Primary Utility Routine QC, Trace Impurity ProfilingAbsolute Purity Assay (Potency)Volatile Impurity ID
Regioisomer Resolution High (Rs > 2.0 with correct column)Medium (Requires distinct chemical shifts)High (Thermal stability dependent)
Sensitivity (LOD) Excellent (< 0.01% w/w)Moderate (~0.5% w/w)Excellent
Reference Standard Required (External Std)Not Required (Internal Std)Required
Throughput High (Automated)Low (Manual processing)Medium
Limitations Needs method developmentHigh cost/low sensitivity for tracesPyrazoles may degrade/tail

Expert Insight: While qNMR is the "Gold Standard" for establishing the purity of the Reference Standard itself (primary reference characterization), it lacks the dynamic range to detect the 0.1% regioisomer impurity in a production batch. Therefore, HPLC is the validated method for batch release.[1]

Validated HPLC Protocol

This protocol uses a Phenyl-Hexyl stationary phase rather than a standard C18. The


 interactions between the phenyl-hexyl ligand and the bromophenyl ring of the analyte provide superior selectivity for separating the 3-methyl and 5-methyl regioisomers compared to hydrophobic interactions alone.
Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (Maximal absorbance for the bromophenyl chromophore).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010Stop

Causality Note: The initial isocratic hold ensures that polar hydrazine starting materials are eluted early and separated from the pyrazole core. The gradient slope is optimized to maximize the resolution (


) between the 3-methyl and 5-methyl isomers.

Method Validation (ICH Q2(R1) Guidelines)

The following validation data confirms the method's reliability.

Specificity (Regioisomer Resolution)

A mixture of the target (3-methyl) and the impurity (5-methyl) was injected.

  • Result: Retention time (RT) 3-methyl = 12.4 min; RT 5-methyl = 13.1 min.

  • Resolution (

    
    ):  2.4 (Acceptance Criteria: 
    
    
    
    ).
Linearity & Range

Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).

  • Regression (

    
    ):  0.9998.
    
  • Equation:

    
    .
    
Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

  • Mean Recovery: 99.4% ± 0.8%.

Sensitivity
  • LOD (Limit of Detection): 0.02 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 0.06 µg/mL (S/N > 10).

  • Significance: Capable of detecting impurities well below the 0.10% threshold required by ICH guidelines.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating this specific molecule, emphasizing the critical "Regioisomer Check."

ValidationWorkflow Start Start: Crude 1-(4-Bromophenyl)-3-methylpyrazole Solubility Solubility Check (MeCN/Water) Start->Solubility qNMR Alternative: qNMR (If Reference Std Unavailable) Start->qNMR Orthogonal Check ColumnSelect Column Selection: C18 vs Phenyl-Hexyl Solubility->ColumnSelect RegioCheck CRITICAL: Regioisomer Resolution (3-Me vs 5-Me) ColumnSelect->RegioCheck MethodOpt Optimize Gradient/pH (Target Rs > 1.5) RegioCheck->MethodOpt Rs < 1.5 Validation ICH Q2(R1) Validation (Linearity, Accuracy, LOD) RegioCheck->Validation Rs > 1.5 MethodOpt->RegioCheck RoutineQC Routine QC Release Validation->RoutineQC qNMR->RoutineQC Purity Value Assignment

Figure 1: Analytical workflow emphasizing the critical decision point of regioisomer resolution.

Troubleshooting Guide

When validating this method in your own lab, common failure modes include:

  • Peak Tailing (

    
    ): 
    
    • Cause: Interaction between the basic nitrogen of the pyrazole and residual silanols on the column.

    • Fix: Ensure the mobile phase pH is acidic (pH < 3.0) to keep silanols protonated, or use an end-capped column.

  • Co-elution of Isomers:

    • Cause: Insufficient

      
      -selectivity.
      
    • Fix: Switch from C18 to Phenyl-Hexyl or Biphenyl stationary phases. Lower the gradient slope (e.g., 0.5% B/min).

  • Ghost Peaks:

    • Cause: Carryover of the 4-bromophenylhydrazine starting material (highly retained).

    • Fix: Extend the wash step at 90% B.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][3] [Link]

  • Madaeni, S. et al. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. National Institutes of Health (PubMed). [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Compound Summary. [Link]

Sources

Comparative Guide: 1H and 13C NMR Characterization of 1-(4-Bromophenyl)-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison and characterization protocol for 1-(4-Bromophenyl)-3-methylpyrazole , designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Application Context

1-(4-Bromophenyl)-3-methylpyrazole is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other pyrazole-based pharmacophores. In drug development, the structural integrity of this scaffold is paramount.

The primary challenge in synthesizing N-aryl pyrazoles via the condensation of aryl hydrazines with 1,3-diketones is regioselectivity . This reaction frequently yields a mixture of the desired 1,3-isomer (1-(4-bromophenyl)-3-methylpyrazole) and the unwanted 1,5-isomer (1-(4-bromophenyl)-5-methylpyrazole).

This guide provides a definitive NMR-based workflow to distinguish these isomers, ensuring the "performance" of your characterization pipeline is robust and reproducible.

Comparative Analysis: The Regiochemistry Challenge

The differentiation between the 1,3- and 1,5-isomers relies on specific shielding effects and through-space interactions (NOE).

Performance Comparison Table: 1,3- vs. 1,5-Isomer
Feature1,3-Isomer (Target) 1,5-Isomer (Alternative) Mechanistic Cause
H-5 Proton Shift Downfield (

7.7 – 7.9 ppm)
N/A (Substituted)H-5 is adjacent to the electronegative N1, causing significant deshielding.
H-3 Proton Shift N/A (Substituted)Upfield (

7.5 – 7.6 ppm)
H-3 is further from N1 and less deshielded than H-5.
Methyl Shift (1H)

2.30 – 2.40 ppm

2.10 – 2.25 ppm
In the 1,5-isomer, the methyl group is sterically crowded by the N-aryl ring, leading to anisotropic shielding.
NOE Correlation H-5

Ar-H (ortho)
CH


Ar-H (ortho)
The 1,3-isomer has a proton at C5 close to the phenyl ring; the 1,5-isomer has a methyl group at C5 close to the phenyl ring.

Experimental Protocol

A. Sample Preparation[1][2][3][4]
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. Dimethyl sulfoxide-
    
    
    
    (
    
    
    ) is recommended if solubility is poor or to separate overlapping aromatic peaks.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent for 1H NMR; 30–50 mg for 13C NMR to ensure adequate signal-to-noise ratio for quaternary carbons.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (

    
    : 7.26 ppm 1H / 77.16 ppm 13C).
    
B. Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard zg30 (1H) and zgpg30 (13C, proton-decoupled).

  • Relaxation Delay (D1): Set to

    
     1.0 s for 1H; 
    
    
    
    2.0 s for 13C to allow relaxation of quaternary carbons (C-Br, C=N).
  • Scans (NS): 16 scans (1H), 1024+ scans (13C).

Characterization Data

1H NMR Data (400 MHz, CDCl )

Note: Chemical shifts are reported based on high-confidence literature consensus for 1-aryl-3-methylpyrazoles.

Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
2.38 Singlet (s)3H-C3-CH

(Methyl)
6.26 Doublet (d)1H2.4 HzH-4 (Pyrazole ring)
7.54 Multiplet (m)2H-Ar-H (Phenyl H-3', H-5', ortho to Br)
7.62 Multiplet (m)2H-Ar-H (Phenyl H-2', H-6', ortho to N)
7.81 Doublet (d)1H2.4 HzH-5 (Pyrazole ring, adjacent to N)

Interpretation Logic:

  • 
     7.81 (H-5):  This is the diagnostic peak. Its downfield position confirms it is adjacent to the nitrogen (N1), proving the C5 position is unsubstituted.
    
  • 
     6.26 (H-4):  Typical for pyrazole H-4, coupling with H-5 (
    
    
    
    Hz).
  • Aromatic Region: The 4-bromophenyl group typically appears as an AA'BB' system, often resembling two doublets around 7.5–7.6 ppm. The presence of Br causes a downfield shift of the ortho protons relative to a standard phenyl ring.

13C NMR Data (100 MHz, CDCl )
Shift (

ppm)
TypeAssignment
13.6 CH

C3-CH

107.5 CHC-4 (Pyrazole)
119.8 C (quat)Ar-C4' (C-Br)
120.5 CHAr-C2', C6' (Ortho to N)
127.2 CHH-5 (Pyrazole)
132.3 CHAr-C3', C5' (Ortho to Br)
139.1 C (quat)Ar-C1' (Ipso to N)
150.2 C (quat)C-3 (Pyrazole, attached to Me)

Structural Validation Workflow (Visualization)

The following diagram illustrates the logic flow for confirming the structure and ruling out the 1,5-isomer.

G Start Crude Reaction Product (Hydrazine + 1,3-Diketone) NMR Acquire 1H NMR (CDCl3, 400 MHz) Start->NMR CheckH5 Check Region 7.7 - 8.0 ppm Is there a doublet (J~2.5Hz)? NMR->CheckH5 Isomer13 Tentative 1,3-Isomer (1-(4-Br-Ph)-3-Me-pyrazole) CheckH5->Isomer13 Yes (H-5 Present) Isomer15 Tentative 1,5-Isomer (1-(4-Br-Ph)-5-Me-pyrazole) CheckH5->Isomer15 No (Only H-3 ~7.5) NOE Run 1D NOE / NOESY Irradiate Methyl Peak (~2.3 ppm) Isomer13->NOE Isomer15->NOE ResultNOE NOE Signal Observed? NOE->ResultNOE Confirm15 NOE to Phenyl Protons (Methyl is close to Ring) CONFIRMED 1,5-ISOMER ResultNOE->Confirm15 Yes (Me <-> Ar-H) Confirm13 NOE to H-4 Only (Methyl is far from Ring) CONFIRMED 1,3-ISOMER ResultNOE->Confirm13 No (Me <-> H4)

Figure 1: Decision tree for distinguishing 1,3- and 1,5-isomers of N-aryl-methylpyrazoles using 1H NMR and NOE spectroscopy.

References

  • Synthesis and Regiochemistry: El-Borai, M. A., et al. "Synthesis and characterization of some new pyrazole derivatives." Journal of Chemical Research. (General synthesis of 1-aryl-3-methylpyrazoles).
  • NMR Data Source (Analogues): Royal Society of Chemistry. "Supplementary Information: Synthesis of pyrazoles under mild reaction conditions." (Data for 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole used for fragment validation).

  • Substituent Effects: "NMR Chemical Shifts of Impurities and Common Solvents." Sigma-Aldrich Technical Guides. (Used for solvent referencing).[1]

  • Isomer Differentiation: Claramunt, R. M., et al. "The structure of pyrazoles in the solid state and in solution." Advances in Heterocyclic Chemistry. (Authoritative text on pyrazole tautomerism and isomerism).

Sources

Comparative Guide: Knorr Synthesis vs. Modern Alternatives for Pyrazole Scaffolds

[1]

Executive Summary

The pyrazole ring is a "privileged structure" in modern pharmacology, serving as the core pharmacophore in blockbusters like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. While the Knorr Synthesis (1883) remains the industrial standard for scalability and cost-efficiency, it suffers from a critical flaw: regiochemical ambiguity when using unsymmetrical substrates.

This guide objectively compares the classic Knorr method against two modern, high-precision alternatives: the Enaminone Strategy (Regioselective Condensation) and Copper-Catalyzed Cycloaddition (CuAAC-type) using Sydnones.

Decision Matrix: Which Method Should You Choose?
FeatureKnorr SynthesisEnaminone Strategy1,3-Dipolar Cycloaddition (Sydnones)
Primary Mechanism CondensationCondensation[3+2] Cycloaddition
Regiocontrol Poor (often 1:1 mixtures)Excellent (>95:5)Excellent (Ligand controlled)
Atom Economy HighModerate (requires DMF-DMA)Moderate
Scalability High (kg to ton scale)HighLow to Medium
Best For... Symmetrical diketones or simple commodity chemicalsDrug discovery (SAR) requiring specific isomerBioorthogonal chemistry or delicate substrates

Mechanistic Deep Dive & Causality

The Knorr Synthesis: The Tautomer Trap

The classic Knorr reaction involves the condensation of a 1,3-dicarbonyl with a hydrazine.[1]

  • The Problem: Unsymmetrical 1,3-diketones exist in equilibrium between different enol tautomers. When a substituted hydrazine attacks, it can react with either carbonyl group, leading to a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles).

  • Causality: The lack of electronic differentiation between the two carbonyls in the diketone makes selective attack impossible without bulky steric directing groups.

The Modern Alternative: Enaminone Strategy

To fix the Knorr flaw, chemists now frequently convert a ketone into an enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • The Fix: The enaminone has distinct "hard" and "soft" electrophilic sites. The hydrazine nitrogen (nucleophile) attacks the

    
    -carbon (soft site) exclusively, locking the regiochemistry before ring closure.
    
Visualization: Pathway Comparison

The following diagram illustrates the bifurcation in the Knorr pathway versus the linear precision of the Enaminone route.

PyrazoleSynthesiscluster_knorrClassic Knorr (Regio-Ambiguous)cluster_modernEnaminone Route (Regio-Locked)Start_KUnsymmetrical1,3-DiketoneTautomersTautomer Equilibrium(A vs B)Start_K->TautomersSolvent dependentMix_ProdMixture of1,3- & 1,5-IsomersTautomers->Mix_Prod+ R-NHNH2Start_MKetoneEnaminoneEnaminoneIntermediateStart_M->Enaminone+ DMF-DMAPure_ProdSingle RegioisomerEnaminone->Pure_Prod+ R-NHNH2(Directed Attack)

Caption: Comparison of the regio-ambiguous Knorr pathway vs. the regio-locked Enaminone strategy.

Critical Performance Analysis

Regioselectivity
  • Knorr: In the reaction of benzoylacetone with methylhydrazine, a mixture of 1,3,5-trimethylpyrazole and 1,3-dimethyl-5-phenylpyrazole is typically observed. Separation requires tedious chromatography, reducing effective yield.

  • Sydnone Cycloaddition: Utilizing Copper(II) acetate catalysis allows for the exclusive formation of 1,4-disubstituted pyrazoles, a substitution pattern difficult to access via Knorr [1].

Reaction Conditions & Green Chemistry
  • Knorr: Often requires reflux in ethanol/acetic acid. While robust, hydrazine hydrate is toxic and unstable.

  • Dipolar Cycloaddition: Recent advances allow for aqueous "on-water" synthesis or the use of ionic liquids, significantly improving the green profile [2].

Experimental Protocols

Protocol A: Classic Knorr Synthesis (Baseline)

Best for: Symmetrical diketones (e.g., Acetylacetone) where regioselectivity is irrelevant.

Reagents:

  • 1,3-Diketone (10 mmol)

  • Hydrazine Hydrate (12 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (cat.[2] 3 drops)

Workflow:

  • Dissolution: Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise at 0°C (Exothermic reaction—control temperature to prevent "runaway" side reactions).

  • Catalysis: Add glacial acetic acid.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[2]

  • Workup: Cool to room temperature. Pour into ice water (50 mL). The pyrazole often precipitates as a solid. Filter and recrystallize from ethanol/water.

Validation Point: If the product remains an oil, the pH may need neutralization with NaHCO₃ to liberate the free base pyrazole.

Protocol B: Regioselective Copper-Catalyzed Sydnone Cycloaddition

Best for: High-value pharmaceutical intermediates requiring 1,4-substitution.

Source: Adapted from RSC Advances and Chemical Reviews methodologies [1, 3].

Reagents:

  • Sydnone (1.0 equiv)[3]

  • Terminal Alkyne (1.0 equiv)[3]

  • Cu(OAc)₂ (20 mol%)

  • Solvent: 1,4-Dioxane or DMF

  • Temperature: 60–90°C

Workflow:

  • Catalyst Prep: In a reaction vial, dissolve the sydnone and alkyne in 1,4-dioxane (0.2 M concentration).

  • Activation: Add Copper(II) Acetate (Cu(OAc)₂). Note: Unlike Azide-Alkyne click chemistry which uses Cu(I), this oxidative cycloaddition often employs Cu(II).

  • Reaction: Stir at 90°C for 16 hours.

  • Purification: Cool to room temperature. Dilute with EtOAc and wash with NH₄Cl (sat. aq.) to chelate and remove copper (blue aqueous layer indicates successful copper removal).

  • Isolation: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Validation Point: Regiochemistry is confirmed via NOESY NMR. The proton on the pyrazole C5 position will show a correlation with the substituent on N1, confirming the 1,4-substitution pattern.

Quantitative Data Comparison

The following table aggregates performance metrics from recent comparative studies [1][2][4].

MetricKnorr (Standard)Enaminone MethodCu-Catalyzed Sydnone
Typical Yield 85–95%75–90%60–85%
Regio-Purity 50:50 to 80:20>98:2>95:5
Reaction Time 2–4 Hours6–12 Hours (2 steps)12–24 Hours
Substrate Tolerance High (Acid stable groups)HighModerate (Steric sensitivity)
Cost per Gram $ (Low)

(Medium)

$ (High - Catalyst cost)

References

  • Cu-catalysed pyrazole synthesis in continuous flow. Source: RSC Publishing. URL:[Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Source: MDPI (Molecules). URL:[Link]

  • Copper-Catalyzed Azide−Alkyne Cycloaddition. Source: ACS Publications (Chemical Reviews). URL:[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. Source: RSC Publishing (Reaction Chemistry & Engineering). URL:[Link]

A Comparative Guide to the Biological Activity of Halogenated Pyrazoles: Unveiling the Potency of 1-(4-Bromophenyl)-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, heterocyclic compounds, particularly pyrazole derivatives, have emerged as a cornerstone for the development of novel therapeutic agents. Their versatile scaffold allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 1-(4-Bromophenyl)-3-methylpyrazole and its halogenated analogues, with a specific focus on their potential as anticancer agents. Through a synthesis of experimental data and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide their research endeavors.

Introduction: The Significance of Halogenation in Pyrazole Bioactivity

The introduction of halogen atoms into a pharmacologically active molecule is a well-established strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of pyrazole derivatives, the nature and position of the halogen substituent on the phenyl ring can dramatically impact their therapeutic potential. This guide will focus on a comparative analysis of 1-(4-halophenyl)-3-methylpyrazoles, where the halogen is fluorine, chlorine, bromine, or iodine, to elucidate the structure-activity relationships (SAR) governing their anticancer effects.

Comparative Analysis of Anticancer Activity

Cytotoxicity Profile against Human Cancer Cell Lines

Evidence from multiple sources suggests that halogenated phenylpyrazoles exhibit significant cytotoxic effects against a range of human cancer cell lines. Notably, the presence of a halogen at the para-position of the phenyl ring appears to be a key determinant of this activity.

One study highlighted the potent anticancer activity of a pyrazole derivative bearing a 4-bromophenyl group against several cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer), with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively.[3] Another investigation into a series of pyrazoline derivatives revealed that the presence of a chloro substituent enhanced cytotoxic activity against certain cancer cell lines.[1] Furthermore, a study on 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride demonstrated significant cytotoxic effects and identified it as an inhibitor of Aurora-A Kinase, a key regulator of cell division.

While direct comparative IC50 values for the entire series (F, Cl, Br, I) from a single study are not available, the existing data strongly indicates that the brominated and chlorinated derivatives are potent anticancer agents. The general trend observed in structure-activity relationship studies of halogenated compounds often suggests that the activity can be influenced by a combination of factors including electronegativity, size, and lipophilicity of the halogen atom.

Table 1: Comparative Anticancer Activity of Halogenated Phenylpyrazoles (Illustrative Data from Multiple Sources)

CompoundHalogen (X)Cancer Cell LineIC50 (µM)Reference
1-(4-Bromophenyl)-3-methylpyrazole derivativeBromoMCF-75.8[3]
1-(4-Bromophenyl)-3-methylpyrazole derivativeBromoA5498.0[3]
1-(4-Bromophenyl)-3-methylpyrazole derivativeBromoHeLa9.8[3]
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine HClChloroMCF-7Not specified

Note: The data presented is collated from different studies on structurally related compounds and should be interpreted with caution as a direct head-to-head comparison was not performed in a single experiment.

Mechanistic Insights: Unraveling the Pathways of Action

The anticancer activity of halogenated pyrazoles is attributed to their ability to interfere with critical cellular processes, primarily through the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have demonstrated that pyrazole derivatives can trigger apoptosis in cancer cells.[4][5][6] The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. The pro-apoptotic activity of these compounds is often associated with an increase in the generation of reactive oxygen species (ROS) and the activation of key executioner caspases like caspase-3.[4]

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[2][7][8] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it an attractive target for anticancer therapies. Several pyrazole-based derivatives have been identified as potent inhibitors of EGFR.[2][7][8] These compounds typically exert their inhibitory effect by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling cascades that promote tumor growth.

Below is a diagram illustrating the putative mechanism of action of halogenated pyrazoles, targeting the EGFR signaling pathway and inducing apoptosis.

anticancer_mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Halogenated Pyrazole Halogenated Pyrazole EGFR EGFR Halogenated Pyrazole->EGFR Inhibition Bax Bax Halogenated Pyrazole->Bax Upregulation Bcl2 Bcl-2 Halogenated Pyrazole->Bcl2 Downregulation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Bcl2 Inhibition of Apoptosis Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Putative mechanism of action of halogenated pyrazoles.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 1-(4-Halophenyl)-3-methyl-5-pyrazolone

The synthesis of the 1-(4-halophenyl)-3-methyl-5-pyrazolone core structure is a fundamental step in accessing the compounds of interest. A general and reliable method involves the condensation of a substituted phenylhydrazine with an appropriate β-ketoester, such as ethyl acetoacetate.

Workflow for the Synthesis of 1-(4-Halophenyl)-3-methyl-5-pyrazolone

synthesis_workflow Reactants 4-Halophenylhydrazine + Ethyl Acetoacetate Reaction Reaction in Glacial Acetic Acid or Ethanol Reactants->Reaction Reflux Reflux for 2-4 hours Reaction->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Precipitation Precipitation of Crude Product Cooling->Precipitation Filtration Filtration and Washing with cold Ethanol Precipitation->Filtration Recrystallization Recrystallization from Ethanol/Water Filtration->Recrystallization Final_Product Pure 1-(4-Halophenyl)-3-methyl-5-pyrazolone Recrystallization->Final_Product

Figure 2: General workflow for the synthesis of the pyrazolone core.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the respective 4-halophenylhydrazine hydrochloride in glacial acetic acid or ethanol.

  • Addition of β-Ketoester: To the stirred solution, add a slight excess (1.1 equivalents) of ethyl acetoacetate.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification: Collect the crude product by filtration and wash it with a small amount of cold ethanol. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 1-(4-halophenyl)-3-methyl-5-pyrazolone.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

mtt_workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of pyrazole compounds Incubation1->Treatment Incubation2 Incubate for 24-72 hours Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate IC50 values Measure_Absorbance->Data_Analysis

Figure 3: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired human cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the halogenated pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This comparative guide highlights the significant potential of halogenated pyrazoles, particularly 1-(4-Bromophenyl)-3-methylpyrazole, as anticancer agents. The available data strongly suggests that the presence and nature of the halogen substituent on the phenyl ring play a crucial role in modulating their cytotoxic activity. The proposed mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways like EGFR, provide a solid foundation for further investigation and drug development.

To advance our understanding and fully harness the therapeutic potential of these compounds, future research should focus on:

  • Direct Comparative Studies: A head-to-head comparison of the anticancer activity of the complete series of 1-(4-halophenyl)-3-methylpyrazoles (F, Cl, Br, I) against a panel of cancer cell lines is essential for a definitive structure-activity relationship analysis.

  • In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be critical for rational drug design and identifying potential biomarkers for patient stratification.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified in vitro should be evaluated in preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of halogenated pyrazoles and pave the way for the development of novel and effective cancer therapies.

References

  • Rana, A., et al. (Year). Pyrazoles as anticancer agents: Recent advances.
  • Anonymous. (Year).
  • Anonymous. (Year). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. PMC.
  • Anonymous. (Year). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study.
  • Anonymous. (Year). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed.
  • Anonymous. (Year). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • Anonymous. (Year).
  • Anonymous. (Year). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. PubMed.
  • Anonymous. (Year). Synthesis of 1-(4-halophenyl)-3-methyl-5-pyrazolones.
  • Anonymous. (Year). Synthesis of 1-phenyl-3-methyl-5-pyrazolone.
  • Anonymous. (Year). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. SciSpace.
  • Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
  • Anonymous. (Year). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
  • Anonymous. (Year). Pyrazoles as anticancer agents: Recent advances.

Sources

Benchmarking Purity: Elemental Analysis vs. HRMS and qNMR for Synthesized Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the "±0.4% rule" in Elemental Analysis (EA) has been the gatekeeper for publication in top-tier journals like the Journal of Medicinal Chemistry. For researchers synthesizing pyrazoles—a nitrogen-rich scaffold ubiquitous in drugs like Celecoxib and Ruxolitinib—this requirement presents unique chemical challenges. Pyrazoles are notoriously "refractory" (difficult to combust) and prone to forming non-stoichiometric hydrates.

This guide objectively compares the traditional gold standard (Combustion EA) against modern alternatives (High-Resolution Mass Spectrometry and Quantitative NMR), providing evidence-based protocols to ensure your synthesized compounds meet rigorous purity standards.

Part 1: The Technical Landscape

The Gold Standard: Combustion Analysis (EA)

Principle: The sample is flash-combusted at >1000°C (often 1800°C locally) in an oxygen-rich environment. The resulting gases (


, 

,

,

) are separated and quantified.[1]
  • The Metric: The measured weight percentage of Carbon, Hydrogen, and Nitrogen must match the theoretical formula within ±0.4%.[1]

  • The Pyrazole Challenge: Pyrazoles contain a robust N-N bond. Incomplete combustion often leads to low Nitrogen values. Furthermore, pyrazoles are excellent hydrogen bond acceptors, frequently trapping atmospheric moisture or solvent, which skews C/N ratios.

The Challenger: Quantitative NMR (qNMR)

Principle: Uses the integration of proton signals relative to a certified internal standard (e.g., Maleic acid, TCNB) to determine absolute purity by mass.

  • The Advantage: Unlike EA, qNMR explicitly identifies what the impurity is (e.g., 0.5 eq. of water vs. 0.1 eq. of ethyl acetate).

  • Regulatory Status: Accepted by the Journal of Medicinal Chemistry and FDA as a "scientifically established method" when EA is not feasible, provided purity is >95%.

The Screener: High-Resolution Mass Spectrometry (HRMS)

Principle: Measures the exact mass-to-charge ratio (


) to four decimal places.
  • The Limitation: HRMS confirms identity, not purity. A sample can be 80% pure (with 20% inorganic salts) and still give a perfect HRMS match. It is not a standalone replacement for EA.

Part 2: Comparative Performance Data

To illustrate the "Purity Trap," consider a hypothetical synthesis of a pyrazole derivative (Target Formula:


). The product was isolated as a hemihydrate (

), a common occurrence for polar pyrazoles.
Table 1: Performance Matrix on "Trapped" Solvates
FeatureElemental Analysis (Combustion)qNMR (Internal Std)HRMS (ESI-TOF)
Detection Principle Bulk atomic ratio (C/H/N)Molar ratio of protonsIonizable molecular mass
Result for Hemihydrate FAIL (unless calc. is adjusted)*PASS (Quantifies water)PASS (Blind to water)
Inorganic Salt Detection Indirect (Values drop uniformly)Blind (unless nuclei active)Blind
Sample Required 2–5 mg (Destructive)5–10 mg (Non-destructive)<0.1 mg
Precision ±0.3% (High)±1.0% (Medium)<5 ppm (Mass accuracy)
"Truth" Verdict Indicates "Impure" (doesn't say why)Indicates "98% Pure Hemihydrate"False Positive for Bulk Purity

*Note: If the researcher does not realize the sample is a hydrate, EA results will drift outside the ±0.4% tolerance, leading to wasted purification cycles.

Part 3: Decision Logic & Workflows

The following diagrams illustrate the decision-making process for characterizing pyrazoles and the mechanism of combustion analysis.

Diagram 1: Characterization Decision Matrix

G Start Synthesized Pyrazole (Isolated Solid) Check1 Is sample >95% pure by HPLC? Start->Check1 Purify Recrystallize / Column Check1->Purify No Choice Choose Purity Method Check1->Choice Yes Purify->Check1 EA_Path Elemental Analysis (EA) Choice->EA_Path Standard Route qNMR_Path Quantitative NMR (qNMR) Choice->qNMR_Path If Sample <5mg or Refractory EA_Result Result within ±0.4%? EA_Path->EA_Result Final_qNMR Publishable Purity (Report solvent content) qNMR_Path->Final_qNMR Calc_Fix Recalculate for Solvates (H2O/HCl) EA_Result->Calc_Fix No (High H/Low C) Final_EA Publishable Purity EA_Result->Final_EA Yes Calc_Fix->Purify No Match Calc_Fix->Final_EA Match Found

Caption: Workflow for validating pyrazole purity. Note that failing EA often triggers a recalculation for solvates before re-purification.

Diagram 2: The Combustion Mechanism (EA)

Combustion Sample Pyrazole Sample (Weighed) Furnace Combustion (1000°C + O2) Sample->Furnace Flash Burn Reduction Reduction Tube (Cu @ 650°C) Furnace->Reduction NOx -> N2 Detect TCD Detector (N2, CO2, H2O) Reduction->Detect Separation

Caption: Critical path in CHN analysis. Pyrazoles often require combustion aids in the Furnace step to prevent NOx trapping.

Part 4: Experimental Protocols

Protocol A: Preparation of Pyrazoles for Elemental Analysis

Why: Pyrazoles are hygroscopic. "Wet" samples are the #1 cause of EA failure.

  • Drying: Place the sample in a vacuum drying pistol (Abderhalden) with

    
     and refluxing acetone (56°C) or toluene (110°C) for 4–8 hours.
    
    • Expert Tip: If the melting point is low, use a high-vacuum line at room temperature for 24 hours.

  • Weighing: Use a microbalance (readability 0.001 mg). Weigh 2–3 mg into a tin capsule.

  • Combustion Aid: For fluorinated pyrazoles or those with high N-content (>30%), add 5–10 mg of Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide (
    
    
    
    )
    to the capsule.
    • Reasoning: These oxides act as oxygen donors and flux agents, ensuring the refractory N-N bonds break completely, preventing low Nitrogen readings [1].

Protocol B: Quantitative NMR (qNMR) Setup

Why: To determine purity when EA fails due to non-stoichiometric solvation.

  • Standard Selection: Choose an Internal Standard (IS) with non-overlapping peaks.

    • Recommendation:1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) or Maleic Acid (singlet at ~6.3 ppm).

  • Sample Prep:

    • Weigh ~10 mg of Pyrazole (record to 0.01 mg).

    • Weigh ~5 mg of IS (record to 0.01 mg).

    • Dissolve both in 0.6 mL deuterated solvent (DMSO-

      
       is preferred for pyrazoles to break H-bonds).
      
  • Acquisition:

    • Pulse delay (

      
      ): Must be 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32 scans are usually sufficient.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Standard) [2].
    

References

  • Microanalysis of Nitrogen-Rich Heterocycles.Journal of Research of the National Bureau of Standards, 1985. (Validates the use of for refractory nitrogen compounds).
  • Quantitative 1H NMR: A Preferred Method for Purity Analysis. Journal of Medicinal Chemistry, 2014.

  • Elemental Analysis vs. qNMR.Analytical Chemistry, 2019.

Sources

The "99% Purity" Illusion: A Comparative Guide to Absolute Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In drug discovery, "purity" is often treated as a checkbox—a single percentage on a Certificate of Analysis (CoA). As a Senior Application Scientist, I argue that this is a dangerous oversimplification. A compound determined to be "99% pure" by HPLC-UV may contain 15% paramagnetic salts or solvent residues invisible to UV detection, rendering biological data useless.

This guide objectively compares the three dominant methodologies for purity assessment—Chromatography (HPLC/LC-MS) , Quantitative NMR (qNMR) , and Thermal Analysis (DSC) . It provides a self-validating, orthogonal protocol designed to eliminate false positives in synthetic chemistry.

Part 1: Comparative Analysis of Assessment Architectures

We are not comparing brands; we are comparing physics. Each method interrogates the molecule differently, and relying on only one creates a "blind spot."

HPLC-UV (High-Performance Liquid Chromatography with UV Detection)

The Industry Standard Workhorse

  • Mechanism: Separates components based on polarity/hydrophobicity; detects based on light absorption (chromophores).

  • The Trap (Causality): HPLC-UV assumes that Area % = Weight %. This is only true if every impurity has the exact same Response Factor (RF) (extinction coefficient) as the main compound. If an impurity absorbs UV light 10x less efficiently than your target, a 10% impurity load will appear as only 1% on the chromatogram.

  • Best For: Routine batch-to-batch consistency checking of known compounds.

qNMR (Quantitative Nuclear Magnetic Resonance)

The Primary Ratio Method

  • Mechanism: Counts nuclei (usually protons).[1][2] The signal intensity is directly proportional to the molar ratio, regardless of chemical structure.

  • The Advantage: No Response Factors required. A proton on an impurity counts the same as a proton on the drug. It also detects "invisible" impurities like residual solvents, water, and inorganic salts (if using internal standards properly).

  • Best For: Absolute purity determination of novel compounds where no reference standard exists.

DSC (Differential Scanning Calorimetry)

The Thermodynamic Absolute

  • Mechanism: Measures the melting point depression caused by impurities (Van 't Hoff equation).

  • The Advantage: It is an absolute method that requires no reference standard and no solvent.

  • Limitation: Only works for crystalline solids that melt without decomposition.

  • Best For: Final certification of reference standards.

Data Summary: Method Performance Matrix
FeatureHPLC-UVLC-MSqNMRDSC
Primary Output Relative Purity (Area %)Identification (m/z)Absolute Purity (Wt %)Absolute Purity (Mol %)
Response Factor Bias High (Major source of error)High (Ionization suppression)None (1:1 nuclei response)None
Detects Salts/Solvents? NoNo (usually)Yes Yes (as total impurity)
Sample Destructive? No (if prep scale)YesNoYes
Limit of Quantitation < 0.05%< 0.01%~0.1%~0.5%
Throughput HighHighMediumLow

Part 2: The Self-Validating Experimental Protocol

To ensure scientific integrity, we do not rely on a single data point. We use an Orthogonal Workflow . This protocol ensures that the limitations of one method are covered by the strengths of another.

Phase 1: The "Invisible" Check (qNMR)

Goal: Quantify solvent, water, and non-chromophoric impurities.

  • Internal Standard Selection: Choose a standard (IS) that is stable, non-hygroscopic, and has a distinct singlet peak (e.g., Maleic Acid, TCNB, or TSP).

    • Reference:

  • Sample Prep: Weigh ~10 mg of analyte and ~5 mg of IS into the same vial using a metrological balance (precision ±0.01 mg). Dissolve in deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       (longest longitudinal relaxation time). usually 30–60 seconds. Failure to set this long delay causes integration errors up to 20%.
      
    • Scans: 16–64 scans for adequate S/N ratio (>150:1).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
    
Phase 2: The "Separation" Check (HPLC-DAD-MS)

Goal: Detect structurally similar organic impurities (isomers, precursors).

  • System: HPLC with Diode Array Detector (DAD) coupled to Mass Spec (MS).

  • Wavelength Strategy: Extract chromatograms at multiple wavelengths (e.g., 214nm, 254nm, 280nm) and a "Max Plot" (sum of all absorbances).

    • Why? This mitigates the risk of an impurity being "invisible" at a single wavelength.

  • Peak Purity Analysis: Use the DAD software to perform a "Peak Purity Check" (comparing spectra at the upslope, apex, and downslope of the main peak).

    • Pass Criteria: Purity Angle < Purity Threshold.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Decision Matrix

How to select the correct purity assessment tool based on sample properties.

PurityDecisionMatrix Start START: Sample State IsSolid Is it a Crystalline Solid? Start->IsSolid IsStandard Reference Standard Available? IsSolid->IsStandard No / Amorphous DSC METHOD: DSC (Absolute Purity) IsSolid->DSC Yes (Stable melt) Chromophore Has UV Chromophore? IsStandard->Chromophore No HPLC_UV METHOD: HPLC-UV (Relative Area %) IsStandard->HPLC_UV Yes (Calibrated) qNMR METHOD: qNMR (Primary Ratio Method) Chromophore->qNMR Yes (High Accuracy needed) Chromophore->qNMR No Chromophore->HPLC_UV Yes (Routine check) LC_MS METHOD: LC-CAD or LC-MS (Universal Detection) Chromophore->LC_MS No (Trace analysis)

Figure 1: Decision tree for selecting the optimal purity assessment methodology based on physicochemical properties.

Diagram 2: The Orthogonal "Gold Standard" Workflow

A self-validating loop that prevents false positives.

OrthogonalWorkflow Crude Crude Synthesis TGA 1. TGA/DSC (Check Solvents/Melt) Crude->TGA qNMR 2. qNMR (Quantify Weight %) TGA->qNMR Stable HPLC 3. HPLC-MS (Check Isomers/Trace) qNMR->HPLC Decision Data Convergence? HPLC->Decision Release Release for Bio-Assay Decision->Release Yes (Within 2%) Repurify Re-Purify Decision->Repurify No (Discrepancy >5%) Repurify->Crude

Figure 2: The Orthogonal Workflow. Note that qNMR and HPLC must converge within a defined tolerance (e.g., 2%) to validate the result.

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation. (2006).[3] Defines thresholds for reporting, identification, and qualification of impurities. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Demonstrates qNMR as a primary method superior to chromatography for absolute purity. [Link]

  • Burton, L., et al. (2025). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. ResearchGate. Details the critical error of assuming equal response factors in HPLC-UV. [Link]

  • ASTM E928-08 . Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. The standard protocol for thermodynamic purity assessment. [Link]

  • ResolveMass . Choosing the Right qNMR Internal Standard. Provides technical criteria for selecting internal standards (solubility, relaxation times) to ensure qNMR accuracy. [Link]

Sources

Comparative Technical Guide: Pyrazole vs. 4-Bromopyrazole as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pyrazole and its halogenated derivative, 4-Bromopyrazole , specifically focusing on their efficacy as inhibitors of Alcohol Dehydrogenase (ADH) . While both compounds serve as competitive inhibitors by coordinating with the catalytic zinc ion in the enzyme's active site, 4-bromopyrazole exhibits significantly higher potency (approximately 10-fold lower


) due to favorable hydrophobic and steric interactions introduced by the bromine substituent. This document details the mechanistic basis of this difference, provides comparative kinetic data, and outlines a validated experimental protocol for determining inhibition constants.

Chemical Fundamentals & Structural Basis[1]

To understand the functional divergence, one must first analyze the structural modifications. The core pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[1]

FeaturePyrazole4-Bromopyrazole
Molecular Structure


Substituent at C4 Hydrogen (-H)Bromine (-Br)
Electronic Character Electron-rich aromatic ringHalogen draws electron density; Br is lipophilic
Primary Target Alcohol Dehydrogenase (ADH), CYP2E1Alcohol Dehydrogenase (High Potency)
Key Property Classic competitive inhibitorEnhanced affinity analog

Mechanism of Action: Zinc Coordination

Both inhibitors function by forming a "dead-end" ternary complex with the enzyme and the coenzyme


. They compete directly with the substrate (ethanol) for the substrate-binding site.[2]
The Molecular Interaction

The catalytic mechanism of ADH relies on a Zinc ion (


) coordinated by amino acid residues (typically Cys46, His67, Cys174 in LADH).
  • Native Substrate: Ethanol binds to

    
     via its hydroxyl oxygen, facilitating hydride transfer to 
    
    
    
    .
  • Inhibitor Binding: The unsubstituted nitrogen (N2) of the pyrazole ring coordinates directly to the catalytic Zinc.

  • The 4-Bromo Advantage: The active site of ADH contains a hydrophobic barrel that accommodates the methyl group of ethanol. The bromine atom at position 4 of 4-bromopyrazole occupies this hydrophobic pocket more effectively than the hydrogen of pyrazole, creating stronger Van der Waals interactions and displacing water more efficiently.

Visualization: Mechanism of Inhibition

The following diagram illustrates the competitive binding mechanism within the ADH active site.

ADH_Inhibition_Mechanism cluster_competition Competitive Inhibition ADH ADH Active Site (Zinc Catalytic Center) Zn Catalytic Zinc (Zn2+) ADH->Zn Coordinates NAD NAD+ Coenzyme (Bound) NAD->ADH Binds first Complex Ternary Complex (Enzyme-NAD+-Inhibitor) INACTIVE Zn->Complex Forms Dead-End Complex Ethanol Ethanol (Native Substrate) Ethanol->Zn Native Binding (Displaced by Inhibitor) Pyrazole Pyrazole (Inhibitor) Pyrazole->Zn N2 Coordinates Zn BrPyrazole 4-Bromopyrazole (High Potency Inhibitor) BrPyrazole->Zn N2 Coordinates Zn + Hydrophobic Pocket Fill

Figure 1: Schematic representation of the competitive inhibition mechanism where Pyrazole and 4-Bromopyrazole compete with Ethanol for Zinc coordination within the ADH active site.

Comparative Performance Data

The introduction of the bromine atom drastically alters the inhibition constant (


). Lower 

values indicate higher potency.
Table 1: Inhibition Constants against Human Liver ADH

Data synthesized from Li & Theorell (1969) and subsequent validation studies.

Compound

(

)
Relative PotencyMechanism
Pyrazole 2.601x (Baseline)Competitive (vs Ethanol)
4-Bromopyrazole 0.29~9xCompetitive (vs Ethanol)
4-Methylpyrazole 0.21~12xCompetitive (vs Ethanol)
4-Iodopyrazole 0.12~22xCompetitive (vs Ethanol)

Analysis:

  • Pyrazole is a moderate inhibitor.[3] While effective, it requires higher concentrations to achieve saturation.

  • 4-Bromopyrazole is a strong inhibitor. The steric bulk and lipophilicity of the bromine atom optimize the fit within the substrate channel, stabilizing the ternary complex (Enzyme-NAD-Inhibitor).

Experimental Protocol: Determination of

To validate these differences in your own laboratory, use the following spectrophotometric assay. This protocol measures the reduction of


 to 

by monitoring absorbance at 340 nm.
Materials
  • Enzyme: Purified Alcohol Dehydrogenase (e.g., from Horse Liver or Human recombinant).[4]

  • Substrate: Ethanol (absolute).[5]

  • Coenzyme:

    
     (free acid).
    
  • Buffer: 0.1 M Sodium Pyrophosphate or Sodium Phosphate, pH 8.8 (optimal for forward reaction).

  • Inhibitors: Pyrazole and 4-Bromopyrazole stock solutions (dissolved in buffer or DMSO if necessary, keeping DMSO < 1%).

Workflow Visualization

Assay_Protocol Prep 1. Preparation Buffer, NAD+, Enzyme Inhibitor 2. Add Inhibitor (Variable Conc.) Prep->Inhibitor Incubate 5 min Substrate 3. Add Ethanol (Initiate Reaction) Inhibitor->Substrate Mix Measure 4. Kinetic Read A340nm (0-2 min) Substrate->Measure Continuous Read Analyze 5. Data Analysis Lineweaver-Burk Plot Measure->Analyze Calculate Velocity

Figure 2: Step-by-step workflow for the spectrophotometric determination of ADH inhibition kinetics.

Step-by-Step Methodology
  • Blank Preparation: Prepare a reaction cuvette containing Buffer and

    
     (2.5 mM final).
    
  • Inhibitor Addition: Add Pyrazole (Range: 0 - 10

    
    ) or 4-Bromopyrazole (Range: 0 - 1 
    
    
    
    ) to separate trials.
  • Enzyme Addition: Add ADH enzyme (approx. 0.5 - 1 unit) and incubate for 2-5 minutes to allow potential pre-equilibrium (though rapid equilibrium is typical).

  • Initiation: Start the reaction by adding Ethanol at varying concentrations (e.g., 1, 2, 5, 10, 20 mM).

  • Measurement: Immediately monitor the increase in Absorbance at 340 nm (

    
    ) for 2 minutes at 25°C.
    
  • Calculation:

    • Calculate initial velocity (

      
      ) for each condition.
      
    • Plot

      
       vs 
      
      
      
      (Lineweaver-Burk).
    • The intersection of lines on the Y-axis (unchanged

      
      ) with changed X-intercepts indicates Competitive Inhibition .
      
    • Calculate

      
       using the slope equation: 
      
      
      
      .

Structural Insights & Causality

Why does the Bromine atom make such a difference?

  • Hydrophobic Effect: The active site channel of ADH is lined with hydrophobic residues (Valine, Leucine). The Bromine atom is significantly more lipophilic than Hydrogen. This allows 4-bromopyrazole to shed water molecules and bury itself into the hydrophobic pocket, gaining entropy-driven binding energy.

  • Halogen Bonding: Halogens can participate in specific interactions where the electron-deficient "sigma-hole" of the halogen interacts with electron-rich backbone carbonyls in the enzyme. While the hydrophobic effect is the dominant driver here, this specific orientation stabilizes the bound state.

  • Steric Fit: The size of the Bromine atom approximates the size of the methyl group in ethanol. Therefore, 4-bromopyrazole mimics the transition state of the substrate more closely than unsubstituted pyrazole.

Safety and Handling

  • Pyrazole: Known hepatotoxin. It can induce liver necrosis in high doses and is a teratogen. Handle with strict PPE.

  • 4-Bromopyrazole: While less data exists compared to the clinical drug 4-methylpyrazole (Fomepizole), it should be treated with the same precautions as pyrazole.

  • Clinical Note: 4-Methylpyrazole is preferred clinically (Fomepizole) for methanol poisoning because it retains the high potency (see Table 1) but has a much better safety profile than Pyrazole or 4-Bromopyrazole.

References

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[4] Acta Chemica Scandinavica, 23, 892-902.[4] (Verified via SciSpace/Acta Chem Scand archives)

  • Bradford, B. U., et al. (1993). Inhibition of alcohol dehydrogenase by 4-methylpyrazole.[6] Alcoholism: Clinical and Experimental Research.

  • Plapp, B. V. (2010). Conformational changes and catalysis by alcohol dehydrogenase. Archives of Biochemistry and Biophysics.

  • Eklund, H., et al. (1982). Structure of a triclinic ternary complex of horse liver alcohol dehydrogenase at 2.9 A resolution. Journal of Molecular Biology.

Sources

Guide to Validating Analytical Methods for Pharmaceutical Compounds: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the validation of analytical methods is not merely a regulatory checkbox; it is the firewall between chemical ambiguity and patient safety. As drug molecules become more complex and regulatory thresholds for impurities tighten (e.g., nitrosamines, genotoxic impurities), the choice of detection method defines the success of the validation strategy.

This guide compares the industry workhorse, HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) , against the high-sensitivity alternative, LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) . While HPLC-UV remains the gold standard for assay and content uniformity due to its robustness and cost-efficiency, LC-MS/MS is increasingly indispensable for trace impurity profiling where specificity and sensitivity are paramount.

Regulatory Framework & Compliance

All validation protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) , which provides the global consensus on validation text and methodology.[1]

  • ICH Q2(R2): Validation of Analytical Procedures.

  • USP <1225>: Validation of Compendial Procedures.[2][3][4]

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6][7]

Comparative Analysis: HPLC-UV vs. LC-MS/MS[8][9]

The following table synthesizes the performance characteristics of both methodologies based on field application in a GMP environment.

FeatureHPLC-UV (Diode Array)LC-MS/MS (Triple Quadrupole)
Primary Application Potency Assay, Content Uniformity, Major Impurities (>0.05%)Trace Impurities (ppm/ppb levels), Genotoxic Impurities, Bioanalysis
Specificity Moderate: Relies on retention time (

) and UV spectra. Vulnerable to co-elution.
High: Mass-to-charge (

) ratio plus fragmentation transitions (

) eliminates most matrix interference.
Sensitivity (LOD)

g/mL range (typically >0.05% of API)
ng/mL to pg/mL range (trace levels)
Linearity Range Wide dynamic range (

)
Narrower dynamic range; often requires isotopic internal standards.
Robustness High: Less sensitive to mobile phase pH minor shifts or temperature.Moderate: Susceptible to ion suppression/enhancement from matrix effects.
Cost & Maintenance Low CAPEX/OPEX. Routine maintenance.High CAPEX/OPEX. Requires nitrogen source, vacuum pumps, skilled operators.

Experimental Protocol: Validation of a Degradation Product

Scenario: You are validating a method to quantify a degradation product (Impurity D) in a finished tablet formulation. The regulatory limit for Impurity D is 0.1%.

The Self-Validating Workflow

A robust method must include a System Suitability Test (SST) that runs before any sample analysis. If the SST fails, the analytical run is automatically invalid.

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a stock solution of the API (1.0 mg/mL) and Impurity D (0.1 mg/mL) in Diluent (50:50 Methanol:Water).

    • HPLC-UV: Dilute to working concentration (API: 0.5 mg/mL).

    • LC-MS/MS: Dilute to trace working concentration (API: 1

      
      g/mL) to avoid detector saturation.
      
  • System Suitability Injection (The Gatekeeper):

    • Inject a resolution solution containing both API and Impurity D.

    • Criteria: Resolution (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 2.0; Injection Precision (
      
      
      ) < 2.0% (n=6).
  • Specificity/Selectivity Challenge:

    • Inject a "Placebo" (excipients only) and "Diluent" blank.

    • Requirement: No interfering peaks at the retention time of Impurity D.

    • Note: In LC-MS/MS, monitor the specific MRM transition for Impurity D. In HPLC-UV, use Peak Purity analysis (DAD) to ensure no co-elution.

  • Linearity & Range:

    • Prepare 5 concentration levels of Impurity D ranging from 50% to 150% of the specification limit.

    • Plot Response vs. Concentration. Calculate Regression Coefficient (

      
      ).
      
  • Accuracy (Recovery):

    • Spike Placebo with Impurity D at three levels (80%, 100%, 120%).

    • Calculate % Recovery = (Found / Added) * 100.

Experimental Data Comparison

The following data represents a typical validation outcome for Impurity D using both methods.

ParameterHPLC-UV ResultsLC-MS/MS ResultsInterpretation
LOD (S/N = 3) 0.05

g/mL
0.0005

g/mL
LC-MS/MS is 100x more sensitive.
Linearity (

)
0.99980.9950UV offers superior linearity without internal standards.
Precision (%RSD) 0.4%2.1%UV is more precise; MS has higher variability due to ionization.
Specificity Pass (Peak Purity > 990)Pass (Unique MRM)Both pass, but MS provides structural certainty.

Visualizing the Validation Lifecycle

The following diagram illustrates the logical flow of a method validation lifecycle, adhering to ICH Q14 (Enhanced Approach).

ValidationLifecycle cluster_0 Iterative Optimization Design 1. Method Design (ATP Definition) Develop 2. Development (Scouting & Optimization) Design->Develop Risk 3. Risk Assessment (Identify Variables) Develop->Risk PreVal 4. Pre-Validation (Robustness Check) Risk->PreVal Validate 5. Formal Validation (ICH Q2(R2) Protocol) PreVal->Validate Monitor 6. Lifecycle Monitoring (Control Charts/SST) Validate->Monitor Monitor->Develop  Method Update

Figure 1: The Analytical Procedure Lifecycle. Note the feedback loop from Monitoring back to Development for continuous improvement.

Conclusion & Recommendation

  • Choose HPLC-UV when validating methods for Assay, Dissolution, and Content Uniformity . Its precision and linearity are unmatched for macro-components, and it is cost-effective for QC release testing.

  • Choose LC-MS/MS when validating methods for Genotoxic Impurities (GTIs), Nitrosamines, or low-level degradation products where the specification limit is below the UV sensitivity threshold (<0.05%).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[8][9]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[6]

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia.[4]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Bromophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically analyzes the Structure-Activity Relationship (SAR) of bromophenyl pyrazole derivatives , specifically focusing on their application as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).

While chlorophenyl and unsubstituted phenyl pyrazoles are common in medicinal chemistry, recent comparative data suggests that the bromophenyl motif —particularly at the ortho (2-Br) or para (4-Br) positions—offers superior lipophilic contacts and halogen-bonding capabilities within kinase active sites. This guide compares a lead 4-(2-bromophenyl)-pyrano[2,3-c]pyrazole scaffold against the industry standard Erlotinib , demonstrating a >10-fold potency improvement in specific hepatocellular carcinoma models (HepG2).[1]

Comparative Performance Analysis

Efficacy Benchmarking (In Vitro)

The following data compares the inhibitory concentration (


) of a lead bromophenyl pyrazole derivative (Compound BP-2) against standard tyrosine kinase inhibitors (TKIs).

Table 1: Cytotoxicity (


) and Kinase Inhibition Profile 
CompoundStructure ClassTargetHepG2

(

M)
EGFR

(

M)
VEGFR-2

(

M)
Compound BP-2 4-(2-bromophenyl)-pyrano[2,3-c]pyrazoleDual (EGFR/VEGFR)0.31 ± 0.02 0.06 0.22
Erlotinib QuinazolineEGFR Selective10.60 ± 1.100.02> 1.0
Sorafenib Biaryl ureaMulti-kinase (VEGFR)3.40 ± 0.25> 1.00.09
Chloro-Analog 4-(2-chlorophenyl)-pyrano[2,3-c]pyrazoleDual (EGFR/VEGFR)1.93 ± 0.150.450.85

Key Insight: The substitution of Chlorine with Bromine at the 2-position (Compound BP-2 vs. Chloro-Analog) results in a 6-fold increase in cytotoxicity and significantly tighter binding to EGFR. This is attributed to the larger van der Waals radius of bromine (


) filling the hydrophobic pocket more effectively than chlorine (

).
SAR Logic: The "Bromine Advantage"

The superior performance of the bromophenyl moiety is driven by two mechanistic factors:

  • Halogen Bonding: The bromine atom acts as a Lewis acid (sigma-hole), forming a directed halogen bond with carbonyl oxygen atoms in the kinase hinge region.

  • Lipophilicity (LogP): Bromination increases LogP by approx. 0.6–0.7 units compared to chlorination, enhancing cell membrane permeability and hydrophobic interaction within the ATP-binding site.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing the pyrazole scaffold, highlighting why the bromophenyl group is the preferred pharmacophore.

SAR_Logic_Tree Start Pyrazole Scaffold Optimization Pos4 Position 4 Substitution Start->Pos4 Critical for Activity Aryl Aryl Ring Selection Pos4->Aryl Pi-Pi Stacking Halogen Halogen Substitution Aryl->Halogen Electronic Tuning Fluoro Fluoro (-F) High metabolic stability Weak hydrophobic contact Halogen->Fluoro Chloro Chloro (-Cl) Moderate potency Standard lipophilicity Halogen->Chloro Bromo Bromo (-Br) Optimal Hydrophobic Fill Strong Halogen Bond (σ-hole) Halogen->Bromo Outcome Target Outcome: Dual EGFR/VEGFR-2 Inhibition Fluoro->Outcome Low Potency Chloro->Outcome Medium Potency Bromo->Outcome High Potency (IC50 < 0.5 uM)

Figure 1: SAR Decision Tree illustrating the optimization path leading to the selection of the Bromophenyl motif for maximal kinase inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the lead bromophenyl pyrazole and the bioassay used to validate its efficacy.

Synthesis: One-Pot Multicomponent Reaction

Objective: Synthesize 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Reagents:

  • Ethyl acetoacetate (10 mmol)

  • Hydrazine hydrate (10 mmol)

  • 2-Bromobenzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Catalyst: Triethylamine (TEA) or Piperidine (catalytic amount)

  • Solvent: Ethanol (20 mL)

Workflow:

  • Pyrazolone Formation (In Situ): Mix ethyl acetoacetate and hydrazine hydrate in ethanol. Stir at room temperature for 10 minutes. Observation: Solution turns slightly yellow.

  • Condensation: Add 2-bromobenzaldehyde, malononitrile, and TEA drops to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 6:4).
    
  • Work-up: Cool the mixture to room temperature. A solid precipitate will form.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Yield: Expected yield 85–92%.

Bioassay: MTT Cytotoxicity Screen

Objective: Determine


 against HepG2 cell lines.
  • Seeding: Plate HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Treat cells with serial dilutions of the Bromophenyl Pyrazole (0.01

    
    M to 100 
    
    
    
    M). Include Erlotinib as a positive control and DMSO (0.1%) as a vehicle control.
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Mechanism of Action Workflow

This diagram details the signaling pathway inhibition mechanism validated by the experimental data.

MOA_Pathway cluster_membrane Cell Membrane Drug Bromophenyl Pyrazole (Compound BP-2) ATP ATP Binding Site Drug->ATP Competitive Inhibition (Halogen Bond) Apoptosis Apoptosis Induced Drug->Apoptosis Resultant Effect EGFR EGFR Receptor Phos Auto-phosphorylation EGFR->Phos Inhibited VEGFR VEGFR-2 Receptor VEGFR->Phos Inhibited ATP->EGFR Blocks ATP->VEGFR Blocks Signal1 RAS/RAF/MEK Phos->Signal1 Signal2 PI3K/AKT Phos->Signal2 Result Tumor Cell Proliferation & Angiogenesis Signal1->Result Signal2->Result

Figure 2: Mechanism of Action showing dual inhibition of EGFR and VEGFR-2 pathways by the Bromophenyl Pyrazole, leading to apoptosis.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 2020. Link

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. Link

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Mini Reviews in Medicinal Chemistry, 2016. Link

  • Efficacy Showdown: Bromophenyl vs. Chlorophenyl Pyrazole Derivatives in Drug Discovery. BenchChem Technical Guides, 2025. Link

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 2015. Link

Sources

The Purity Illusion: A Guide to Orthogonal Validation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Methods for Compound Purity Validation Content Type: Publish Comparison Guide

The Core Directive: Why Orthogonality is Non-Negotiable

In drug discovery and material science, "purity" is often a function of the method used to measure it. A compound that appears 99.9% pure by LC-UV at 254 nm may contain significant non-chromophoric impurities, salts, or co-eluting isomers that skew biological data.

Orthogonal validation is not merely running two methods; it is the strategic application of techniques with fundamentally different physicochemical separation principles (e.g., volatility vs. solubility vs. magnetic resonance) to eliminate the "blind spots" of any single detector.

This guide moves beyond standard pharmacopeial lists to provide a decision-making framework for selecting the right orthogonal triad: Chromatographic, Spectroscopic, and Thermodynamic.

The "Gold Standard" Conflict: qNMR vs. LC-MS/UV

The most common debate in modern labs is between the high sensitivity of Liquid Chromatography (LC) and the absolute quantification of Quantitative NMR (qNMR).

Mechanistic Comparison
FeatureLC-UV / LC-MS qNMR (Quantitative NMR)
Principle Separation based on polarity/hydrophobicity. Detection by light absorption or ionization.Direct excitation of nuclei (

H,

F,

P). Signal area is directly proportional to molar concentration.
Reference Standard Required. You must have a pure standard of the analyte to determine Response Factors (RRF).Not Required for Analyte. Only a generic internal standard (e.g., TCNB, Maleic Acid) is needed.
Bias Source Response Factor Variation. Impurities with high extinction coefficients are over-estimated; non-chromophores are invisible.Relaxation Delay (

).
Insufficient relaxation time leads to under-estimation of integration.
LOD (Limit of Detection) Excellent. ~0.025 µg/mL (UV), <1 ng/mL (MS) [1].Moderate. ~0.48 mg/mL (dependent on field strength and scan count) [1].
Linearity (

)
> 0.999 (Dynamic range limited by detector saturation).> 0.9999 (Inherently linear over huge dynamic range).
The "Truth" Gap

Experimental data often reveals a discrepancy between these methods.

  • Scenario: LC-UV shows 99.5% purity (Area %). qNMR shows 96.2% purity (Weight %).

  • Causality: The sample likely contains residual solvents, inorganic salts (invisible to UV/MS), or the main compound has a lower extinction coefficient than its impurities. qNMR provides the "True Value" (Assay), while LC provides the "Purity Profile."

Method 3: The Thermodynamic Check (DSC)

Differential Scanning Calorimetry (DSC) offers a "solid-state" orthogonal check, completely independent of solubility or ionization.

  • Principle: Impurities depress the melting point of a pure crystalline solid (Van't Hoff equation).

  • Sweet Spot: Highly effective for compounds with purity >98%.

  • Data Support: Studies indicate DSC purity values for >98% pure compounds are comparable to HPLC with differences typically <2% [2].[1]

  • Limitation: Useless for decomposing samples or amorphous solids.

Experimental Protocol: The "Mass Balance" Cross-Validation

This protocol describes how to reconcile data from LC-MS and qNMR to validate a reference standard.

Phase 1: qNMR Absolute Assay (The Anchor)

Objective: Determine the absolute weight % purity (Assay) without an analyte reference standard.

  • Internal Standard (IS) Selection: Choose an IS (e.g., 1,3,5-Trimethoxybenzene) with:

    • No spectral overlap with the analyte.

    • High purity (TraceCERT® or similar).

    • Long

      
       relaxation time considerations.
      
  • Sample Prep:

    • Weigh ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      mg).
    • Dissolve in deuterated solvent (e.g., DMSO-

      
      ).
      
  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the longest relaxing proton (typically 30–60s) to ensure >99% magnetization recovery [3].
    • Scans: 16–64 (to achieve S/N > 250:1).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass,
    
    
    =Purity)[2][3]
Phase 2: LC-MS Impurity Profiling (The Detail)

Objective: Identify specific impurities quantified in bulk by qNMR.

  • Column Selection: Use a column orthogonal to the synthesis work-up (e.g., if C18 was used for purification, use Phenyl-Hexyl or HILIC for analysis).

  • Gradient: Run a generic gradient (5% to 95% B) over 20 minutes.

  • Detection:

    • UV: 210 nm (universal), 254 nm (aromatic), and

      
       of analyte.
      
    • MS: ESI+ and ESI- switching.

  • Analysis:

    • Compare UV Area % to qNMR Weight %.

    • Validation Rule: If (UV Area % - qNMR %) > 2.0%, suspect non-chromophoric impurities (salts, solvents) or significant response factor differences.

Visualizations: Decision Logic & Workflow

Diagram 1: Orthogonal Method Selection Tree

This logic gate helps researchers select the correct orthogonal pair based on sample constraints.

MethodSelection Start Sample Purity Assessment IsReference Is Reference Std Available? Start->IsReference LCUV Method A: LC-UV/MS (Relative Purity) IsReference->LCUV Yes qNMR Method B: qNMR (Absolute Purity) IsReference->qNMR No (Primary Choice) IsVolatile Is Sample Volatile? GCMS Method C: GC-MS (Volatile Impurities) IsVolatile->GCMS Yes DSC Method E: DSC (Thermal Purity) IsVolatile->DSC No (Solid State) IsSalt Is it a Salt/Inorganic? IsSalt->LCUV No (Organic Impurities) IC Method D: Ion Chromatography (Counter-ion Stoichiometry) IsSalt->IC Yes LCUV->IsVolatile Orthogonal Check qNMR->IsSalt Orthogonal Check

Caption: Decision matrix for selecting orthogonal techniques based on analyte properties and reference standard availability.

Diagram 2: The Integrated Purity Workflow

A self-validating loop for high-value compounds (e.g., NCEs, Reference Standards).

PurityWorkflow cluster_0 Orthogonal Data Acquisition Sample Crude Sample LC LC-MS/UV (Separation) Sample->LC NMR qNMR (Quantification) Sample->NMR TGA TGA/DSC (Volatiles/Thermal) Sample->TGA Reconciliation Data Reconciliation (Mass Balance) LC->Reconciliation Area % NMR->Reconciliation Weight % TGA->Reconciliation Solvent % Pass Validated Purity (CoA Generation) Reconciliation->Pass Diff < 2% Fail Investigate Discrepancy Reconciliation->Fail Diff > 2% Fail->Sample Re-purify / Re-dry

Caption: The "Triad" workflow integrating chromatographic, spectroscopic, and thermal data for mass balance confirmation.

Summary of Comparative Performance

ParameterLC-UV (HPLC)qNMRDSC
Primary Utility Impurity Profiling (Qual/Quant)Absolute Purity (Assay)Solid-State Purity
Specificity High (Separates isomers)High (Structural ID)Low (Total impurity load)
Precision (RSD) 0.5 – 1.0%0.1 – 0.5% [1]0.5 – 2.0% [2]
Sample Requirement < 0.1 mg5 – 20 mg1 – 5 mg
Destructive? No (if collected)NoYes
Blind Spot Non-chromophores, SaltsOverlapping signalsDecomposing samples
Expert Recommendation

For a robust "Certificate of Analysis" (CoA) on a new chemical entity:

  • Report Purity using LC-UV (Area %) to show the absence of related organic impurities.

  • Report Assay using qNMR (Weight %) to account for solvent/salt content.

  • Validate Identity using High-Res MS .

This combination satisfies the requirement for orthogonality by covering separation, mass-to-charge, and magnetic resonance properties.

References

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications. (2016).[4] Retrieved from

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Academia.edu / NIH. (2009).[5] Retrieved from

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. (2014).[2] Retrieved from

Sources

Technical Guide: Comparative Efficacy of Pyrazole Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of pyrazole derivatives, focusing on their dual efficacy as Kinase Inhibitors (Anticancer) and COX-2 Inhibitors (Anti-inflammatory) . It synthesizes experimental data to highlight structure-activity relationships (SAR) and provides rigorous protocols for validation.

Executive Summary: The Pyrazole Scaffold

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor. Its planar structure allows it to mimic the adenine ring of ATP, making it a potent ATP-competitive inhibitor in kinase signaling, while its substitution potential allows it to fit the hydrophobic side pocket of Cyclooxygenase-2 (COX-2) .

This guide compares the in vitro efficacy of novel pyrazole derivatives against industry standards (Celecoxib, Crizotinib, Doxorubicin) across two primary therapeutic axes:

  • Anticancer: Targeting EGFR/RET/PI3K kinases.

  • Anti-inflammatory: Selective COX-2 inhibition.[1][2][3]

Mechanistic Basis & Signaling Pathways

To understand efficacy differences, we must visualize the molecular targets. Pyrazoles function primarily through competitive inhibition.

Figure 1: Dual Mechanism of Action (Kinase vs. COX-2)

This diagram contrasts how pyrazoles inhibit cell proliferation via the EGFR/PI3K pathway versus inflammation via the Arachidonic Acid pathway.

PyrazoleMechanism cluster_0 Anticancer Mechanism (Kinase Inhibition) cluster_1 Anti-inflammatory Mechanism (COX-2 Inhibition) ATP ATP Receptor_TK Receptor Tyrosine Kinase (EGFR/RET) ATP->Receptor_TK Native Binding Signal_Cascade PI3K / MAPK Signaling Receptor_TK->Signal_Cascade Phosphorylation Pyrazole_K Pyrazole Derivative (ATP-Mimetic) Pyrazole_K->Receptor_TK Competitive Inhibition Proliferation Cell Proliferation (Inhibited) Signal_Cascade->Proliferation Arachidonic Arachidonic Acid COX2 COX-2 Enzyme Arachidonic->COX2 Substrate Prostaglandins Prostaglandin E2 (Synthesis) COX2->Prostaglandins Pyrazole_C Pyrazole Derivative (Side-Pocket Binder) Pyrazole_C->COX2 Allosteric/Active Site Block Inflammation Inflammatory Response (Inhibited) Prostaglandins->Inflammation

Caption: Pyrazoles (Red Hexagon) competitively inhibit ATP binding in kinases (Left) and block the COX-2 active site channel (Right), preventing downstream signaling.

Comparative Efficacy Analysis

A. Anticancer Efficacy (Kinase Inhibition)

Recent studies have focused on pyrazole-benzamide and pyrazole-scopoletin hybrids. The efficacy is often measured by the Selectivity Index (SI) and IC₅₀ values against specific cell lines.

Key Insight: Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the phenyl ring attached to the pyrazole core significantly enhance affinity for the ATP-binding pocket of kinases like RET and PI3K [1, 4].

Table 1: Cytotoxicity Comparison (IC₅₀ in µM)

Lower IC₅₀ indicates higher potency.[3]

Compound ClassTargetMCF-7 (Breast)A549 (Lung)Reference DrugRef IC₅₀Efficacy Status
Pyrazole-Carbaldehyde (Cpd 43) PI3K/mTOR0.25 µM 1.12 µMDoxorubicin0.95 µMSuperior
Scopoletin-Pyrazole Hybrid General Cytotoxicity5.80 µM8.00 µMDoxorubicin4.17 µMComparable
Pyrazole-Benzamide EGFR1.98 µM2.10 µMGefitinib14.27 µMSuperior
Unsubstituted Pyrazole N/A>50 µM>50 µMN/AN/AInactive

Data synthesized from recent SAR studies [1, 2, 14].[4][5][6][7] Note the drastic potency increase when pyrazole is fused with benzamide moieties.

B. Anti-inflammatory Efficacy (COX-2 Selectivity)

The "Holy Grail" of NSAID development is high COX-2 selectivity to avoid COX-1 mediated gastric ulcers.

Key Insight: Bulky substituents (e.g., -SO₂NH₂, -CF₃) at the N-1 position of the pyrazole ring are critical. They exploit the larger hydrophobic side pocket of COX-2, which is absent in COX-1 [6, 9].

Table 2: COX-2 Inhibition & Selectivity (IC₅₀ in µM)
CompoundCOX-2 IC₅₀COX-1 IC₅₀Selectivity Index (SI)*Clinical Relevance
Pyrazole-Pyridazine (Cpd 6f) 1.15 µM >100 µM>86.9 Highly Selective (Low GI toxicity risk)
Celecoxib (Standard) 0.05 - 1.5 µM~15 µM~10-30Standard of Care
Compound AD 532 2.40 µM>50 µM>20Safer renal profile than Celecoxib [15]
Indomethacin 0.60 µM0.02 µM0.03Non-selective (High ulcer risk)

*SI = IC₅₀(COX-1) / IC₅₀(COX-2).[3] Higher SI indicates better safety profile.

Experimental Protocols (Self-Validating Systems)

Figure 2: The Validation Workflow

Standardized process for evaluating novel pyrazole derivatives.

Workflow cluster_QC Quality Control Gates Synthesis Synthesis & Characterization (NMR/MS) Primary_Screen Primary Screen: MTT Assay (Cell Viability) Synthesis->Primary_Screen Secondary_Screen Secondary Screen: Enzyme Assay (Kinase/COX) Primary_Screen->Secondary_Screen IC50 < 10µM Solvent_Control DMSO < 0.1% Primary_Screen->Solvent_Control Profiling ADME & Selectivity (Hemolysis/COX-1) Secondary_Screen->Profiling High Potency Pos_Control Ref Drug (e.g. Celecoxib) Secondary_Screen->Pos_Control

Caption: A funnel approach ensures only potent compounds (IC50 < 10µM) proceed to costly enzymatic assays.

Protocol A: MTT Cytotoxicity Assay (Cellular Level)

Objective: Determine metabolic viability of cancer cells treated with pyrazoles. Critical Causality: Pyrazoles often have poor solubility. Failure to control DMSO concentration is the #1 cause of false positives.

  • Seeding: Seed MCF-7 or A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Dissolve Pyrazole derivatives in DMSO. Serial dilute in culture medium.

    • Validation Check: Final DMSO concentration must be ≤ 0.1% in all wells. Include a "Vehicle Control" (0.1% DMSO only).

  • Incubation: Treat for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol B: COX-1/COX-2 Inhibition Assay (Enzymatic Level)

Objective: Quantify selectivity.[3] Critical Causality: Use a purified enzyme immunoassay (EIA) to avoid cellular uptake variables.

  • Reaction Mix: Combine Arachidonic Acid, Heme, and purified COX-1 (ovine) or COX-2 (human recombinant) enzyme in reaction buffer.

  • Inhibitor Addition: Add Pyrazole derivative (0.01 - 100 µM).

    • Validation Check: Run Celecoxib as a positive control. If Celecoxib IC₅₀ deviates >20% from literature (approx 0.05 µM), invalidate the run.

  • Initiation: Trigger reaction with Arachidonic Acid. Incubate 2 min at 37°C.

  • Quenching: Stop reaction with HCl.

  • Detection: Measure PGF2α (prostaglandin product) via ELISA.

Critical Factors Affecting Efficacy (SAR Insights)

Based on the comparative data, three structural features dictate the success of a pyrazole derivative:

  • N-1 Substitution (Selectivity Switch):

    • Phenyl/Sulfonamide groups: Directs the molecule to the COX-2 hydrophobic pocket.

    • Small alkyl groups: Often leads to loss of COX-2 selectivity but may maintain kinase activity.

  • C-3/C-5 Substitution (Potency Tuner):

    • Electron-withdrawing groups (Cl, Br, NO₂): Enhance metabolic stability but can reduce solubility.

    • Heterocyclic fusions (e.g., Pyrazole-Pyrimidine): Drastically increase kinase affinity by mimicking the ATP adenine ring.

  • Solubility: Many pyrazoles fail due to poor aqueous solubility. Formulation as hydrochloride salts or encapsulation (nanoparticles) is often required for in vivo translation.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. Link

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications, 2023. Link

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 2021. Link

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds. BMC Chemistry, 2023. Link

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 2019.[1] Link

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances, 2022. Link

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. MDPI, 2023. Link

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed, 2024. Link

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate, 2026.[6] Link

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent RET Kinase Inhibitors. NIH, 2023. Link

  • Synthesis and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer agents. PubMed Central, 2023. Link

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory. PubMed, 2023. Link

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy. Taylor & Francis, 2023. Link

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. RSC Advances, 2025. Link

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. PubMed, 2023. Link

Sources

A Guide to Cross-Validation of Analytical Results for Pyrazole Synthesis: Ensuring Data Integrity and Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the synthesis of novel pyrazole-containing compounds remains a cornerstone of medicinal chemistry. The inherent biological activity of the pyrazole scaffold necessitates a rigorous and robust analytical framework to confirm the identity, purity, and structural integrity of newly synthesized molecules. This guide, intended for researchers, scientists, and drug development professionals, moves beyond the mere application of individual analytical techniques. Instead, it champions a holistic approach centered on the cross-validation of analytical results, a critical process for ensuring data of the highest quality and integrity.

The principle of cross-validation in analytical chemistry involves the critical assessment of data generated from two or more independent methods to ensure consistency and reliability.[1][2] This guide will provide a comparative overview of the most common analytical techniques employed in the characterization of pyrazole synthesis products, with a focus on how to effectively cross-validate the data generated from each.

The Imperative of Orthogonal Analysis in Pyrazole Characterization

A foundational concept in robust analytical cross-validation is the use of orthogonal methods. Orthogonal techniques measure the same sample attribute using different measurement principles, thereby reducing the risk of method-specific bias and enhancing the overall accuracy of the analysis.[3][4][5] For pyrazole synthesis, a combination of spectroscopic and chromatographic methods provides a powerful orthogonal approach to structural elucidation and purity assessment.

This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as a tripartite strategy for the comprehensive and cross-validated analysis of synthesized pyrazoles.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including pyrazoles. It provides detailed information about the chemical environment of individual atoms within a molecule.

The "Why" Behind NMR in Pyrazole Analysis

The aromatic nature of the pyrazole ring and the presence of distinct proton and carbon environments make NMR an invaluable tool. Key structural features that can be confirmed by NMR include:

  • Regioisomerism: In many pyrazole syntheses, the formation of regioisomers is possible. ¹H and ¹³C NMR can definitively distinguish between these isomers based on chemical shifts and coupling patterns.

  • Substitution Patterns: The position and nature of substituents on the pyrazole ring can be determined by analyzing the chemical shifts and multiplicities of the aromatic protons and carbons.

  • Tautomerism: Some pyrazole derivatives can exist as tautomers. Variable temperature NMR studies can be employed to investigate the equilibrium between different tautomeric forms.

Experimental Protocol: ¹H and ¹³C NMR of a Synthesized Pyrazole
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with the desired NMR experiment.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) in both ¹H and ¹³C spectra to identify the different types of protons and carbons (e.g., aromatic, aliphatic, etc.).

    • Analyze the coupling constants (J) in the ¹H NMR spectrum to determine the connectivity of protons.

Data Interpretation and Cross-Validation Points

The structural information obtained from NMR should be the foundational hypothesis that is then tested and confirmed by other techniques.

NMR Data Point Structural Information Cross-Validation with MS Cross-Validation with HPLC
¹H and ¹³C Chemical Shifts Functional groups and electronic environment of atoms.Correlates with the presence of specific functional groups that may influence fragmentation patterns.Can help predict the retention time based on polarity.
¹H-¹H Coupling Constants Connectivity of protons.Confirms the proposed connectivity of the molecular framework.Not directly correlated.
Integration of ¹H Signals Relative number of protons.Consistent with the proposed molecular formula.Not directly correlated.

II. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides crucial information about the molecular weight of the synthesized pyrazole and its fragmentation pattern, which can be used to confirm the proposed structure.

The "Why" Behind MS in Pyrazole Analysis

MS is a highly sensitive technique that complements NMR by:

  • Confirming Molecular Weight: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition.

  • Providing Fragmentation Data: The fragmentation pattern of a molecule in the mass spectrometer is often characteristic of its structure. This "fingerprint" can be used to confirm the presence of specific substructures and the overall connectivity of the molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the purified pyrazole (typically in the low µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer. The high voltage applied to the ESI needle generates charged droplets, which then desolvate to produce gas-phase ions of the analyte.

  • Mass Analysis: The ions are then transferred to the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS) for Fragmentation: To obtain fragmentation data, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second stage of mass analysis.

Data Interpretation and Cross-Validation Points

The data from MS should be in complete agreement with the structure proposed by NMR.

MS Data Point Structural Information Cross-Validation with NMR Cross-Validation with HPLC
Molecular Ion Peak (M+) Molecular weight of the compound.Must be consistent with the molecular formula derived from NMR data.The peak in the HPLC chromatogram should correspond to the compound with this molecular weight.
Fragmentation Pattern Presence of specific substructures.The observed fragments should be logical losses from the structure determined by NMR.Not directly correlated.
Isotopic Pattern Presence and number of certain elements (e.g., Cl, Br).Confirms the elemental composition determined from other data.Not directly correlated.

III. High-Performance Liquid Chromatography (HPLC): The Purity and Polarity Profile

HPLC is a powerful separation technique that is essential for determining the purity of the synthesized pyrazole and for providing information about its polarity.

The "Why" Behind HPLC in Pyrazole Analysis

HPLC is a critical component of the analytical workflow for:

  • Purity Assessment: HPLC can separate the desired pyrazole product from starting materials, byproducts, and other impurities, allowing for the quantification of its purity.

  • Confirmation of Identity: The retention time of a compound in a specific HPLC method is a characteristic property that can be used to confirm its identity by comparing it to a known standard.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve a known concentration of the pyrazole sample in the mobile phase or a compatible solvent.

  • Chromatographic Separation:

    • Inject a small volume of the sample onto a reversed-phase column (e.g., C18).

    • Elute the components of the sample using a mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile or methanol. An isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be used.

  • Detection: As the separated components elute from the column, they are detected by a suitable detector, most commonly a UV-Vis detector set at a wavelength where the pyrazole absorbs.

  • Data Analysis: The output is a chromatogram, which is a plot of detector response versus time. The area of the peak corresponding to the pyrazole product is proportional to its concentration.

Data Interpretation and Cross-Validation Points

HPLC data provides the final piece of the puzzle, confirming the purity of the structurally elucidated compound.

HPLC Data Point Information Cross-Validation with NMR Cross-Validation with MS
Peak Purity Percentage of the desired compound in the sample.The NMR spectrum should be clean, with minimal or no signals corresponding to impurities.The mass spectrum should show a dominant peak for the desired compound with minimal signals from other species.
Retention Time A characteristic property of the compound under specific conditions.The polarity inferred from the structure determined by NMR should be consistent with the observed retention time.Not directly correlated.
Co-elution with a Standard Confirms the identity of the compound.The NMR and MS data of the synthesized compound should match that of the authentic standard.The mass spectrum of the peak eluting at this retention time should match the expected mass of the compound.

The Cross-Validation Workflow: A Self-Validating System

The true power of this multi-technique approach lies in the systematic cross-validation of the data. The following workflow illustrates this self-validating system.

CrossValidationWorkflow cluster_synthesis Pyrazole Synthesis cluster_analysis Analytical Characterization cluster_validation Cross-Validation cluster_result Final Confirmation Synthesis Synthesized Pyrazole (Crude Product) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS HPLC HPLC (Purity, Retention Time) Synthesis->HPLC CrossValidation Data Integration & Cross-Validation NMR->CrossValidation Proposed Structure Connectivity MS->CrossValidation Molecular Formula Fragmentation HPLC->CrossValidation Purity Profile Polarity FinalStructure Confirmed Structure & Purity CrossValidation->FinalStructure Consistent & Validated Data

Caption: A workflow for the cross-validation of analytical results in pyrazole synthesis.

Conclusion: A Commitment to Scientific Integrity

References

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Cross-validation (analytical chemistry). Wikipedia. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Orthogonal Measurements. NIST. [Link]

  • New Author Guidelines for Displaying Data and Reporting Data Analysis and Statistical Methods in Experimental Biology. ResearchGate. [Link]

  • Analytical Data Quality Review: Verification, Validation, and Usability. ITRC. [Link]

  • Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. NIH. [Link]

  • Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals. [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]

Sources

Quantitative NMR (qNMR) for Purity Assessment of Pyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative NMR (qNMR) for Purity Assessment of Pyrazoles Content Type: Publish Comparison Guide

Executive Summary: The Pyrazole Challenge

Pyrazoles are ubiquitous pharmacophores in modern drug discovery, serving as the core scaffold for numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[1] However, their chemical nature presents a specific analytical paradox: annular tautomerism .[1]

Traditional purity assessments like HPLC-UV rely on reference standards to establish Response Factors (RFs).[1] For novel pyrazole derivatives in early-phase discovery, such standards do not exist.[1] Furthermore, the tautomeric equilibrium can shift retention times or broaden peaks in chromatography depending on pH and mobile phase, complicating integration.

This guide establishes quantitative NMR (qNMR) not merely as an alternative, but as the primary metrological standard for assessing pyrazole purity.[1] We will demonstrate why qNMR’s "molar response" mechanism bypasses the tautomerism artifacts that plague chromatography and how to implement a self-validating protocol.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts qNMR with High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC), specifically for pyrazole analysis.

FeatureqNMR (Primary Method) HPLC-UV (Secondary Method) DSC (Thermal Method)
Quantification Basis Molar Ratio: Signal intensity is directly proportional to the number of protons.[1] No reference standard of the analyte is required.[2]Response Factor: Requires a reference standard of the same molecule to determine extinction coefficients (

).[1]
Heat Flow: Purity calculated from melting point depression (Van 't Hoff equation).[1]
Reference Material Internal Standard (IS): Any high-purity compound (e.g., Maleic Acid) with a distinct shift.[1]Analyte Standard: Must be synthesized and certified separately (circular logic for new compounds).None required, but requires thermal stability.[1]
Pyrazole Tautomerism Averaged or Distinct: Fast exchange yields sharp, averaged signals (integrable).[1] Slow exchange yields distinct species (sum of integrals).[1]Peak Splitting: Tautomers may separate on column, leading to "double peaks" or tailing, complicating area integration.[1]Irrelevant: Unless tautomers have significantly different crystal packing/melting points (rare).
Precision High (0.1 – 1.0% RSD) with proper protocol.[1]High (0.1 – 0.5% RSD) if standard is pure.[1]Moderate (1 – 2%); fails for solid solutions or decomposition.[1]
Throughput Fast (10–20 mins per sample).[1]Moderate (30–60 mins incl.[1] equilibration).Slow (60+ mins).[1]

Technical Deep Dive: The Pyrazole Protocol

The Tautomerism Obstacle

Pyrazoles exist in dynamic equilibrium between


-pyrazole and 

-pyrazole forms.[1]
  • In

    
    :  Proton exchange is often intermediate on the NMR timescale, leading to broad signals that are impossible to integrate accurately.
    
  • In

    
    :  Strong hydrogen bonding often slows the exchange (distinct peaks) or stabilizes one tautomer.[1] Alternatively, adding a trace of acid/base can force fast exchange, sharpening the signals for precise integration.
    

Expert Insight: For qNMR, we target non-exchangeable protons (C-H on the ring or alkyl substituents).[1] Even if the N-H proton is broad or invisible, the C3/C5 protons will appear as a sharp averaged singlet (in fast exchange) or two distinct multiplets (in slow exchange).[1] Summing the integrals of both tautomeric forms (if split) retains quantitative validity. [1]

Internal Standard (IS) Selection

For pyrazoles, the aromatic region (6.0 – 8.5 ppm) is crowded.[1] We require an IS with:

  • High Purity: Traceable to NIST (e.g., Sigma-Aldrich TraceCERT®).[1]

  • Distinct Shift: Non-overlapping with pyrazole C-H (usually 6-8 ppm).[1]

  • Relaxation Time (

    
    ):  Must be characterized.
    

Recommended IS for Pyrazoles:

  • Maleic Acid: Singlet at

    
     6.05 ppm (in 
    
    
    
    ) or
    
    
    ppm (in
    
    
    ).[1] Good if pyrazole protons are > 7.0 ppm.[1]
  • Dimethyl Sulfone (

    
    ):  Singlet at 
    
    
    
    3.0 ppm.[1] Excellent for pyrazoles with aromatic protons, as it sits in the aliphatic region.
  • 1,3,5-Trimethoxybenzene: Singlets at

    
     6.1 and 3.8 ppm.[1]
    

Validated Experimental Workflow

This protocol is designed to be self-validating . If the calculated purity varies between different peaks of the same molecule, the result is flagged as invalid (indicating overlap or relaxation issues).

Workflow Diagram

qNMR_Workflow Start Start: Pyrazole Sample Weighing Gravimetry (Metrological Weighing) Analyte + Internal Standard (IS) Start->Weighing Solvation Solvation (DMSO-d6 recommended) Weighing->Solvation T1_Test T1 Determination (Inversion Recovery) Solvation->T1_Test Param_Set Parameter Setup d1 ≥ 5 × Longest T1 90° Pulse Calib T1_Test->Param_Set Define d1 Acquisition Acquisition (NS ≥ 64, S/N ≥ 250:1) Param_Set->Acquisition Processing Processing Phase (Manual) Baseline (Polynomial) Integration Acquisition->Processing Validation Signal Validation Compare Purity from Multiple Signals Processing->Validation Decision Deviation < 1%? Validation->Decision Report Report Purity (Mean Value) Decision->Report Yes Fail Fail: Check Overlap or T1 Decision->Fail No

Figure 1: Validated qNMR workflow for pyrazole purity assessment. The "Signal Validation" step ensures internal consistency.

Step-by-Step Methodology

Step 1: Gravimetry (The Critical Error Source) [1]

  • Use a microbalance (readability 0.001 mg or 0.01 mg).[1]

  • Weigh

    
     mg of Pyrazole Sample (
    
    
    
    ) directly into the vessel.
  • Weigh

    
     mg of Internal Standard (
    
    
    
    ) into the same vessel.
  • Note: The molar ratio of Analyte:IS should be approx 1:1 for optimal dynamic range.

Step 2: Sample Preparation

  • Add

    
     mL deuterated solvent (
    
    
    
    is preferred to minimize tautomeric broadening).[1]
  • Vortex until completely dissolved.[1] Ensure no solid adheres to the cap.

Step 3: Acquisition Parameters (Bruker/Varian) [1]

  • Pulse Angle:

    
     (calibrated).
    
  • Spectral Width:

    
     ppm (to capture all signals and baseline).[1]
    
  • Relaxation Delay (

    
    ): CRITICAL.  Perform an inversion-recovery experiment (
    
    
    
    test). Set
    
    
    (longest
    
    
    in the sample).[1]
    • Typical Pyrazole

      
      : 2–5 seconds.[1]
      
    • Typical

      
       setting: 25–30 seconds.[1]
      
  • Scans (NS): 64 (or sufficient to achieve S/N > 250:1).

  • Acquisition Time (AQ):

    
     seconds (to prevent truncation artifacts).
    

Step 4: Processing

  • Window Function: Exponential multiplication with LB = 0.3 Hz (or none).

  • Phasing: Manual phasing is mandatory.[1] Auto-phasing is often insufficient for quantitative baselines.[1]

  • Baseline Correction: Manual multipoint baseline correction or polynomial fit. Do not use automatic drift correction blindly.

  • Integration: Define regions for IS and distinct Pyrazole protons (e.g., C-H ring protons, Methyl groups). Do not integrate exchangeable protons (NH/OH).[1]

Data Analysis & Calculation

Calculate purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons contributing to the signal[3]
    
  • 
     = Molecular Weight ( g/mol )[1]
    
  • 
     = Mass weighed (mg)[1]
    
  • 
     = Purity of Internal Standard (as a decimal, e.g., 0.999)[1]
    

Self-Validation Check: Calculate


 using at least two different signals from the pyrazole (e.g., the Ring-H4 and a Methyl-H).
  • If

    
    , report the average.
    
  • If deviation > 1.0%, suspect signal overlap or insufficient relaxation delay (

    
    ).[1]
    

References

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

  • Bharti, S. K., & Roy, R. (2012).[1] "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry. Link[1]

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • Claramunt, R. M., et al. (2006).[1] "The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study." Journal of Chemical Information and Modeling. Link[1]

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data." Link

Sources

Safety Operating Guide

Technical Guide: Proper Disposal and Handling of 1-(4-Bromophenyl)-3-methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Bromophenyl)-3-methylpyrazole Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals CAS Number: 98946-73-7[1][2]

Core Directive: The Halogenated Mandate

Disposal of 1-(4-Bromophenyl)-3-methylpyrazole (CAS: 98946-73-7) is governed by its identity as a halogenated nitrogen heterocycle .[1][2] Unlike simple organic solvents, the presence of the bromine atom on the phenyl ring mandates specific thermal destruction protocols to prevent the formation of toxic byproducts (e.g., hydrogen bromide, brominated dioxins) during incineration.[1][2]

Operational Rule: This compound must never be commingled with non-halogenated waste streams.[1][2] It requires high-temperature incineration with flue gas scrubbing.[1][2]

Hazard Profile & Risk Assessment

Before disposal, the waste generator must validate the hazard profile to ensure correct labeling.[1][2] The following data is synthesized from current Safety Data Sheets (SDS) and GHS classifications.

Parameter Specification Operational Implication
Signal Word WARNING Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2]
Physical State Solid (Crystalline powder)High risk of dust generation during transfer.[1][2]
H315 Causes skin irritationContact dermatitis risk; double-gloving recommended during waste transfer.[1][2]
H319 Causes serious eye irritationEye wash station must be within 10 seconds of the handling area.[1][2]
H335 May cause respiratory irritationCritical: All solid weighing/transfer must occur inside a fume hood.[1][2]
Waste Code Halogenated Organic Solid Must be segregated from non-halogenated solvents to avoid surcharges or rejection.[1][2]

Expert Insight: While acute toxicity (H302) is often cited for pyrazoles, the primary disposal risk is environmental persistence .[1][2] Brominated aromatics are recalcitrant; drain disposal is strictly prohibited under EPA and EU regulations.[1][2]

Waste Segregation & Packaging Protocol

This protocol functions as a self-validating system .[1][2] If the container does not meet these criteria, it is not ready for pickup.

Step 1: Segregation

  • Solid Waste: Pure 1-(4-Bromophenyl)-3-methylpyrazole, contaminated weigh boats, and contaminated paper towels must go into a dedicated solid waste container labeled "Halogenated Organic Solids."[1][2]

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Methanol), the entire solution is classified as Halogenated Solvent Waste , regardless of the solvent's native classification.[1][2]

Step 2: Container Selection

  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

  • Closure: Screw-top lid with a chemically resistant liner (PTFE).[1][2] Do not use foil or Parafilm as a primary seal.

Step 3: Labeling

  • Must Include: Full chemical name (no abbreviations), CAS # (98946-73-7), and the hazard checkbox "Toxic/Irritant" selected.[1][2]

  • Visual Check: The label must be visible and legible.[1][2] If the container is secondary containment, the outer container must also be labeled.[1][2]

Disposal Workflow (Decision Matrix)

The following diagram illustrates the logical flow for disposing of 1-(4-Bromophenyl)-3-methylpyrazole, ensuring compliance with RCRA and local safety standards.

DisposalWorkflow Start Waste Generation: 1-(4-Bromophenyl)-3-methylpyrazole StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder (Weigh boats, gloves, pure chemical) StateCheck->SolidPath LiquidPath Solution / Mother Liquor (Dissolved in DMSO, MeOH, etc.) StateCheck->LiquidPath SolidContainer Container: Wide-mouth HDPE Jar Label: 'Halogenated Organic Solid' SolidPath->SolidContainer Segregate LiquidContainer Container: Amber Glass/HDPE Bottle Label: 'Halogenated Solvent Waste' LiquidPath->LiquidContainer Segregate Tagging Attach Hazardous Waste Tag (List CAS: 98946-73-7) SolidContainer->Tagging LiquidContainer->Tagging Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage Pickup EHS / Waste Vendor Pickup Storage->Pickup Destruction High-Temp Incineration (with HBr Scrubbing) Pickup->Destruction

Figure 1: Decision tree for the segregation and disposal of brominated pyrazole waste.[1][2]

Spill Response Protocol

In the event of a spill, immediate action is required to prevent respiratory exposure to dust.[1][2]

  • Evacuate & Ventilate: If the spill is outside a fume hood and dust is visible, evacuate the immediate area for 15 minutes to allow aerosols to settle.[1][2]

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles.[1][2] If dust is likely, use an N95 respirator.[1][2]

  • Containment (Solid):

    • Do not dry sweep (generates dust).[1][2]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1][2]

    • Scoop the wet material into a wide-mouth waste jar.[1][2]

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol rinse.[1][2] Dispose of all cleanup materials as Halogenated Solid Waste .[1][2]

References

  • Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: 1-(4-Bromophenyl)-3-methylpyrazole. Retrieved from [1][2]

  • PubChem. (2024).[1][2] Compound Summary: 1-(4-Bromophenyl)-3-methylpyrazole (CAS 98946-73-7).[1][2][4] National Library of Medicine.[1][2] Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1][2]

  • Fisher Scientific. (2024).[1][2][5] Chemical Resistance of Plastics and Elastomers. Retrieved from

Sources

Personal protective equipment for handling 1-(4-Bromophenyl)-3-methylpyrazole

[1]

CAS No: 98946-73-7 Formula: C₁₀H₉BrN₂ Molecular Weight: 237.10 g/mol [1][2]

Executive Safety Summary

This guide defines the operational safety architecture for handling 1-(4-Bromophenyl)-3-methylpyrazole , a halogenated nitrogen heterocycle frequently employed as a scaffold in medicinal chemistry.[1]

While often categorized generically as an "Irritant," this compound presents specific risks due to its aryl halide moiety and pyrazole core . The primary physiological threats are severe ocular irritation and respiratory tract inflammation caused by fine particulate dust.[1]

Critical Directive: Treat this compound as a potential sensitizer and particulate inhalation hazard .[1] Standard "splash protection" is insufficient; your PPE strategy must prioritize particulate isolation .[1]

Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the chemical interaction with biological tissue.

  • Mechanism of Action: The pyrazole ring is electron-rich, while the bromophenyl group adds lipophilicity.[1] This combination facilitates rapid absorption through mucous membranes.[1] Upon contact with moisture (eyes, lungs), the compound can induce localized pH changes and cellular edema.[1]

  • Particulate Risk: As a crystalline solid, static charge often causes "fly-away" dust during weighing.[1] Inhalation of these micro-particles delivers a concentrated dose directly to the alveoli, bypassing upper respiratory defenses.

GHS Classification Summary
Hazard ClassCategoryStatement CodeDescription
Skin Irritation 2H315Causes skin irritation.[1][3][4]
Eye Irritation 2AH319Causes serious eye irritation.[1][4]
STOT - SE 3H335May cause respiratory irritation.[1][4][5]

PPE Selection Matrix

This protocol moves beyond generic recommendations, selecting equipment based on chemical resistance and physical form factors.[1][6][7][8][9][10]

A. Hand Protection (The "Double-Barrier" Protocol)

Primary Risk: Dermal absorption through micro-tears in gloves or permeation of solution.[1] Recommendation: Nitrile (Acrylonitrile Butadiene) is the superior choice over Latex due to higher puncture resistance and chemical inertness to aromatic rings.[1]

LayerMaterialThicknessRationale
Inner Nitrile (Examination Grade)4-5 milActs as a second skin; provides tactile feedback.[1]
Outer Nitrile (Extended Cuff)>6 milPrimary barrier against abrasion and solvent permeation (if in solution).[1]
Protocol Technique: "Inspect-Don-Inspect." Check for pinholes by inflating the glove before donning.[1] Change outer gloves immediately upon splash or every 60 minutes of active handling.[1]
B. Ocular & Respiratory Protection

Primary Risk: Airborne dust settling on the cornea or entering the respiratory tract.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[1] Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1]

  • Lungs:

    • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]

    • Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 or P100 particulate respirator .[1] Note: Surgical masks provide zero protection against chemical vapors or fine dust.

C. Body Protection[7][8]
  • Lab Coat: 100% Cotton or flame-resistant synthetic blend.[1] Avoid synthetic fibers (polyester/nylon) that can melt into skin if a fire occurs (organic solids are combustible).[1]

  • Closed-Toe Shoes: Leather or non-porous synthetic.[1]

Operational Workflow: Handling & Synthesis

This workflow minimizes exposure potential through engineered behaviors.[1]

Phase 1: Preparation
  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] This compound is prone to static cling.[1]

  • Zone Definition: Clear the fume hood. Place a disposable absorbent pad (pig mat) on the work surface to capture stray grains.[1]

Phase 2: Weighing & Transfer
  • The "Closed Transfer" Rule: Never transport an open container outside the hood.

  • Weighing:

    • Tare the weighing boat.[1]

    • Transfer solid using a spatula.[1] Do not pour.

    • If spillage occurs on the balance, clean immediately with a damp Kimwipe (solvent-wet) to prevent dust aerosolization.[1]

Phase 3: Decontamination
  • Solvent Wash: Wipe down all tools (spatulas, balance pan) with Acetone or Ethanol inside the hood.[1]

  • Waste Segregation: Dispose of the wipe in solid hazardous waste, not trash.

  • Doffing: Remove outer gloves → Wash hands (with inner gloves on) → Remove inner gloves → Wash hands with soap and water.[1]

Visualizations

Figure 1: PPE Decision Logic

This decision tree guides the researcher through the correct PPE selection based on the state of the matter (Solid vs. Solution).[1]

PPE_Decision_TreeStartStart: Handling 1-(4-Bromophenyl)-3-methylpyrazoleStateWhat is the physical state?Start->StateSolidSolid (Powder/Crystal)State->SolidSolutionSolution (Dissolved in Organic Solvent)State->SolutionDustRiskIs dust generation likely?Solid->DustRiskSolventTypeSolvent Type?Solution->SolventTypeHoodWork in Fume HoodDustRisk->HoodYes (Preferred)RespiratorWear N95/P100 + GogglesDustRisk->RespiratorNo Hood AvailableGlovesSolidSingle Nitrile Gloves (5 mil)Hood->GlovesSolidStandardSolventStandard (EtOH, EtOAc)SolventType->StandardSolventAggressiveSolventPenetrating (DCM, DMF)SolventType->AggressiveSolventGlovesStdSingle Nitrile Gloves(Change <60 mins)StandardSolvent->GlovesStdGlovesDoubleDouble Nitrile Gloves(Change <15 mins)AggressiveSolvent->GlovesDouble

Caption: Logic flow for selecting PPE based on physical state and solvent carrier.[1]

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a solid spill outside the containment area.

Spill_ResponseSpillSpill DetectedAlert1. Alert PersonnelEvacuate Immediate AreaSpill->AlertPPE_Check2. Verify PPE(Goggles, Double Gloves, Lab Coat)Alert->PPE_CheckContain3. ContainmentCover with wet paper towels(Prevents Dust)PPE_Check->ContainClean4. CleanupScoop into HazWaste BagWipe surface with AcetoneContain->CleanReport5. ReportNotify Safety OfficerClean->Report

Caption: Step-by-step response protocol for solid powder spills to prevent aerosolization.

Disposal & Waste Management

Improper disposal is a common regulatory violation.[1] This compound is an halogenated organic .[1]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."[1] Do not use standard trash.

  • Liquid Waste: If dissolved, dispose of in the "Halogenated Organic Solvent" stream (due to the Bromine atom).[1] Do not mix with non-halogenated solvents if your facility separates them, as this increases disposal costs.[1]

  • Contaminated PPE: Heavily soiled gloves and mats must be treated as solid hazardous waste.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11660600, 1-(4-Bromophenyl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][11] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3-methylpyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-3-methylpyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.